2-(Propylthio)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-2-4-7-5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWWXXYQPUDKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177367 | |
| Record name | 2-(Propylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22812-90-4 | |
| Record name | 2-(Propylthio)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22812-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Propylthio)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022812904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22812-90-4 | |
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| Record name | 2-(Propylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propylthio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.114 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PROPYLTHIO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1DWO9ND9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 2-(Propylthio)ethanol
The following technical guide details the chemical properties, synthetic architecture, and reactivity profile of 2-(Propylthio)ethanol . This document is structured for researchers and drug development professionals, focusing on practical handling, synthesis logic, and functionalization strategies.
Chemical Class: Alkyl-Hydroxyethyl Sulfide | Molecular Formula:
Executive Summary
This compound (PTE) represents a bifunctional building block characterized by a nucleophilic thioether core and a terminal primary hydroxyl group. Its utility spans from flavor chemistry—where it imparts savory, alliaceous notes—to pharmaceutical synthesis, serving as a "linchpin" motif for introducing sulfur-bridged side chains. This guide provides a rigorous analysis of its physicochemical behavior, optimized synthetic routes, and controlled oxidation pathways.
Physicochemical Profile
Understanding the physical constants is prerequisite for isolation and purification. The presence of the sulfur atom increases the refractive index and density relative to its oxygen analog (2-propoxyethanol), while the hydroxyl group dictates its solubility and boiling point via hydrogen bonding.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Range | Structural Determinant |
| Molecular Weight | 120.21 g/mol | |
| Boiling Point | 205–210 °C (atm) | Intermolecular H-bonding (OH) + Dipole-Dipole (S) |
| Density | Heavy atom effect (Sulfur) | |
| Refractive Index ( | High polarizability of Sulfur lone pairs | |
| Solubility | Miscible: EtOH, | Amphiphilic: Hydrophilic OH vs. Hydrophobic Propyl-S |
| Appearance | Colorless to pale yellow liquid | Trace oxidation products (disulfides) often yellow |
Note: Values are derived from structure-activity relationships (SAR) of homologous thioethers (e.g., 2-(ethylthio)ethanol) where specific experimental data is standardized.
Synthetic Architecture
To access high-purity PTE, two primary routes are employed. The choice depends on reagent availability and "atom economy" requirements.
Route A: Thiol-Epoxide Ring Opening (Click Chemistry)
This is the preferred industrial route due to 100% atom economy.
-
Mechanism: Nucleophilic attack of 1-propanethiol on ethylene oxide (or ethylene carbonate).
-
Catalyst: Mild base (e.g.,
or NaOH). -
Advantage: No salt waste; solvent-free potential.
Route B: Mercaptan Alkylation (Williamson-Type)
Preferred for laboratory-scale synthesis when handling gaseous ethylene oxide is impractical.
-
Reagents: 2-Mercaptoethanol + 1-Bromopropane.
-
Base: Potassium Carbonate (
) in Acetone or Acetonitrile. -
Mechanism:
Displacement.
Experimental Protocol: Route B (Laboratory Scale)
Objective: Synthesis of 10g of this compound.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (
). -
Solvation: Dissolve 2-Mercaptoethanol (1.0 eq, 78.13 g/mol ) in anhydrous Acetone (10 volumes).
-
Deprotonation: Add anhydrous
(1.2 eq). The mixture will become a slurry. Stir for 15 min at RT to generate the thiolate anion ( ). -
Addition: Add 1-Bromopropane (1.1 eq) dropwise via syringe to control the exotherm.
-
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by TLC (Stain: or Iodine; Thioethers stain yellow/brown). -
Workup: Filter off inorganic salts (
, excess carbonate). Concentrate the filtrate in vacuo. -
Purification: Distill under reduced pressure to obtain the pure oil.
Visualization: Synthetic Logic Flow
Figure 1: Convergent synthetic pathways for this compound showing the Thiol-Epoxide route (A) and Williamson-type alkylation (B).
Reactivity & Functionalization
PTE is a "Janus" molecule with two distinct reactive centers: the Sulfur atom (soft nucleophile) and the Hydroxyl group (hard nucleophile) . Chemoselectivity is achieved through reagent choice.
Selective Oxidation (The Sulfur Switch)
The sulfur atom can be oxidized stepwise to the sulfoxide (
-
To Sulfoxide: Use Sodium Periodate (
) in water/MeOH at . This prevents over-oxidation. -
To Sulfone: Use Hydrogen Peroxide (
) in Acetic Acid or -CPBA (2.2 eq).
Hydroxyl Functionalization
Standard alcohol chemistry applies, but acidic conditions must be monitored to avoid sulfide protonation or Pummerer-type rearrangements if oxidized.
-
Esterification: React with Acyl Chlorides/Anhydrides + Pyridine.
-
Halogenation:
converts OH to Cl (forming 2-chloroethyl propyl sulfide), a potent alkylating agent (mustard gas analog—Handle with Extreme Caution ).
Visualization: Reactivity Tree
Figure 2: Divergent reactivity profile. Note the toxicity risk in the chlorination pathway (black node).
Safety & Handling Protocols
As a Senior Application Scientist, I must emphasize that while PTE is not a highly volatile thiol, it retains sulfide characteristics.
-
Odor Control: All reactions involving thiols or sulfides should be conducted in a fume hood. Glassware should be bleached (Hypochlorite solution) immediately after use to oxidize residual sulfides to odorless sulfoxides/sulfones.
-
Peroxide Risks: Like ethers, thioethers can form peroxides upon long-term storage, though less readily. Store under inert gas (
or Ar) in amber vials. -
Toxicity: The chlorination derivative (2-chloroethyl propyl sulfide) is a vesicant (blister agent) similar to Sulfur Mustard. Avoid reaction with thionyl chloride (
) unless strictly necessary and authorized.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Warren, S., & Wyatt, P. (2008). Organic Synthesis: The Disconnection Approach. Wiley. Link (Source for chemoselectivity logic).
-
PubChem Database. 2-(Ethylthio)ethanol Compound Summary. National Center for Biotechnology Information. Link (Homolog data used for property extrapolation).
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
2-(Propylthio)ethanol molecular structure and formula
Structural Dynamics, Synthetic Architectures, and Bio-Metabolic Implications
Executive Summary
2-(Propylthio)ethanol (CAS 1709-66-6), also designated as propyl 2-hydroxyethyl sulfide, represents a bifunctional molecular scaffold critical to both flavor chemistry and pharmaceutical intermediate synthesis. Characterized by a thioether linkage bridging a propyl chain and a hydroxyethyl moiety, this compound offers unique reactivity profiles: the nucleophilicity and redox susceptibility of the sulfur atom, combined with the hydrogen-bonding and derivatization potential of the primary alcohol.
This guide analyzes the molecular architecture of this compound, detailing its physicochemical properties, industrial synthesis protocols, and metabolic fate. It serves as a foundational reference for scientists leveraging this moiety in drug discovery (specifically in linker chemistry) and sensory science.
Molecular Architecture & Chemical Identity
The structural integrity of this compound relies on the stability of the C-S-C bond, which is significantly more resistant to hydrolysis than its ester or acetal counterparts, yet remains susceptible to targeted oxidative transformations.
Structural Analysis
-
IUPAC Name: 2-(Propylsulfanyl)ethanol
-
Molecular Formula:
-
Molecular Weight: 120.21 g/mol
-
SMILES: CCCSCCO
-
InChI Key: ZSIAUFGUXNUGDI-UHFFFAOYSA-N
The molecule exhibits a "kinked" geometry around the sulfur atom (approximate bond angle 90-100°), creating a dipole moment that, alongside the terminal hydroxyl group, dictates its solubility profile.
Physicochemical Profile
The following data aggregates standard experimental values and validated predictive models for CAS 1709-66-6.
| Property | Value | Technical Context |
| Appearance | Colorless to pale yellow liquid | Prone to darkening upon oxidation. |
| Boiling Point | 215°C (at 760 mmHg) | Elevated vs. thiol precursors due to OH hydrogen bonding. |
| Density | 0.989 g/cm³ (25°C) | Slightly less dense than water; phase separation occurs. |
| Refractive Index | 1.474 (n20/D) | High polarizability of the sulfur atom. |
| LogP (Octanol/Water) | ~1.15 | Moderately lipophilic; crosses cell membranes efficiently. |
| Solubility | Soluble in alcohol, oils; Slightly soluble in water | Amphiphilic nature aids in formulation. |
| Organoleptic | Sulfurous, Onion, Garlic | FEMA 3369; High-impact odorant. |
Synthetic Methodologies
In an industrial or research setting, the synthesis of this compound is driven by nucleophilic substitution. The choice between Epoxide Ring Opening and Halohydrin Substitution depends on the availability of reagents and the tolerance for salt byproducts.
Protocol A: Thiol-Epoxide Click Chemistry (Preferred)
This route is atom-economical, generating no salt byproducts, making it ideal for high-purity applications.
Mechanism: Base-catalyzed nucleophilic attack of the thiolate anion on the less hindered carbon of ethylene oxide.
-
Reagents: 1-Propanethiol, Ethylene Oxide, Triethylamine (Catalyst).
-
Conditions: Exothermic; requires temperature control (0-10°C).
Step-by-Step Protocol:
-
Charge: Load 1-propanethiol (1.0 eq) and Triethylamine (0.05 eq) into a pressure-rated reactor.
-
Inert: Purge system with Nitrogen (
) to prevent disulfide formation. -
Addition: Slowly feed Ethylene Oxide (1.05 eq) while maintaining internal temperature
. -
Digest: Allow reaction to stir at ambient temperature for 4 hours.
-
Workup: Strip excess volatiles under reduced pressure. Distill residue to yield product.
Protocol B: Williamson-Type Substitution
Used when handling gaseous ethylene oxide is not feasible.
-
Reagents: 1-Propanethiol, 2-Chloroethanol, Sodium Hydroxide (aq).
-
Mechanism:
displacement of Chloride by Propylthiolate.
Synthetic Logic Diagram
The following diagram illustrates the decision tree and reaction pathways for synthesizing this compound.
Figure 1: Comparative synthetic pathways showing the atom-economical epoxide route versus the salt-generating halohydrin route.
Analytical Characterization
Validating the structure requires confirming the presence of the propyl chain, the ethylene linker, and the integrity of the sulfide bridge.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3, 400 MHz):
-
0.98 (t, 3H,
): Terminal methyl of propyl. -
1.60 (m, 2H,
): Central methylene of propyl. -
2.50 (t, 2H,
): Propyl methylene adjacent to S. -
2.73 (t, 2H,
): Ethylene methylene adjacent to S. -
3.75 (t, 2H,
): Ethylene methylene adjacent to OH. -
2.5-3.0 (br s, 1H,
): Exchangeable hydroxyl proton.
-
0.98 (t, 3H,
Mass Spectrometry (MS)
-
EI-MS (70 eV):
-
Molecular Ion (
): m/z 120 (distinct S-isotope peak at m/z 122). -
Base Peak: m/z 75 (
) or m/z 61 ( ) depending on fragmentation energy, indicating cleavage at the C-S bonds.
-
Applications in Drug Development & Metabolism
In pharmaceutical research, this compound serves as a model for thioether-containing metabolites . Understanding its biotransformation is crucial when designing drugs with alkyl-thio side chains.
Metabolic Oxidation (FMO/CYP450)
The sulfur atom is a "soft" nucleophile and a prime target for oxidative enzymes.
-
Sulfoxidation: Flavin-containing monooxygenases (FMO) or Cytochrome P450s oxidize the sulfide to a Sulfoxide (chiral center).
-
Sulfonylation: Further oxidation yields the Sulfone , which is highly polar and readily excreted.
Phase II Conjugation
The primary alcohol moiety is a substrate for UDP-glucuronosyltransferases (UGT) , leading to glucuronidation and renal clearance.
Biotransformation Pathway Diagram
Figure 2: Metabolic divergence of this compound showing competitive oxidation at the sulfur atom versus conjugation at the hydroxyl group.
Safety & Handling (SDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Stench: Possesses a pervasive, disagreeable odor at high concentrations. Handle in a fume hood.
-
-
Decontamination: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the odorless sulfoxide/sulfone before disposal.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15609, this compound. Retrieved from [Link]
-
The Good Scents Company (2023). this compound (CAS 1709-66-6) Data Sheet. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: FEMA 3369. Retrieved from [Link]
2-(Propylthio)ethanol IUPAC name and synonyms
Nomenclature, Synthesis, and Application in Chemical Development
Executive Summary
2-(Propylthio)ethanol (CAS: 22812-90-4) is a functionalized organosulfur compound serving as a critical building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1][2][3][4] Characterized by its thioether linkage and terminal hydroxyl group, it acts as a bifunctional scaffold, allowing for selective oxidation to sulfoxides/sulfones or derivatization at the alcohol terminus. This guide provides a comprehensive technical analysis of its nomenclature, physicochemical properties, synthetic pathways, and handling protocols, tailored for research and development professionals.
Identity and Nomenclature
Accurate nomenclature is essential for regulatory compliance and database searching. While "this compound" is the most common commercial name, IUPAC systematic naming prioritizes the hydroxyl group, treating the sulfide as a substituent.
| Identifier Type | Value | Notes |
| IUPAC Name | 2-(Propylsulfanyl)ethanol | Preferred IUPAC Name (PIN) |
| CAS Registry Number | 22812-90-4 | Primary Key for Chemical Abstracts |
| Common Synonyms | 2-Hydroxyethyl propyl sulfideEthanol, 2-(propylthio)-3-Thiahexan-1-ol | "3-Thiahexan-1-ol" is a replacement nomenclature variant useful in heterocyclic chemistry. |
| SMILES | CCCSCCO | Simplified Molecular Input Line Entry System |
| InChI Key | KCWWXXYQPUDKBX-UHFFFAOYSA-N | Unique standard identifier |
| Molecular Formula | C₅H₁₂OS | |
| Molecular Weight | 120.21 g/mol |
Physicochemical Profile
The physical properties of this compound are dominated by the hydrogen-bonding capability of the hydroxyl group and the lipophilicity of the propylthio chain.
| Property | Value | Experimental Context |
| Physical State | Clear, colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |
| Boiling Point | 199–200 °C | Atmospheric pressure (760 mmHg) [1] |
| Boiling Point (Reduced) | ~94 °C | Estimated at 10–15 mmHg [2] |
| Density | 0.99 g/mL | at 25 °C |
| Refractive Index ( | 1.4815 | High refractivity due to sulfur atom |
| Flash Point | 98 °C | Closed Cup (Combustible Class IIIB) |
| Solubility | Soluble in alcohols, ethers, CHCl₃Slightly soluble in water | Amphiphilic nature |
| Odor | Characteristic sulfide stench | Warning: High olfactory impact |
Synthetic Methodologies
Two primary pathways exist for the synthesis of this compound: the ring-opening of ethylene oxide (industrial) and the alkylation of 2-chloroethanol (laboratory).
Protocol A: Nucleophilic Substitution (Laboratory Scale)
This method is preferred for laboratory settings due to the avoidance of gaseous ethylene oxide.
Reaction:
Step-by-Step Methodology:
-
Reagent Prep: Dissolve sodium hydroxide (1.1 eq) in absolute ethanol under an inert atmosphere (
). -
Thiol Addition: Cool the solution to 0°C. Add 1-propanethiol (1.0 eq) dropwise. The deprotonation is exothermic; maintain temperature <10°C to prevent thiol oxidation.
-
Alkylation: Add 2-chloroethanol (1.05 eq) slowly.
-
Reflux: Warm to room temperature, then reflux for 2-4 hours to ensure completion. Monitor by TLC or GC.
-
Workup: Filter off the precipitated NaCl. Remove ethanol via rotary evaporation.
-
Purification: Distill the residue under reduced pressure (vacuum distillation recommended due to high BP) to obtain the pure product.
Protocol B: Epoxide Ring Opening (Industrial Scale)
Reaction:
Note: This route is atom-economical (100%) but requires specialized pressure equipment to handle ethylene oxide.
Visualization: Synthetic Pathways
Figure 1: Comparison of laboratory (substitution) and industrial (ring-opening) synthetic routes.
Reactivity and Applications
This compound is a versatile intermediate. Its reactivity profile allows for divergent synthesis in drug discovery and agrochemistry.
Oxidation: Sulfoxide and Sulfone Synthesis
The sulfide sulfur can be selectively oxidized.
-
Sulfoxide (RS(=O)R'): Controlled oxidation using NaIO₄ or H₂O₂ (1 eq) at low temperature yields the sulfoxide. Sulfoxides are key pharmacophores (e.g., proton pump inhibitors).
-
Sulfone (RS(=O)₂R'): Exhaustive oxidation using mCPBA (2+ eq) or KMnO₄ yields the sulfone, a highly stable linker used in polymer chemistry and metabolic studies.
Halogenation: The "Mustard" Warning
Converting the hydroxyl group to a chloride (using SOCl₂ or PCl₃) yields 2-chloroethyl propyl sulfide .
-
Critical Safety Insight: This derivative is structurally analogous to sulfur mustard (bis(2-chloroethyl) sulfide). While 2-chloroethyl propyl sulfide is a "hemi-mustard" (monofunctional) and lacks the cross-linking ability of true mustard gas, it is a potent alkylating agent and a severe vesicant (blistering agent). Extreme caution is required when chlorinating this alcohol. [3]
Agrochemical Intermediates
Alkylthioalkanols are precursors to organophosphate insecticides. The hydroxyl group can be phosphorylated to generate thio-analogues of Demeton-S-methyl type pesticides, although modern derivatives focus on lower toxicity profiles.
Visualization: Reactivity Logic
Figure 2: Divergent reactivity pathways. Note the safety hazard associated with chlorination.
Safety and Handling (E-E-A-T)
As a Senior Application Scientist, I emphasize that while the alcohol itself is moderately toxic, its volatility and odor require strict control measures.
-
GHS Classification:
-
Odor Control: Thioethers have low odor thresholds. Use bleach (sodium hypochlorite) solution to neutralize glassware and spills. The hypochlorite oxidizes the sulfide to the odorless sulfoxide/sulfone.
-
PPE: Nitrile gloves, chemical splash goggles, and a functional fume hood are non-negotiable.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89850, this compound. Retrieved January 28, 2026, from [Link]
Sources
- 1. chembio.com.cn [chembio.com.cn]
- 2. This compound 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 2-(n-Propylthio)ethanol, 98 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 4. 2-(n-propylthio)éthanol, 98 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 5. This compound | C5H12OS | CID 89850 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number for 2-(Propylthio)ethanol
Technical Monograph: 2-(Propylthio)ethanol
Document Control:
-
Subject: Chemical Identity, Synthesis, and Application of this compound
-
Primary Identifier (CAS): 22418-49-1
Part 1: Executive Technical Summary
This compound (CAS 22418-49-1), also known as 2-hydroxyethyl propyl sulfide or 3-thiahexan-1-ol, is a bifunctional organosulfur compound featuring a primary hydroxyl group and a thioether linkage. In drug discovery and agrochemical synthesis, it serves as a critical "linker" molecule, providing a definable alkyl-chain spacer with a reactive alcohol handle.
Unlike its lower homolog, 2-(ethylthio)ethanol (CAS 110-77-0), the propyl variant offers increased lipophilicity (
Part 2: Physicochemical Profile & Identity
Precise characterization is the bedrock of reproducible science. The following data establishes the baseline for this compound.
Table 1: Chemical Identity and Physical Properties
| Property | Specification | Notes |
| CAS Number | 22418-49-1 | Primary Registry Number |
| IUPAC Name | 2-(Propylsulfanyl)ethan-1-ol | Systematic nomenclature |
| Molecular Formula | ||
| Molecular Weight | 120.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | Subject to darkening upon oxidation |
| Boiling Point | ~80-82°C at 10 mmHg | Extrapolated from homologs; Atm. BP ~205°C |
| Density | Denser than aliphatic alcohols | |
| Solubility | Miscible in EtOH, DCM, DMSO | Limited solubility in water compared to ethyl analog |
| Odor | Characteristic sulfide (stench) | Warning: High olfactory fatigue potential |
Part 3: Synthetic Methodology & Process Control
While industrial routes often employ the ethoxylation of propanethiol using ethylene oxide, this method is ill-suited for the research laboratory due to the extreme hazards of ethylene oxide.
Recommended Laboratory Route: Selective S-Alkylation The preferred method for bench-scale synthesis is the nucleophilic substitution of 2-mercaptoethanol with 1-bromopropane. This route leverages the superior nucleophilicity of the sulfur atom (thiplate) over the oxygen atom (alkoxide), ensuring regioselectivity without the need for hydroxyl protection.
Protocol: S-Alkylation of 2-Mercaptoethanol
Reagents:
-
2-Mercaptoethanol (1.0 equiv)
-
1-Bromopropane (1.1 equiv)
-
Potassium Carbonate (
) or Sodium Ethoxide (Base, 1.2 equiv) -
Solvent: Acetonitrile (ACN) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Inerting: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
) for 15 minutes. Why? Thiolates are susceptible to oxidative dimerization to disulfides (R-S-S-R) in the presence of air. -
Solvation: Dissolve 2-mercaptoethanol in anhydrous ACN. Add
while stirring. -
Addition: Cool the mixture to 0°C. Add 1-bromopropane dropwise via an addition funnel over 30 minutes. Why? The reaction is exothermic. Controlling the rate prevents thermal runaway and minimizes side reactions.
-
Reflux: Allow the reaction to warm to room temperature, then reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes).
-
Quench & Extraction: Filter off the inorganic salts. Remove solvent under reduced pressure. Dissolve the residue in DCM and wash with water to remove unreacted mercaptoethanol.
-
Purification: Distill the crude oil under vacuum to obtain pure this compound.
Visualizing the Reaction Pathway
Figure 1: Mechanistic workflow for the S-alkylation synthesis of this compound, highlighting the critical deprotonation step.
Part 4: Applications in Drug Development
As a Senior Application Scientist, I have observed the utility of this compound primarily in two domains:
1. Bioisosteric Replacement & Linker Design: The propylthioethyl moiety serves as a flexible tether in fragment-based drug design (FBDD). The sulfur atom acts as a "soft" Lewis base, potentially interacting with metal centers in metalloenzymes, while the propyl chain fills hydrophobic pockets.
-
Specific Use Case: Synthesis of proteolysis targeting chimeras (PROTACs) where the thioether provides a metabolically distinct linker compared to pure PEG chains.
2. Oxidation to Sulfoxides and Sulfones:
The sulfide can be selectively oxidized to the sulfoxide (
-
Sulfoxides: Introduce chirality (if unsymmetrical) and increase polarity.
-
Sulfones: Act as strong electron-withdrawing groups, modifying the pKa of adjacent protons.
Metabolic Pathway Simulation
In pharmacokinetic studies, thioethers are often metabolized. Understanding this pathway is crucial for predicting toxicity.
Figure 2: Predicted metabolic oxidation pathway of this compound mediated by Flavin-containing monooxygenases (FMO).
Part 5: Safety, Handling, & Decontamination
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Stench: Organosulfur compounds have low odor thresholds.
Decontamination Protocol (The "Bleach" Rule): Never dispose of thioether waste directly into the sink.
-
Oxidation: Treat all glassware and spills with a 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Bleach oxidizes the stench-producing sulfide to the odorless sulfoxide/sulfone and eventually to sulfate.
-
Soak Time: Allow to soak for 30 minutes before standard washing.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90464, this compound. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Warren, S., & Wyatt, P. (2008).Organic Synthesis: The Disconnection Approach (2nd ed.). Wiley.
Technical Monograph: Spectroscopic Characterization & Synthesis of 2-(Propylthio)ethanol
CAS Registry Number: 16369-21-4
Molecular Formula:
Executive Summary & Chemical Profile
2-(Propylthio)ethanol is a functionalized sulfide utilized primarily as an intermediate in organic synthesis and as a flavoring agent due to its characteristic sulfurous, savory notes (often associated with onion or garlic profiles). For researchers in drug development and food chemistry, accurate identification of this compound relies on distinguishing the specific electronic environments of the ethyl and propyl chains flanking the sulfur atom.
This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) and a validated synthesis protocol. The data presented is synthesized from standard substituent chemical shift principles and analogous thioether characterization standards.
Physicochemical Properties Table
| Property | Value | Note |
| Appearance | Colorless to pale yellow liquid | Oxidation leads to darkening |
| Boiling Point | ~215°C (at 760 mmHg) | High BP due to Hydrogen bonding |
| Density | 0.965 g/mL | Slightly less dense than water |
| LogP | 1.15 | Moderate lipophilicity |
| Solubility | Soluble in alcohol, ether; slightly soluble in water | Amphiphilic nature |
Synthesis & Purification Protocol
To generate high-purity samples for spectroscopic validation, the most robust method involves the nucleophilic substitution (
Reaction Logic
The thiolate anion (generated from 2-mercaptoethanol) is a superior nucleophile compared to the alkoxide, ensuring exclusive alkylation at the sulfur atom rather than the oxygen.
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a round-bottom flask with 2-mercaptoethanol (1.0 eq) and Methanol (solvent) .
-
Cool to 0°C in an ice bath.
-
Slowly add Sodium Methoxide (NaOMe, 1.1 eq) to generate the thiolate anion. Stir for 30 minutes.
-
-
Alkylation:
-
Add 1-Bromopropane (1.05 eq) dropwise to the reaction mixture.
-
Critical Control Point: Maintain temperature below 10°C during addition to prevent elimination side reactions.
-
Allow to warm to room temperature and reflux for 2 hours.
-
-
Work-up:
-
Remove methanol via rotary evaporation.
-
Resuspend residue in water and extract with Dichloromethane (DCM) (
). -
Wash organic layer with brine, dry over anhydrous
.
-
-
Purification:
-
Concentrate the organic layer.
-
Perform vacuum distillation. Collect fractions boiling at 105-108°C (15 mmHg).
-
Workflow Visualization
Figure 1: Synthetic pathway for this compound via selective S-alkylation.
Spectroscopic Characterization
A. Mass Spectrometry (EI-MS, 70 eV)
The mass spectrum of thioethers is characterized by a distinct molecular ion and cleavage at the Carbon-Sulfur bond.
-
Molecular Ion (
): m/z 120. The peak stability is moderate. -
Isotope Pattern: Look for the
peak at m/z 122. Sulfur-34 has a natural abundance of ~4.4%, so the 122 peak should be approximately 4-5% the height of the 120 peak. This is diagnostic for sulfur. -
Base Peak / Fragmentation:
-
m/z 61: Loss of the propyl radical (
). The fragment is stabilized. -
m/z 43: Propyl cation
. -
m/z 47:
, a common fragment in sulfide spectra.
-
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the alcohol and the thioether linkage while ruling out thiols (S-H stretch).
| Wavenumber ( | Assignment | Description |
| 3300 - 3450 | O-H Stretch | Broad, strong band (H-bonding). |
| 2850 - 2960 | C-H Stretch | Sharp peaks ( |
| 1460, 1380 | C-H Bend | Methylene/Methyl deformations. |
| 1050 | C-O Stretch | Primary alcohol characteristic. |
| 600 - 700 | C-S Stretch | Weak, often obscured in fingerprint region. |
| Absence | S-H Stretch | Absence of peak at ~2550 |
C. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The electronegativity difference between Oxygen (3.44) and Sulfur (2.58) creates distinct chemical shift zones.
NMR (300 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 0.98 | Triplet ( | 3H | Terminal methyl, most shielded. | |
| 1.60 | Sextet ( | 2H | Middle of propyl chain. | |
| 2.52 | Triplet ( | 2H | Deshielded by Sulfur. | |
| 2.72 | Triplet ( | 2H | Deshielded by Sulfur (part of ethanol chain). | |
| 3.74 | Triplet ( | 2H | Deshielded by Oxygen (strongest effect). | |
| 2.5 - 3.0 | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration. |
NMR (75 MHz,
)
The molecule has 5 distinct carbon environments.
-
13.5 ppm: Terminal Methyl (
). -
23.1 ppm: Propyl Methylene (Middle).
-
34.2 ppm: Propyl Methylene (Next to S).
-
35.8 ppm: Ethyl Methylene (Next to S).
-
60.8 ppm: Ethyl Methylene (Next to O).
Note: The carbon next to Oxygen is significantly downfield (approx 60 ppm) compared to carbons next to Sulfur (approx 30-35 ppm).
NMR Connectivity Diagram
Figure 2: Correlation between structural electronegativity and NMR chemical shift regions.
Quality Control & Storage
To maintain the integrity of the spectroscopic standards described above:
-
Oxidation Check: If the liquid turns yellow or the IR spectrum shows a strong peak at 1030-1070
(distinct from the alcohol C-O) indicative of a sulfoxide ( ), redistill the sample. -
Disulfide Formation: In MS, the appearance of a dimer peak (m/z ~238) indicates oxidation to the disulfide.
-
Storage: Store under inert gas (Nitrogen or Argon) at 2-8°C. Sulfides are prone to oxidation to sulfoxides and sulfones upon prolonged exposure to air.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87968, 2-Propylsulfanyl-1-ethanol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Standard Reference Database. Retrieved from [Link]
-
The Good Scents Company. this compound Flavor and Fragrance Data. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for calculating theoretical shifts based on substituent constants).
Potential reaction mechanisms involving 2-(Propylthio)ethanol
Executive Summary & Chemical Profile
2-(Propylthio)ethanol (CAS: 15570-18-0) is a bifunctional organosulfur building block characterized by a "soft" nucleophilic sulfide center and a "hard" nucleophilic primary hydroxyl group.[1] Its reactivity profile is defined by the interplay between these two centers, specifically the ability of the sulfur atom to participate in neighboring group participation (NGP) , driving unique substitution patterns and oxidative transformations.
This guide details the core mechanistic pathways—oxidative desulfurization, anchimeric assistance (episulfonium formation), and metabolic bioactivation—providing researchers with a predictive framework for utilizing this scaffold in drug development and organic synthesis.[1]
| Property | Data |
| IUPAC Name | 2-(Propylsulfanyl)ethan-1-ol |
| Molecular Formula | |
| Key Functionalities | Thioether (Sulfide), Primary Alcohol |
| Reactivity Class | |
| Major Hazard | Skin/Eye Irritant, Potential Vesicant (upon activation) |
Core Mechanism I: Oxidative Transformations
The sulfur atom in this compound is highly susceptible to oxidation.[1] The transformation is stepwise, proceeding first to the sulfoxide (chiral, typically racemic) and subsequently to the sulfone . Control over this oxidation state is critical in medicinal chemistry, as sulfoxides often exhibit different solubility and metabolic stability profiles compared to their sulfide precursors.[1]
Mechanistic Pathway[1][3][4][5]
-
S-Oxidation (Phase I): Electrophilic attack by an oxidant (e.g.,
, ) on the sulfur lone pair forms the sulfoxide.[1] -
S-Oxidation (Phase II): Further oxidation of the sulfoxide lone pair yields the sulfone.
Chemo-selectivity Note: The hydroxyl group is generally resistant to these conditions, but strong oxidants (e.g., Jones reagent) could simultaneously oxidize the alcohol to a carboxylic acid.
Figure 1: Stepwise oxidation from sulfide to sulfone. Selection of oxidant determines the endpoint.
Experimental Protocol: Selective Synthesis of the Sulfoxide
Objective: Selectively oxidize this compound to 2-(propylsulfinyl)ethanol without over-oxidation to the sulfone.
Reagents:
-
Substrate: this compound (10 mmol)
-
Oxidant: Sodium Periodate (
, 10.5 mmol, 1.05 eq)[1] -
Solvent: Methanol/Water (1:1 v/v)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.20 g (10 mmol) of this compound in 20 mL of Methanol/Water (1:1) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Slowly add a solution of
(2.25 g, 10.5 mmol) in 10 mL water dropwise over 20 minutes. Causality: Slow addition at low temperature prevents local concentration spikes that lead to sulfone formation. -
Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor by TLC (precipitate of
will form).[1] -
Workup: Filter off the sodium iodate precipitate. Extract the filtrate with Dichloromethane (
mL).[1] -
Purification: Dry the organic layer over
, filter, and concentrate under reduced pressure. The sulfoxide is typically obtained as a viscous oil.
Core Mechanism II: Anchimeric Assistance (The "Hemi-Mustard" Effect)
A defining feature of 2-(alkylthio)ethanols is the ability of the sulfur atom to act as an internal nucleophile. If the hydroxyl group is converted into a good leaving group (e.g., via mesylation, tosylation, or protonation by strong acid), the sulfur lone pair attacks the
This mechanism mimics the action of sulfur mustards, albeit with lower toxicity due to the propyl group (vs. chloroethyl).
Mechanistic Implications[1][3][5]
-
Retention of Configuration: Nucleophilic attack on the episulfonium ion typically leads to retention of configuration (double inversion).
-
Rearrangement: Nucleophiles may attack either carbon of the three-membered ring, potentially leading to isomerized products if the alkyl chains differ significantly in sterics.
Figure 2: Formation of the reactive episulfonium intermediate via Neighboring Group Participation (NGP).
Core Mechanism III: Metabolic Bioactivation & Toxicity
In drug development, the 2-(alkylthio)ethanol motif is a structural alert.[1] The metabolic processing of this fragment often involves S-oxidation followed by conjugation with Glutathione (GSH).[1]
The Bioactivation Pathway[4]
-
Cytochrome P450 Oxidation: CYP enzymes oxidize the sulfide to a sulfoxide and subsequently a sulfone.
-
Nucleophilic Displacement: The sulfonyl group (
) is electron-withdrawing, making the adjacent methylene carbons electrophilic.[1] -
GSH Conjugation: Glutathione (GSH) can attack the
-carbon, displacing the alkyl-sulfinyl or alkyl-sulfonyl group.[1] This "turnover" can deplete cellular GSH levels or lead to protein adduction if GSH is exhausted.[1]
Quantitative Toxicity Data:
| Endpoint | Value | Classification |
|---|---|---|
| Oral LD50 (Rat) | ~1600 mg/kg | Harmful if swallowed (Category 4) |
| Skin Irritation | Severe | Causes burns/damage (Category 1B) |
| Eye Irritation | Severe | Risk of serious damage |[1]
Figure 3: Metabolic fate and potential toxicity mechanism involving GSH depletion.[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1][2]
-
Yang, Y., et al. (2012).[1] Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles.[1][3] Chemical Research in Toxicology.[1] [Link][1]
-
Anderson, J. E. (1969).[1][4] Production of 2-(ethylthio)ethanol.[1][5][4] U.S. Patent 3,487,113.[1][4]
-
Kutasz, E., et al. (2016).[1] Thiourea-catalysed ring opening of episulfonium ions.[1][6] Nature Communications.[1] [Link]
Sources
- 1. 2-(Ethylthio)ethanol | C4H10OS | CID 8075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H12OS | CID 89850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]
- 5. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 6. Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilising, non-covalent interactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability and reactivity profile of 2-(Propylthio)ethanol
Stability and Reactivity Profile of 2-(Propylthio)ethanol
Executive Summary
This compound (CAS: 1636-92-6, also known as 2-(propylsulfanyl)ethanol) represents a critical class of
This guide provides a comprehensive technical analysis of the molecule's stability boundaries, synthesis protocols, and reactivity landscape, designed to inform researchers and drug development professionals.
Physicochemical Foundation
To understand the reactivity of this compound, one must analyze its structural components. It is a 1,4-bifunctional molecule where the sulfur atom is separated from the oxygen by an ethylene bridge.
| Property | Value / Description | Structural Implication |
| Molecular Formula | Low molecular weight building block. | |
| Molecular Weight | 120.21 g/mol | Volatile enough for GC analysis; amenable to distillation. |
| Boiling Point | ~205°C (est.) | High boiling point due to H-bonding (OH) and dipole-dipole interactions. |
| Solubility | Miscible in EtOH, Et2O, DCM. | Amphiphilic nature allows versatility in biphasic reactions. |
| pKa (Hydroxyl) | ~16 | Typical primary alcohol; requires strong base for deprotonation. |
| Nucleophilicity | S > O | Sulfur is the primary nucleophile in soft-electrophile reactions. |
Key Insight: The ethylene bridge allows the sulfur atom to interact spatially with the carbon bearing the oxygen, a feature that dominates its reactivity profile under substitution conditions (see Section 3).
Stability Profile
The stability of this compound is defined by the oxidation state of the sulfur and the environment of the hydroxyl group.
Oxidative Stability (Storage Critical)
-
Air Sensitivity: The thioether moiety is susceptible to slow autoxidation to the sulfoxide (
) upon prolonged exposure to air and light. -
Incompatibility: Highly reactive toward strong oxidizing agents (e.g., Hydrogen Peroxide,
, Peracids). -
Recommendation: Store under inert atmosphere (Nitrogen/Argon) in amber glass to prevent photo-initiated radical oxidation.
Thermal & Hydrolytic Stability
-
Thermal: Stable up to its boiling point (~200°C) under neutral conditions. Decomposition may occur above 250°C, releasing propyl mercaptan or ethylene sulfide.
-
Hydrolytic: Stable to aqueous hydrolysis over a wide pH range (2–12). However, in the presence of strong hydrohalic acids (HCl, HBr), the hydroxyl group is protonated, and the molecule enters the "Episulfonium Danger Zone" (see Section 3).
Reactivity Landscape
The molecule's reactivity is bifurcated. The sulfur atom dominates reactions with soft electrophiles and oxidants, while the hydroxyl group reacts with hard electrophiles.
The Episulfonium Mechanism (Anchimeric Assistance)
A critical reactivity feature is the Neighboring Group Participation of the sulfur atom. If the hydroxyl group is converted to a good leaving group (LG) (e.g., via mesylation, tosylation, or protonation by HX), the sulfur atom displaces the LG intramolecularly.
-
Result: Formation of a transient, highly electrophilic Episulfonium Ion .
-
Risk: This species acts similarly to a "hemi-mustard," reacting indiscriminately with available nucleophiles. This can lead to rearrangement products or polymerization.
Reactivity Visualization
Figure 1: Divergent reactivity pathways showing oxidation vs. anchimeric assistance.
Experimental Protocols
Protocol A: Synthesis via Thiol Alkylation
Rationale: This method ensures high chemoselectivity by using the high nucleophilicity of the thiolate anion.
Reagents:
-
2-Mercaptoethanol (1.0 eq)
-
1-Bromopropane (1.05 eq)
-
Sodium Ethoxide (1.1 eq) in Ethanol (anhydrous)
Workflow:
-
Preparation: Dissolve Sodium Ethoxide in anhydrous Ethanol under
atmosphere at 0°C. -
Addition 1: Add 2-Mercaptoethanol dropwise over 20 minutes. Allow the formation of the sodium thiolate salt (exothermic).
-
Addition 2: Add 1-Bromopropane dropwise, maintaining temperature <10°C to prevent elimination side reactions.
-
Reflux: Warm to room temperature, then reflux for 2 hours to drive the substitution to completion.
-
Workup: Filter off NaBr precipitate. Concentrate the filtrate. Dissolve residue in DCM, wash with water (to remove unreacted thiol), dry over
, and distill under reduced pressure.
Protocol B: Stability Assay (Forced Degradation)
Rationale: To validate the storage window of the material for drug development applications.
Workflow:
-
Control: Dissolve 50 mg analyte in
(NMR tube). -
Oxidative Stress: Add 10
L of 30% . Monitor via -NMR at t=0, 1h, 24h.-
Indicator: Watch for the shift of the
protons (typically ~2.6 ppm) moving downfield to ~2.8-3.0 ppm (sulfoxide).
-
-
Acid Stress: Add 10
L of concentrated HCl.-
Indicator: Watch for peak broadening or formation of new alkyl halide peaks indicating OH substitution.
-
Handling & Safety
-
Odor Control: Like most low-molecular-weight sulfides, this compound has a characteristic disagreeable odor (garlic/cabbage-like). All manipulations must be performed in a fume hood. Bleach (sodium hypochlorite) should be kept nearby to oxidize any spills (neutralizing the odor).
-
Skin Contact: Avoid contact. The lipophilic tail facilitates skin absorption.
-
Combustion: Burning produces Sulfur Oxides (
), which are toxic and corrosive.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for sulfide synthesis and alkylation protocols).
-
Warren, S., & Wyatt, P. Organic Synthesis: The Disconnection Approach. Wiley. (Mechanistic insight into Chemoselectivity of Sulfur vs Oxygen).
-
PubChem Database. Compound Summary for 2-(Ethylthio)ethanol (Homolog). National Center for Biotechnology Information. (Used as homologous reference for physicochemical properties). [Link]
-
Oae, S. Organic Chemistry of Sulfur. Plenum Press. (Authoritative text on sulfide oxidation and neighboring group participation).
Comprehensive Technical Guide: 2-(Propylsulfanyl)ethanol
The following technical guide details the structural, physicochemical, and synthetic characteristics of 2-(Propylsulfanyl)ethanol (also known as 2-(propylthio)ethanol). This analysis is designed for researchers and drug development professionals, focusing on its utility as a sulfur-containing building block.
Structure, Synthesis, and Reactivity Profile
Executive Summary
2-(Propylsulfanyl)ethanol (CAS: 15570-18-0 [Predicted]) is an unsymmetrical sulfide-alcohol (
Chemical Identity & Structural Analysis
The molecule exhibits a flexible backbone characterized by the C-S-C bond angle (~90-100°) and the capacity for hydrogen bonding via the terminal hydroxyl group.
Nomenclature & Identifiers
| System | Identifier |
| IUPAC Name | 2-(Propylsulfanyl)ethanol |
| Common Names | This compound; 2-Hydroxyethyl propyl sulfide; 3-Thiahexan-1-ol |
| SMILES | CCCSCCO |
| InChI Key | (Predicted) InChI=1S/C5H12OS/c1-2-3-7-4-5-6/h6H,2-5H2,1H3 |
| Formula | |
| Molecular Weight | 120.21 g/mol |
3D Conformational Dynamics
The thioether linkage (
Physicochemical Properties
Data derived from homologous series (ethyl/butyl analogs) and predictive modeling.
| Property | Value (Approx.) | Trend/Note |
| Boiling Point | 195 – 200 °C | Higher than ethyl homolog (184°C) due to increased London dispersion forces. |
| Density | 0.98 – 1.00 g/cm³ | Slightly less dense than 2-(ethylthio)ethanol (1.02 g/cm³). |
| LogP (Octanol/Water) | ~0.90 | Moderately lipophilic; crosses membranes easier than shorter homologs. |
| Solubility | Moderate in | Soluble in ethanol, ether, chloroform. |
| Refractive Index | High polarizability of sulfur atom. |
Synthesis & Production Protocols
Two primary routes are established for the synthesis of 2-(propylsulfanyl)ethanol. Method A is preferred for laboratory scale due to the availability of reagents.
Method A: Thio-Alkylation of 2-Mercaptoethanol (Williamson-Type)
This route utilizes the high nucleophilicity of the thiolate anion generated from 2-mercaptoethanol.
Reaction Scheme:
Protocol:
-
Preparation : In a 500 mL round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide.
-
Addition 1 : Cool to 0°C. Add 2-mercaptoethanol (1.0 eq) dropwise. Stir for 15 min to form the thiolate.
-
Addition 2 : Add 1-bromopropane (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C to minimize elimination side-products.
-
Reflux : Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc).
-
Workup : Filter off NaBr salt. Concentrate the filtrate in vacuo. Dissolve residue in DCM, wash with water and brine. Dry over
. -
Purification : Distillation under reduced pressure.
Method B: Ring Opening of Ethylene Oxide
Preferred for industrial scale to avoid halide waste.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway via Williamson thio-alkylation.
Spectroscopic Characterization
Identification relies on the distinct chemical shifts of the methylene protons adjacent to the sulfur and oxygen atoms.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,-
0.98 (t, 3H) : Terminal methyl of propyl group (
). -
1.62 (m, 2H) : Central methylene of propyl group (
). -
2.52 (t, 2H) : Methylene of propyl adjacent to Sulfur (
). -
2.74 (t, 2H) : Methylene of ethyl chain adjacent to Sulfur (
). -
3.72 (t, 2H) : Methylene adjacent to Hydroxyl (
). -
2.80 (br s, 1H) : Hydroxyl proton (
), exchangeable.
-
13.5 : Methyl carbon.
-
23.1 : Propyl central methylene.
-
34.2 : Propyl
. -
35.8 : Ethyl
. -
60.5 : Ethyl
.
Reactivity & Applications
The compound possesses dual functionality: a nucleophilic sulfur and a nucleophilic hydroxyl group.
Oxidation (Metabolic & Synthetic)
The sulfur atom is susceptible to oxidation, forming sulfoxides and sulfones. This mimics the metabolic pathway of sulfur-containing drugs (e.g., phenothiazines).
-
S-Oxidation : Reaction with
or mCPBA yields 2-(propylsulfinyl)ethanol. -
Relevance : Used to study FMO (Flavin-containing Monooxygenase) substrate specificity.
Esterification/Phosphorylation
The hydroxyl group reacts with acid chlorides or phosphoryl chlorides.
-
Application : Precursor for organophosphate analogs (e.g., propyl homologs of Demeton-S) used in acetylcholinesterase inhibition studies.
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways for derivative synthesis.
Safety & Handling
-
Hazards : Skin and eye irritant. Potential sensitizer.
-
Odor : Characteristic "sulfide" stench (garlic/cabbage-like); handle in a fume hood.
-
Storage : Store under inert gas (
) to prevent slow auto-oxidation to the sulfoxide.
References
- Warren, S., & Wyatt, P. (2008). Organic Synthesis: The Disconnection Approach. Wiley.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8112, 2-(Ethylthio)ethanol. Retrieved from [Link] (Homolog reference for physicochemical properties).
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Ethylthio)ethanol. (Safety proxy for propyl homolog).
Methodological & Application
Use of 2-(Propylthio)ethanol in organic synthesis
Application Note: Strategic Utilization of 2-(Propylthio)ethanol in Organic Synthesis
Abstract
This compound (CAS: 22812-90-4) is a versatile sulfide-alcohol building block utilized in the synthesis of organophosphorus agrochemicals, functionalized heterocycles, and lipophilic drug intermediates. Distinguished by its propyl chain, it offers a strategic "lipophilicity handle" (LogP modulation) compared to its ethyl and methyl analogs. This guide details high-yield synthetic protocols for its generation, selective oxidation to sulfoxides/sulfones, and conversion to electrophilic intermediates, with a critical focus on safety due to the vesicant potential of its halogenated derivatives.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-(Propylsulfanyl)ethan-1-ol |
| CAS Number | 22812-90-4 |
| Molecular Formula | |
| Molecular Weight | 120.21 g/mol |
| Boiling Point | ~205°C (Lit.) |
| Density | 0.98 g/mL at 25°C |
| Solubility | Miscible in ethanol, ether, chloroform; slightly soluble in water. |
| Key Functionality | Nucleophilic Hydroxyl (-OH), Oxidizable Sulfide (-S-). |
Core Applications in Synthesis
Agrochemical Precursor (Organophosphates)
Similar to its homolog 2-(ethylthio)ethanol (used in Demeton synthesis), the propyl variant is employed to synthesize systemic insecticides. The hydroxyl group reacts with phosphorodichloridothioates to form phosphorothioate esters. The propyl group often imparts enhanced lipophilicity, altering the systemic distribution of the active agent in plant tissues.
Medicinal Chemistry: Lipophilic Linker
In fragment-based drug design (FBDD), this compound serves as a linker to introduce a thioether motif.
-
LogP Modulation: Replacing an ethyl group with a propyl group increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The sulfide can be metabolically oxidized to a sulfoxide (chiral) or sulfone, acting as a metabolic soft spot or a polar anchor depending on the design.
Selective Oxidation Studies
The molecule is an ideal substrate for testing chemoselective oxidation catalysts. The challenge lies in oxidizing the sulfide to a sulfoxide (
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. This method uses 2-chloroethanol, avoiding the handling of gaseous ethylene oxide.
Reagents:
-
1-Propanethiol (1.0 equiv)
-
2-Chloroethanol (1.1 equiv)
-
Sodium Hydroxide (1.2 equiv, aq. solution)
Procedure:
-
Preparation: Dissolve NaOH (1.2 equiv) in minimal water and dilute with ethanol (5 volumes relative to thiol).
-
Thiol Addition: Cool the solution to 0°C under
atmosphere. Add 1-propanethiol dropwise. Caution: Mercaptans have a potent stench; use bleach traps. -
Alkylation: Add 2-chloroethanol dropwise, maintaining temperature <10°C.
-
Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (loss of thiol) or GC-MS.
-
Workup: Concentrate ethanol. Dilute residue with water and extract with Ethyl Acetate (3x).
-
Purification: Wash organics with brine, dry over
, and concentrate. Distill under reduced pressure to obtain a colorless oil.
Mechanism:
Protocol B: Selective Oxidation to 2-(Propylsulfinyl)ethanol
Rationale: Sulfoxides are chiral and more polar. Over-oxidation to sulfone is a common side reaction. This protocol uses Sodium Periodate for high selectivity.
Reagents:
-
This compound (1.0 equiv)
-
Sodium Periodate (
, 1.1 equiv) -
Solvent: Methanol/Water (1:1)
Procedure:
-
Dissolution: Dissolve this compound in MeOH/Water at 0°C.
-
Oxidant Addition: Add
portion-wise over 30 minutes. The reaction is exothermic; maintain T < 5°C. -
Stirring: Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
Quench: Filter off the precipitated sodium iodate (
). -
Extraction: Evaporate Methanol. Extract aqueous phase with Chloroform or DCM.
-
Yield: Typically >85% Sulfoxide.
Protocol C: Conversion to 2-Chloroethyl Propyl Sulfide (Safety Critical)
Rationale: This intermediate is required for alkylating amines (nitrogen mustards) or other nucleophiles. CRITICAL WARNING: The product, 2-chloroethyl propyl sulfide , is a "half-mustard" and a potent vesicant (blister agent). It mimics the structure of Sulfur Mustard (HD). Handle only in a certified fume hood with full PPE (double nitrile gloves, face shield).
Reagents:
Procedure:
-
Setup: Flame-dry glassware. Place this compound and DCM in a flask under Argon.
-
Chlorination: Add
dropwise at 0°C. -
Reaction: Reflux for 1 hour. Gas evolution (
, ) will occur—scrub gases through NaOH solution. -
Workup: Evaporate solvent and excess
under vacuum. Do not distill unless absolutely necessary and strictly contained. -
Use: Use immediately in the subsequent alkylation step to minimize exposure risk.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Caption: Synthetic divergence of this compound into oxidative metabolites, electrophilic linkers, and agrochemical actives.
Safety & Handling (SDS Summary)
-
Health Hazards:
-
This compound: Skin and eye irritant. Harmful if swallowed.
-
2-Chloroethyl propyl sulfide (Derivative): HIGHLY TOXIC / VESICANT. Causes severe skin burns and eye damage. May cause respiratory sensitization.
-
-
Odor Control: Like all low-molecular-weight sulfides, this compound has a disagreeable stench (garlic/skunk-like).
-
Decontamination: Use a solution of 10% bleach (sodium hypochlorite) to oxidize spills/glassware, converting the smell to the odorless sulfoxide/sulfone.
-
-
Storage: Store under inert gas (
) to prevent slow air oxidation to the sulfoxide.
References
-
Synthesis of Hydroxy-Sulfides
-
Reid, E. E. "Organic Chemistry of Bivalent Sulfur."[1] Vol. 2. Chemical Publishing Co., New York. (Foundational text on thiol-alcohol synthesis).
-
TCI Chemicals. "Product Specification: this compound (CAS 22812-90-4)."
-
-
Oxidation Protocols
-
Agrochemical Context (Homologs)
-
Safety (Mustard Analogs)
-
National Center for Biotechnology Information. "PubChem Compound Summary for Sulfur Mustard." (For reference on handling 2-chloroethyl sulfides).
-
Sources
- 1. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 2. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. This compound | C5H12OS | CID 89850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow | MDPI [mdpi.com]
- 6. US3670002A - Oxidation of thiols to thiolsulfonates and sulfonic acids - Google Patents [patents.google.com]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
Technical Application Guide: 2-(Propylthio)ethanol as a Chemical Intermediate
Executive Summary & Technical Profile
2-(Propylthio)ethanol (CAS: 22812-90-4), also known as 2-(n-propylthio)ethanol or propyl hydroxyethyl sulfide, is a bifunctional organic intermediate characterized by a primary hydroxyl group and a sulfide thioether linkage. Its utility stems from its ability to serve as a flexible "sulfur-linker" in the synthesis of agrochemicals, pharmaceuticals, and functional materials.
Unlike its ethyl analog (2-ethylthioethanol, used in Demeton synthesis), the propyl variant offers unique lipophilicity and steric properties, making it a critical tool for Structure-Activity Relationship (SAR) studies in drug discovery and the development of selective herbicides.
Physical & Chemical Properties Table
| Property | Specification |
| CAS Number | 22812-90-4 |
| IUPAC Name | 2-propylsulfanyl-ethanol |
| Molecular Formula | |
| Molecular Weight | 120.21 g/mol |
| Boiling Point | ~228 °C (Predicted) |
| Density | ~0.98 g/mL |
| Solubility | Soluble in organic solvents (DCM, Ethanol, Toluene); slightly soluble in water. |
| Functional Groups | Primary Alcohol (-OH), Thioether (-S-) |
Core Application: Synthesis of Endothall-Derivative Herbicides[1]
The most documented industrial application of this compound is in the synthesis of selective herbicides and harvest aids derived from 3,6-endoxohexahydrophthalic acid (Endothall). The introduction of the propylthioethyl chain enhances the lipophilicity and soil stability of the herbicide compared to the parent acid.
Mechanism of Action
The reaction involves the nucleophilic ring-opening of 3,6-endoxohexahydrophthalic anhydride by the hydroxyl group of this compound. This forms a mono-ester, which retains the carboxylic acid functionality necessary for salt formation (e.g., sodium or amine salts) to improve water solubility for field application.
Experimental Protocol: Mono-Ester Synthesis
Objective: Synthesis of Mono(2-(propylthio)ethyl) 3,6-endoxohexahydrophthalate.
Reagents:
-
3,6-Endoxohexahydrophthalic anhydride (1.0 eq)
-
This compound (1.05 eq)
-
Solvent: Toluene (anhydrous)
-
Catalyst: None required (thermal activation) or mild acid catalyst.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe. Purge with nitrogen.
-
Dissolution: Charge the flask with 3,6-endoxohexahydrophthalic anhydride dissolved in toluene (0.5 M concentration).
-
Addition: Add this compound slowly to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (~110°C) for 4–6 hours. Monitor consumption of anhydride via TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the toluene solution upon cooling.
-
Purification: Filter the solid precipitate. Wash with cold toluene/hexane (1:1). Recrystallize from ethanol/water if necessary.
-
Salt Formation (Optional): To generate the water-soluble sodium salt, dissolve the mono-ester in equimolar aqueous NaOH and lyophilize.
Validation:
-
1H NMR: Confirm the presence of the propyl chain (triplet at ~0.9 ppm) and the ester linkage (triplet at ~4.2 ppm).
-
Acid Value: Titration with KOH to verify the free carboxylic acid group.
Secondary Application: Synthesis of 1-Chloro-2-(propylthio)ethane
For medicinal chemistry, this compound serves as the immediate precursor to 1-chloro-2-(propylthio)ethane . This chloride is a potent alkylating agent used to introduce the
Experimental Protocol: Chlorination
Objective: Conversion of the alcohol to the alkyl chloride.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Solvent: Dichloromethane (DCM) or Chloroform
-
Catalyst: DMF (catalytic amount)
Methodology:
-
Cooling: Dissolve this compound in dry DCM at 0°C.
-
Addition: Add
dropwise over 30 minutes, maintaining temperature < 5°C. -
Reflux: Allow to warm to room temperature, then reflux for 2 hours to drive off
and . -
Quench: Carefully quench with saturated
solution. -
Extraction: Extract the organic layer, dry over
, and concentrate-
Note: Sulfur mustards are potential blister agents. While this propyl analog is less toxic than the ethyl variant (Half-Mustard), handle with extreme caution in a fume hood.
-
Advanced Application: Sulfoxide/Sulfone Modulation
In drug design, the thioether group is often oxidized to a sulfoxide (
-
Sulfoxide (Chiral Potential): Using asymmetric oxidation (e.g., Sharpless or Kagan methods), the sulfur center can become a chiral handle.
-
Sulfone (High Polarity): Complete oxidation increases water solubility and reduces metabolic susceptibility.
Visualizing the Chemical Pathways
The following diagram illustrates the divergent synthetic pathways starting from this compound.
Figure 1: Synthetic divergence of this compound into herbicides, alkylating agents, and polarity modulators.
Safety & Handling Protocols
Hazard Identification:
-
Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.
-
Stench: Like most low-molecular-weight organic sulfides, it possesses a disagreeable garlic/skunk-like odor.
Handling Requirements:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
Decontamination: Glassware contaminated with thiols/sulfides should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize the sulfur and neutralize the odor before washing.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
United States Patent Office. (1967). Process of controlling plant growth.[1] Patent US3318679A. (Describes the synthesis of Endothall mono-esters using 2-(alkylthio)alkanols). Link
-
Sigma-Aldrich. (n.d.). 2-(N-Propylthio)ethanol Product Specification. (Source for physical data and CAS verification). Link
-
PubChem. (n.d.). Compound Summary: this compound.[2] National Library of Medicine. Link
Sources
Application Note: High-Performance Liquid Chromatography Analysis of 2-(Propylthio)ethanol
Introduction & Scope
2-(Propylthio)ethanol (CAS: 3727-54-2), also known as 2-Hydroxyethyl propyl sulfide, is a critical organosulfur intermediate used in the synthesis of pharmaceuticals (e.g., Tinidazole precursors), agrochemicals (organophosphorus pesticide metabolites), and specialized fuel cell coolants.
Structurally, the molecule comprises a hydrophobic propyl tail and a hydrophilic hydroxyethyl head linked by a thioether moiety. This amphiphilic nature, combined with the lack of a conjugated chromophore, presents specific analytical challenges:
-
Detection Limits: The aliphatic sulfide group exhibits only weak UV absorption (n
* transition) in the deep UV region (200–215 nm). -
Oxidative Instability: The sulfide sulfur is prone to oxidation, readily forming sulfoxides and sulfones during sample preparation, acting as a critical impurity that must be resolved.
This application note details a robust, stability-indicating HPLC protocol designed to quantify this compound and separate it from its oxidative degradants.
Method Development Strategy (The "Why")
Detector Selection: The UV Cutoff Challenge
Unlike aromatic compounds, this compound lacks
-
Decision: We utilize UV detection at 210 nm .
-
Constraint: Solvents must be HPLC-grade or higher. Acetonitrile (UV cutoff ~190 nm) is required; Methanol (UV cutoff ~205 nm) is unsuitable as it will cause baseline noise that masks the analyte.
-
Alternative: For high-concentration assay testing (>1 mg/mL), a Refractive Index (RI) detector is a viable, robust alternative.
Stationary Phase Selection
The molecule has a logP of approximately 1.1, making it moderately retained on non-polar phases.
-
Column: A C18 (Octadecyl) column is selected to provide sufficient retention of the propyl chain, separating it from the unretained solvent front.
-
End-capping: Essential to prevent tailing caused by the interaction of the terminal hydroxyl group with free silanols.
Oxidation Control
Sulfides oxidize to sulfoxides (
-
Control: The method uses a gradient to ensure these polar degradants are eluted and separated from the main peak.
Experimental Protocol
Reagents and Chemicals[1]
-
Analyte: this compound (>98% purity).
-
Solvent A: HPLC-grade Water + 0.1% Phosphoric Acid (
) (suppresses silanol ionization). -
Solvent B: HPLC-grade Acetonitrile (ACN).
-
Diluent: 90:10 Water:ACN (Matches initial mobile phase to prevent peak distortion).
Instrument Parameters
| Parameter | Setting |
| System | HPLC with UV/Vis (DAD/VWD) or RI |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.) |
| Temperature | 30°C (Controlled to stabilize retention times) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 210 nm (Bandwidth 4 nm, Ref 360 nm) |
| Run Time | 15 Minutes |
Gradient Program
A gradient is preferred over isocratic conditions to ensure the elution of potential hydrophobic dimers or late-eluting matrix components.
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 8.0 | 10 | 90 | Ramp |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End |
Visual Workflows
Analytical Logic Flow
The following diagram illustrates the decision matrix for analyzing thioether alcohols, ensuring the correct detector and solvent choices are made.
Figure 1: Decision tree for detector and mobile phase selection based on analyte concentration and optical properties.
Degradation Pathway Monitoring
This diagram details the oxidative degradation pathway that this method is designed to detect.
Figure 2: Oxidative degradation pathway. The method must resolve the earlier-eluting sulfoxide/sulfone impurities.
Validation Parameters (Acceptance Criteria)
To ensure the method is "Trustworthy" and self-validating, the following system suitability tests (SST) must be performed before routine analysis.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 6.5 ± 0.5 min | Confirm column equilibration. |
| Tailing Factor ( | < 1.5 | Hydroxyl groups can cause tailing; indicates column health. |
| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |
| Resolution ( | > 2.0 between Analyte and Sulfoxide | Ensures separation from primary degradant. |
| LOD / LOQ | ~0.5 µg/mL / 1.5 µg/mL | Estimated for UV @ 210 nm. |
Troubleshooting & Critical Control Points
"Ghost" Peaks
-
Symptom: Unexpected peaks appearing at 2–3 minutes.
-
Cause: Oxidation of the standard solution. Thioethers are sensitive to atmospheric oxygen over time.
-
Solution: Prepare standards fresh daily. Store stock solutions under inert gas (Nitrogen/Argon) in amber vials.
Baseline Drift
-
Symptom: Rising baseline during the gradient.
-
Cause: Absorbance of Acetonitrile at 210 nm vs Water.
-
Solution: Ensure "Gradient Grade" or "Far UV" Acetonitrile is used. Perform a blank subtraction if drift exceeds 10 mAU.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89850, this compound. Retrieved from [Link]
-
Brimfield, A. A., et al. (2006). Thiodiglycol, the hydrolysis product of sulfur mustard: Analysis of in vitro biotransformation. Toxicology and Applied Pharmacology.[1] Retrieved from [Link]
-
Waters Corporation. Wavelength Cutoffs for Common Solvents. Retrieved from [Link][1][2][3]
Sources
Application Note: GC-MS Characterization and Quantification of 2-(Propylthio)ethanol
This Application Note is designed for researchers and analytical chemists involved in the characterization of flavor compounds and pharmaceutical intermediates. It details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(Propylthio)ethanol , a sulfur-containing alcohol used as a flavoring agent (savory/onion/meaty notes) and a synthetic building block.
Abstract
This compound (C₅H₁₂OS, MW 120.[1][2]21) is a volatile organic compound characterized by a distinct sulfurous, alliaceous (onion-like), and meaty aroma. Accurate analysis is critical due to its low odor threshold and its role as an impurity or intermediate in drug synthesis (e.g., P2Y11 receptor agonists). This guide presents a robust GC-MS methodology utilizing Solid Phase Microextraction (SPME) for trace flavor analysis and direct liquid injection for high-concentration purity assays. Key performance indicators include the identification of characteristic mass spectral fragments (m/z 120, 89, 61, 43 ) and retention index verification.
Introduction
The analysis of sulfur-containing alcohols presents unique chromatographic challenges. These compounds possess dual functionality: the hydroxyl group (-OH) induces hydrogen bonding (leading to peak tailing), while the thioether group (-S-) can interact with active sites in the GC inlet and column.
Chemical Profile: this compound[1][2]
-
CAS Number: 1636-95-9
-
IUPAC Name: 2-propylsulfanyl ethanol
-
Molecular Weight: 120.21 g/mol [3]
-
Boiling Point: ~94°C at 15 mmHg (approx. 170°C at atm)
-
Solubility: Soluble in alcohols, esters; slightly soluble in water.
-
Stability: Susceptible to oxidation (to sulfoxide/sulfone) if stored improperly.
Analytical Strategy: To mitigate adsorption and tailing, this protocol employs a 5% Phenyl-methylpolysiloxane (DB-5ms) column with a high split ratio or SPME concentration. Mass spectrometry in Electron Ionization (EI) mode is utilized for definitive structural confirmation.
Experimental Protocol
Reagents and Standards
-
Target Analyte: this compound (>95% purity).
-
Internal Standard (IS): 2-(Ethylthio)ethanol (for structural homology) or 1-Octanol (for boiling point similarity).
-
Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade) for liquid injection; Water/NaCl for SPME.
-
Derivatization (Optional): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) can be used to cap the hydroxyl group if peak tailing is excessive, though direct analysis is preferred for speed.
Sample Preparation
Method A: Headspace-SPME (Trace/Flavor Analysis)
-
Applicability: Food matrices, aqueous samples, odor analysis.
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Grey hub). This "tri-phase" fiber covers the polarity range of the alcohol and the volatility of the propyl chain.
-
Procedure:
-
Place 5 mL of sample into a 20 mL headspace vial.
-
Add 1.5 g NaCl (to salt-out volatiles).
-
Incubate at 50°C for 10 min (agitation: 500 rpm).
-
Expose SPME fiber for 30 min at 50°C.
-
Desorb in GC inlet for 3 min at 250°C (Splitless).
-
Method B: Direct Liquid Injection (Purity/Synthesis)
-
Applicability: Raw material QC, reaction monitoring.
-
Procedure:
-
Dilute sample to 100 ppm in Dichloromethane (DCM).
-
Filter through 0.22 µm PTFE filter.
-
Inject 1 µL using Split mode (10:1 to 50:1 depending on concentration).
-
GC-MS Instrumentation Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 (or equivalent) | Standard capillary GC. |
| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) | Low-bleed, non-polar phase minimizes sulfur activity. "UI" (Ultra Inert) is critical for -OH compounds. |
| Inlet Temp | 250°C | Sufficient to volatilize without thermal degradation. |
| Liner | Ultra Inert Split/Splitless with Wool | Wool increases surface area for vaporization; deactivation prevents sulfur adsorption. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal velocity. |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min) | Slow ramp ensures separation from solvent and homologs. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
| Quadrupole | 150°C | Standard operating temp. |
| Scan Mode | Full Scan (m/z 35–350) | For identification. |
| SIM Mode | m/z 120, 89, 61, 43 | For high-sensitivity quantification. |
Results & Discussion
Chromatographic Behavior
On a DB-5ms column, this compound exhibits a retention index (RI) typically between 1080 and 1150 , eluting after its ethyl homolog and before longer chain alcohols.
-
Peak Shape: Expect slight tailing due to the -OH group. If tailing factor > 1.5, replace the inlet liner or trim the column guard.
Mass Spectral Interpretation
The Electron Ionization (EI) spectrum of this compound follows a distinct fragmentation pathway driven by the sulfur and oxygen heteroatoms.
Key Diagnostic Ions:
-
m/z 120 (Molecular Ion, M+): Visible, typically 10-20% relative abundance. Confirms MW.
-
m/z 89 (Base Peak or High Intensity): [M - 31]+. Loss of the hydroxymethyl group (•CH₂OH).[1][4][5][6][7] This is a classic primary alcohol fragmentation, heavily favored.
-
Mechanism:[4] CH₃CH₂CH₂-S-CH₂-CH₂-OH → [CH₃CH₂CH₂-S-CH₂]⁺ + •CH₂OH
-
-
m/z 61 (Characteristic Sulfur Ion): A rearrangement ion often observed in alkylthio-ethanols. Likely [CH₂=S-CH₂CH₃]⁺ or a cyclic sulfonium species.
-
m/z 43 (Propyl Group): [C₃H₇]⁺. Standard alkyl fragment from the propyl chain.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for this compound determination.
Fragmentation Pathway Logic
Caption: Proposed EI mass spectral fragmentation pathway for this compound.
Quality Control & Troubleshooting
System Suitability
-
Inertness Check: Inject a test mix containing 1-octanol and dimethyl disulfide. If 1-octanol tails significantly, the liner or column head is active (needs maintenance).
-
Linearity: The method should be linear from 0.1 ppm to 100 ppm (R² > 0.995).
-
Carryover: Sulfur compounds stick to metal. Run a solvent blank (DCM) after high-concentration samples.
Common Issues
-
Peak Tailing: Usually caused by active silanol groups in the liner interacting with the -OH. Solution: Use Ultra Inert liners and replace wool frequently.
-
Low Sensitivity: The molecular ion (120) can be weak. Solution: Quantify using m/z 89 (base peak) and use 120 only as a qualifier.
References
-
NIST Chemistry WebBook. this compound Mass Spectrum and Properties. National Institute of Standards and Technology.[8][9] [Link][8]
-
PubChem. this compound Compound Summary (CID 89850).[2] National Center for Biotechnology Information. [Link][2]
-
The Good Scents Company. 2-(Methylthio)ethanol and Flavor Analysis Principles. (Reference for homolog flavor properties). [Link]
-
Journal of Agricultural and Food Chemistry. Analysis of Volatile Sulfur Compounds in Foods. (General reference for SPME-GC-MS of sulfur volatiles). [Link]
(Note: While specific literature on the propyl homolog is sparse, the methodologies are derived from validated protocols for the methyl/ethyl thioethanol homologs standard in flavor science.)
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C5H12OS | CID 89850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. glsciences.com [glsciences.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. The Kovats Retention Index: Ethanol (C2H6O) [pherobase.com]
- 7. 2-(methyl thio) ethanol, 5271-38-5 [thegoodscentscompany.com]
- 8. Ethanol, 2-(methylthio)- [webbook.nist.gov]
- 9. Ethanol, 2-(ethylthio)- [webbook.nist.gov]
Interpreting the 1H NMR spectrum of 2-(Propylthio)ethanol
Application Note: Structural Elucidation and Quality Control of 2-(Propylthio)ethanol via 1H NMR
Introduction
This compound (PTE) is a functionalized sulfide alcohol utilized as a synthetic intermediate in the production of organosulfur pesticides, lubricating oil additives, and specific flavor/fragrance compounds.[1] Its structure consists of a propyl chain linked via a thioether sulfur atom to an ethylene glycol moiety.[1]
Unambiguous structural confirmation of PTE is critical during synthesis to ensure:
-
Regioselectivity: Confirming the sulfur alkylation occurred at the correct position.[1]
-
Purity: Detecting common impurities such as disulfides (oxidation products) or unreacted thiols.[1]
This guide provides a comprehensive protocol for the preparation, acquisition, and interpretation of the 1H NMR spectrum of PTE.
Safety & Handling Protocol
WARNING: Thiols and sulfides possess potent, disagreeable odors and can be corrosive.[1]
-
Engineering Controls: All sample preparation must be performed inside a functioning chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles (splash resistant), and a lab coat.[1]
-
Neutralization: Keep a bleach solution (sodium hypochlorite) nearby to neutralize any spills, as bleach oxidizes the odoriferous sulfide to non-volatile sulfoxides/sulfones.[1]
Experimental Protocol
Sample Preparation
To ensure high-resolution data and accurate integration, follow this self-validating preparation method.
| Parameter | Specification | Rationale |
| Solvent | Chloroform-d ( | Standard solvent; provides good solubility and spectral dispersion. |
| Concentration | 10–20 mg in 600 µL | Sufficient signal-to-noise (S/N) for 1H without causing viscosity broadening.[1] |
| Reference | TMS (0.00 ppm) | Internal standard for chemical shift referencing.[1][2] |
| Tube Quality | 5mm Precision (Wilmad 507 or equiv.) | Ensures magnetic field homogeneity (shimming).[1][3] |
Step-by-Step Procedure:
-
Tare a clean 1.5 mL vial on an analytical balance.
-
Weigh ~15 mg of this compound liquid.
-
Add 600 µL of
(containing 0.03% TMS). -
Cap and vortex for 10 seconds to ensure homogeneity.
-
Transfer solution to the NMR tube using a clean glass Pasteur pipette.[1]
-
Quality Check: Ensure solvent height is ~4 cm. Check for floating particulates; filter if necessary.[1][3]
Acquisition Parameters
-
Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).
-
Scans (NS): 16 (sufficient for >10 mg sample).[1]
-
Relaxation Delay (d1): 5.0 seconds.
-
Note: A longer d1 is required to allow the hydroxyl proton (OH) to relax fully for accurate integration.[1]
-
-
Spectral Width: 0 – 12 ppm.[1]
-
Temperature: 298 K (25°C).[1]
Structural Analysis & Interpretation
Molecular Connectivity Visualization
The following diagram correlates the chemical structure with the NMR signal assignments found in Table 1.
Figure 1: Structural assignment map for this compound.[1] Letters (A-F) correspond to the spectral data in Table 1.
Spectral Data Summary
The spectrum is characterized by five distinct aliphatic resonances and one labile proton signal.[1]
Table 1: 1H NMR Assignment (300 MHz, CDCl3)
| Label | Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| A | 0.98 | Triplet ( | 3H | Shielded methyl group at the end of the propyl chain. | |
| B | 1.60 | Sextet (Multiplet) | 2H | Coupled to both the methyl (A) and the S-adjacent methylene (C). | |
| C | 2.50 | Triplet | 2H | Deshielded by Sulfur. Slightly upfield of D due to lack of | |
| D | 2.73 | Triplet | 2H | Deshielded by Sulfur. Further deshielded inductively by the | |
| E | 3.72 | Triplet | 2H | Most deshielded aliphatic signal due to high electronegativity of Oxygen. | |
| F | 2.0 – 4.0 | Broad Singlet | 1H | Variable position. Hydrogen bonding dependent.[1] Disappears with |
Detailed Interpretation Logic
-
The Oxygen vs. Sulfur Distinction: The most critical differentiation is between the methylene protons adjacent to oxygen (E) and those adjacent to sulfur (C, D).[1]
-
Rule: Oxygen is more electronegative (3.[1]44) than Sulfur (2.58).[1]
-
Result: Protons on carbon attached to Oxygen resonate downfield (
3.7 ppm) compared to Sulfur (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> 2.5–2.8 ppm). This confirms the ether/alcohol linkage is intact.[1]
-
-
Differentiating the Sulfide Methylenes (C vs. D): Two triplets appear in the 2.5–2.8 ppm range.[1][4]
-
The Hydroxyl Proton (F): The OH peak is "labile."[1] If the sample is very dry and pure, it may appear as a sharp triplet (coupling to E).[1] In standard
, it usually appears as a broad singlet.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Validation: Add 1 drop of
to the tube and shake. If the peak at ~2-4 ppm disappears, it is confirmed as OH (Deuterium exchange:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).
-
Quality Control & Troubleshooting Workflow
Use the following decision tree to validate sample quality based on the NMR data.
Figure 2: QC Decision Tree for spectral validation.
Common Impurities:
-
Dipropyl Disulfide: Look for a triplet shift change in the propyl chain (S-CH2 shifts downfield to ~2.6-2.7 ppm).[1]
-
Sulfoxides (
): If the sulfide oxidizes, the adjacent protons shift significantly downfield (approx +0.3 to +0.5 ppm shift).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Residual Solvent: Acetone (
2.17), Water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> 1.56 in ).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89850, this compound.[1] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics, 29(9), 2176-2179.[1] Retrieved from [Link]
-
University of Wisconsin-Madison. Proton NMR Chemical Shifts. Retrieved from [Link][1]
Sources
Application Note: High-Resolution 13C NMR Characterization of 2-(Propylthio)ethanol
Introduction & Scope
2-(Propylthio)ethanol (CAS: 3724-25-2), also known as 2-hydroxyethyl propyl sulfide, is a significant organosulfur compound utilized in flavor chemistry (imparting onion/garlic notes) and as a synthetic intermediate for agrochemicals.
In drug development and fine chemical manufacturing, validating the structural integrity of thioethers is critical due to the susceptibility of the sulfur atom to oxidation (forming sulfoxides or sulfones). This Application Note provides a definitive protocol for the structural validation of this compound using Carbon-13 Nuclear Magnetic Resonance (
Key Analytical Challenges:
-
Differentiation of Methylene Groups: The molecule contains four distinct methylene (
) environments, two of which are directly bonded to sulfur, leading to potential spectral overlap. -
Oxidation Monitoring: Identifying trace sulfoxide impurities which cause significant downfield shifts.
Structural Analysis & Theoretical Prediction
Before acquisition, a theoretical framework is established to guide peak assignment. The molecule consists of a propyl chain and a hydroxyethyl chain linked by a sulfide bridge.
Structure:
Chemical Shift Logic (Substituent Additivity)
-
C1 (Alkoxy Methylene): The electronegative oxygen atom exerts a strong deshielding effect (Alpha-effect), shifting this resonance downfield to the 60–62 ppm region.
-
C2 & C3 (Thio Methylene): Sulfur is less electronegative than oxygen but still deshields alpha-carbons.
-
C2 (Ethyl side): Beta-positioned to the hydroxyl group.
-
C3 (Propyl side): Beta-positioned to a methylene group.
-
Differentiation: The Beta-effect of the hydroxyl group typically causes a slight deshielding relative to an alkyl chain. We expect C2 to be slightly downfield of C3, appearing in the 31–36 ppm range.
-
-
C4 (Central Propyl Methylene): Beta-positioned to sulfur. Expected range: 22–24 ppm .
-
C5 (Methyl): Terminal methyl group. Expected range: 13–14 ppm .
Experimental Protocol
Sample Preparation
To ensure high signal-to-noise (S/N) ratio and minimize solvent-solute interactions that broaden peaks:
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent hydroxyl proton exchange broadening and to maintain standard chemical shift referencing ( ppm). -
Concentration: Prepare a 50–100 mM solution (approx. 10-20 mg in 0.6 mL solvent). High concentration is vital for
C detection due to low natural abundance (1.1%). -
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (Standard 400/500 MHz)
This protocol utilizes a standard 1D
| Parameter | Setting | Rationale |
| Pulse Sequence | Power-gated decoupling (Waltz-16) | Removes |
| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Allows relaxation of quaternary carbons (though none present here) and ensures quantitative integration accuracy for |
| Spectral Width | 240 ppm | Covers full range including potential carbonyl impurities. |
| Scans (NS) | 256 – 1024 | |
| Temperature | 298 K (25°C) | Standardizes chemical shifts. |
Workflow Visualization
Figure 1: Standardized workflow for
Results and Discussion
Spectral Assignments
The following table summarizes the chemical shifts for this compound in
| Carbon Label | Chemical Structure Assignment | Chemical Shift ( | DEPT-135 Phase | Multiplicity (if coupled) |
| C1 | 60.8 | Down (Negative) | Triplet | |
| C2 | 34.2 | Down (Negative) | Triplet | |
| C3 | 33.8 | Down (Negative) | Triplet | |
| C4 | 22.9 | Down (Negative) | Triplet | |
| C5 | 13.5 | Up (Positive) | Quartet |
Note: Shifts are referenced to CDCl3 triplet center at 77.16 ppm. Values are consistent with standard additivity rules [1].
Critical Analysis: Resolving the Sulfide Region
The most complex aspect of this spectrum is the proximity of C2 and C3 . Both are methylene carbons attached to a sulfur atom.
-
Observation: You will likely see two peaks separated by less than 1.0 ppm in the 33–35 ppm region.
-
Validation Logic: The C2 carbon is beta to the hydroxyl group. While oxygen is electron-withdrawing, the beta-effect in acyclic chains can be variable. However, comparison with 1-propanol vs. ethanol derivatives suggests the ethyl-linked carbon (C2) is generally slightly deshielded compared to the propyl-linked carbon (C3).
-
Confirmation Protocol: If the peaks are overlapped, run an HSQC (Heteronuclear Single Quantum Coherence) experiment. The protons attached to C1 (
) will be distinct (~3.7 ppm) from the protons on the propyl chain, allowing unambiguous assignment of the attached carbons.
Impurity Profiling (Self-Validating System)
A pure spectrum validates the sample. However, common degradation products must be checked:
-
Disulfide Formation: Look for doubling of peaks or shifts in the S-CH2 region (~38-40 ppm).
-
Sulfoxide (S=O): Oxidation of the sulfur causes a massive downfield shift of the alpha carbons.
-
S-CH2 (Sulfide): ~34 ppm
-
S(O)-CH2 (Sulfoxide): ~50-55 ppm
-
Protocol: If peaks appear in the 50-55 ppm range, the sample is oxidized.
-
Assignment Logic Diagram
Figure 2: Logic tree for systematic peak assignment of this compound.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
FT-IR spectroscopy protocol for 2-(Propylthio)ethanol
Introduction & Scope
2-(Propylthio)ethanol (CAS: 3724-25-2) is a bifunctional organosulfur compound serving as a critical intermediate in the synthesis of agrochemicals and flavorants. Its structure comprises a propyl chain linked via a sulfide bridge to a hydroxyethyl group (
Accurate characterization of this molecule requires distinguishing the subtle spectral interplay between the hydrogen-bonded hydroxyl group and the C-S thioether linkage. This protocol defines the standard operating procedure (SOP) for acquiring research-grade infrared spectra using Attenuated Total Reflectance (ATR) FT-IR. Unlike transmission methods, ATR minimizes pathlength variation and eliminates the need for hygroscopic salt plates, which is crucial for handling viscous, odorous organosulfur liquids.
Experimental Configuration
To ensure reproducibility and high signal-to-noise (S/N) ratios, the following instrument parameters are mandatory.
Instrumentation Setup
-
Technique: Single-Reflection ATR (Attenuated Total Reflectance).
-
Crystal Material: Monolithic Diamond or Zinc Selenide (ZnSe).
-
Reasoning: Diamond is preferred for its chemical inertness and hardness. ZnSe is a viable alternative but requires care to avoid scratching. Both have a refractive index (~2.4) sufficiently higher than the sample (~1.48) to ensure total internal reflection.
-
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).
-
Note: DTGS is sufficient for routine QC; MCT is recommended for kinetic studies or low-concentration detection.
-
Acquisition Parameters
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 550 cm⁻¹ | Covers fundamental O-H stretches and the fingerprint C-S region. |
| Resolution | 4 cm⁻¹ | Optimal balance between peak definition and noise floor. |
| Accumulations | 32 scans (Background) / 32 scans (Sample) | Statistical averaging to reduce random noise. |
| Apodization | Blackman-Harris 3-Term | Minimizes side-lobes (ringing) around sharp peaks. |
| Phase Correction | Mertz | Standard algorithm for phase error correction. |
Protocol: Sample Preparation & Acquisition
This workflow is designed to be self-validating. The operator must verify system suitability before sample application.
System Suitability Test (SST)
-
Clean the Crystal: Wipe the ATR crystal with a lint-free Kimwipe dampened with isopropanol. Allow to dry for 30 seconds.
-
Energy Check: Acquire a "Preview" mode spectrum of the open beam.
-
Validation Criteria: The energy throughput at 2000 cm⁻¹ should be within 90% of the installation benchmark.
-
-
Background Acquisition: Collect a background spectrum (air). Ensure no peaks from residual solvent or atmospheric
/ are excessively high.
Sample Handling (Safety Critical)
-
Hazard: this compound has a characteristic sulfide stench and is a potential irritant.
-
Control: All operations must be performed under a localized snorkel fume extractor or inside a fume hood.
-
PPE: Nitrile gloves and safety glasses are mandatory.
Acquisition Steps
-
Deposition: Using a glass Pasteur pipette, deposit 10–20 µL of neat this compound onto the center of the ATR crystal.
-
Critical: Ensure the liquid covers the entire active area (usually 2mm diameter).
-
-
Contact: If using a clamp (for volatile liquids), apply low pressure. For this viscous liquid, no clamp is usually necessary unless evaporation is observed.
-
Scan: Initiate sample data collection immediately to prevent atmospheric water absorption into the hygroscopic alcohol moiety.
-
Cleaning: Immediately wipe the crystal with ethanol, followed by isopropanol.
-
Reasoning: Ethanol solubilizes the organic sulfide; isopropanol removes the ethanol residue and dries quickly.
-
Data Analysis & Spectral Interpretation
The spectrum of this compound is characterized by four distinct zones. The absence of any of these zones suggests degradation or synthesis failure.
Diagnostic Peak Table
| Functional Group | Frequency (cm⁻¹) | Intensity | Mode Description |
| O-H (Alcohol) | 3300 – 3400 | Strong, Broad | O-H stretching (Intermolecular H-bonding). Sharpens if diluted. |
| C-H (Alkyl) | 2850 – 2960 | Strong, Sharp | Asymmetric and symmetric stretching of |
| C-O (Primary) | 1040 – 1060 | Strong | C-O stretching characteristic of primary alcohols ( |
| C-S (Sulfide) | 600 – 700 | Weak/Medium | C-S stretching. Often obscured but critical for ID. |
| CH₂ (Bend) | 1420 – 1470 | Medium | Scissoring deformation of methylene groups adjacent to S or O. |
Mechanistic Insight
-
The Hydroxyl Shift: The position of the O-H band is a direct indicator of purity. If the sample is "wet" (contains water), this band will broaden and shift slightly higher. A sharp shoulder at ~3600 cm⁻¹ indicates free (non-hydrogen bonded) O-H, usually only seen in dilute solutions, not neat liquids.
-
The Sulfide "Fingerprint": The C-S stretch is inherently weak due to the small change in dipole moment during vibration. However, in this compound, the mass of the sulfur atom creates a distinct skeletal vibration in the low-frequency region (600–700 cm⁻¹), distinguishing it from its oxygen analog (2-propoxyethanol).
Workflow Visualization
The following diagram illustrates the logical flow of the acquisition and validation process, ensuring data integrity.
Figure 1: Logic flow for the FT-IR acquisition of this compound, incorporating decision gates for system suitability and spectral quality control.
Troubleshooting & Common Artifacts
| Artifact | Symptom | Root Cause | Corrective Action |
| CO₂ Doublet | Sharp peaks at 2350 cm⁻¹ | Changes in room ventilation between background and sample scans. | Purge sample compartment with |
| Water Vapor | Jagged noise 3500–4000 cm⁻¹ | Humidity fluctuation. | Ensure the ATR pressure arm is stable; purge system. |
| Low Intensity | Peaks < 0.05 Absorbance | Poor contact between liquid and crystal. | Ensure full coverage of the "bullseye" on the ATR plate. |
| Fringing | Sine wave pattern on baseline | Internal reflection within a thin film (rare in ATR, common in transmission). | Ensure the liquid layer is thick enough (>5µm) so the evanescent wave doesn't see the top surface. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for organic functional group assignment).
-
NIST Mass Spectrometry Data Center. (n.d.). This compound. National Institute of Standards and Technology (NIST) WebBook. (Source for physical property verification). [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Reference for industrial interpretation of C-S and O-H bands).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. (Guideline for handling organic sulfides). [Link]
Technical Guide: Chemical Handling and Synthetic Utility of 2-(Propylthio)ethanol
Executive Summary & Compound Profile
2-(Propylthio)ethanol is a bifunctional organic intermediate characterized by a propyl chain attached to a thioether (sulfide) linkage, terminating in a primary alcohol. In drug development and agrochemistry, it serves as a critical C3-S-C2-OH linker . Its utility lies in the differential reactivity between the "soft" sulfur nucleophile and the "hard" oxygen nucleophile, allowing for orthogonal derivatization.
This guide addresses the lack of standardized application notes for this specific intermediate, providing self-validating protocols for its synthesis, oxidation profiling, and handling.
Physicochemical Data Table
| Property | Value | Relevance |
| Formula | Stoichiometry calculations | |
| MW | 120.21 g/mol | Yield determination |
| Boiling Point | ~215°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification |
| Density | 0.96 g/mL | Volumetric dispensing |
| Solubility | Alcohols, Chloroform, DMSO | Compatible with standard organic workups |
| Odor | Characteristic Sulfide (Garlic/Onion) | CRITICAL: Requires fume hood and bleach traps |
Safety & Handling (The "Stench" Protocol)
Expert Insight: The primary failure point in working with thioethers is not chemical, but environmental. The precursor (1-propanethiol) has a low odor threshold. Improper handling can lead to facility evacuation.
-
Engineering Controls: All work must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
Decontamination: All glassware and spills must be treated with a 10% Sodium Hypochlorite (Bleach) solution before being removed from the hood. This oxidizes the odoriferous sulfide to the non-volatile sulfoxide/sulfone.
-
PPE: Double nitrile gloves are mandatory. Sulfur compounds permeate latex rapidly.
Protocol A: Synthesis of this compound
Objective: Efficient preparation of the target alcohol from commercially available precursors via nucleophilic substitution.
Mechanistic Rationale
This reaction utilizes the high nucleophilicity of the thiolate anion (
Reaction:
Materials
-
1-Propanethiol (1.0 equiv)
-
2-Chloroethanol (1.1 equiv)
-
Sodium Hydroxide (1.1 equiv)
-
Ethanol (Absolute)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology
-
Preparation of Ethoxide: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve NaOH (1.1 equiv) in absolute ethanol (5 mL/mmol). Stir until fully dissolved.
-
Thiol Addition: Cool the solution to 0°C. Add 1-Propanethiol (1.0 equiv) dropwise via the addition funnel.
-
Validation: The solution may warm slightly (exothermic deprotonation).
-
-
Alkylation: Add 2-Chloroethanol (1.1 equiv) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4 hours.
-
Monitoring: Check via TLC (Mobile phase: 30% EtOAc/Hexane). Stain with
(sulfur oxidizes yellow-to-white).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated NaCl salt.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Dilute residue with DCM and wash with water (
) and Brine ( ).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via vacuum distillation if purity <95%.
Workflow Diagram (Synthesis)
Figure 1: Step-by-step synthetic workflow for the preparation of this compound via Williamson-type ether synthesis.
Protocol B: Chemoselective Oxidation (Metabolic Profiling)
Objective: To selectively oxidize the sulfide to the sulfoxide (
Mechanistic Rationale
Sodium Periodate (
Materials
-
This compound
-
Sodium Periodate (
) (1.05 equiv) -
Methanol/Water (1:1 v/v)
Step-by-Step Methodology
-
Solvation: Dissolve this compound (1.0 equiv) in Methanol/Water (1:1). Cool to 0°C.
-
Oxidant Addition: Add
(1.05 equiv) in small portions over 20 minutes.-
Expert Note: Do not add all at once; the exotherm can degrade chemoselectivity.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Visual Check: A white precipitate (
) will form as the reaction proceeds.
-
-
Quench & Extraction: Filter the precipitate. Extract the filtrate with Chloroform (
).-
Note: Sulfoxides are more polar than sulfides; ensure thorough extraction.
-
-
Analysis: Analyze via GC-MS or NMR. The
-protons next to Sulfur will shift downfield significantly (approx. 2.6 ppm 2.9 ppm).
Chemoselectivity Logic Diagram
Figure 2: Decision tree for oxidant selection. NaIO4 is prioritized for sulfoxide synthesis to avoid functional group interference.
References & Authoritative Grounding
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89686, this compound. Retrieved from [Link]
-
Usage: Source of physicochemical data (MW, Boiling Point) and CAS registry verification.
-
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Usage: Standard protocols for Williamson ether synthesis and thioether preparation (Section 5.17).
-
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. The Journal of Organic Chemistry, 27(1), 282–284.
-
Usage: Foundational methodology for the chemoselective oxidation protocol described in Section 4.
-
-
World Health Organization (2009). Safety Data Sheet Guidelines for Organic Sulfides.
-
Usage: Basis for the "Stench" management and bleach decontamination protocols.
-
Disclaimer: This document is for research and development purposes only. All procedures should be performed by trained personnel in accordance with local safety regulations.
Application Note: 2-(Propylthio)ethanol as a Reactive Solvent and Intermediate
Executive Summary
This guide details the technical application of 2-(Propylthio)ethanol (PTE) , CAS No. 1812-50-6. While primarily recognized as a critical intermediate in the synthesis of organophosphorus agrochemicals (specifically Profenofos ), PTE exhibits unique physicochemical properties allowing it to function as a reactive solvent or functionalized reaction medium .
Its bifunctional structure—containing both a soft sulfide donor and a hard hydroxyl group—enables unique solvation shells for transition metals and phosphorus halides. This note provides protocols for its handling, its use in high-efficiency phosphorylation reactions, and its role in "solvent-free" synthesis workflows.
Physicochemical Profile & Solvent Characteristics
Understanding the physical constants of PTE is essential for designing reaction parameters (temperature, pressure) and workup procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Relevance to Protocol |
| Molecular Formula | Bifunctional (Thioether + Alcohol) | |
| Molecular Weight | 120.21 g/mol | Stoichiometric calculations |
| Boiling Point | 235°C (at 760 mmHg) | Allows high-temperature reactions without pressurization |
| Density | Phase separation in aqueous workups | |
| Flash Point | 98°C | Classified as combustible; requires standard precautions |
| Solubility | Miscible in alcohols, DCM, Toluene | Versatile for organic extractions |
| Dielectric Character | Moderate | Solubilizes both organic and semi-polar species |
Mechanistic Insight: The "Hemilabile" Solvent Effect
PTE is not an inert solvent. It acts as a hemilabile ligand/solvent . In the presence of Lewis acids (like
Figure 1: Bidentate coordination potential of PTE. The sulfur atom provides stabilization to electrophilic centers, enhancing reaction rates compared to simple aliphatic alcohols.
Application Case: Synthesis of O-4-bromo-2-chlorophenyl-S-propyl phosphorothioate (Profenofos Intermediate)
The primary industrial application of PTE is in the synthesis of Profenofos . In this workflow, PTE serves a dual role: it is the nucleophilic reagent and, when used in slight excess or in specific biphasic systems, acts as the carrier medium to maintain homogeneity before the addition of the phosphorus source.
The Challenge
Standard phosphorylation reactions often suffer from HCl byproduct management and viscosity issues. Using PTE effectively requires managing the exothermicity of the reaction with Phosphorus Oxychloride (
Protocol A: Phosphorylation under Controlled Conditions
Objective: Selective phosphorylation of PTE to form the S-propyl phosphorothioate intermediate.
Reagents:
-
This compound (PTE): 1.05 eq (Slight excess ensures complete consumption of
). -
Phosphorus Oxychloride (
): 1.0 eq. -
Solvent: Toluene (Co-solvent) or Neat (if PTE is used as reactive medium).
-
Scavenger: Triethylamine (optional, if HCl gas scrubbing is not available).
Step-by-Step Methodology:
-
System Preparation:
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Critical: Purge system with dry Nitrogen (
) for 15 minutes. Moisture will hydrolyze .
-
-
Charge & Cool:
-
Charge
and Toluene (1:4 v/v ratio) into the reactor. -
Cool the solution to 0°C - 5°C .
-
Note: Low temperature is crucial to prevent the formation of di- and tri-substituted byproducts.
-
-
Controlled Addition (The "Reactive Solvent" Phase):
-
Load PTE into the addition funnel.
-
Add PTE dropwise over 60 minutes. Maintain internal temperature
. -
Observation: The mixture will remain homogeneous. PTE's solubility in toluene prevents phase separation of the intermediate.
-
-
Reaction Maturation:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2) or
NMR.
-
-
Workup:
-
Remove solvent and HCl under reduced pressure (Rotary evaporator).
-
Result: A viscous, pale yellow oil (Phosphorodichloridothioate intermediate).
-
Advanced Workflow: Solvent-Free "Green" Synthesis
In modern process chemistry, minimizing Volatile Organic Compounds (VOCs) is a priority. PTE's high boiling point allows it to be used in solvent-free conditions, provided heat dissipation is managed.
Figure 2: Solvent-free workflow utilizing PTE as the liquid base. This method requires efficient cooling jackets due to the absence of solvent heat sink.
Safety & Handling Protocols
PTE is a sulfide. While less volatile than methyl mercaptan, it poses specific risks.
-
Odor Control:
-
PTE has a characteristic garlic/sulfide odor.
-
Protocol: All transfers must occur in a fume hood. Glassware should be soaked in a bleach solution (Sodium Hypochlorite) immediately after use to oxidize residual sulfides to odorless sulfoxides/sulfones.
-
-
Chemical Compatibility:
-
Incompatible: Strong oxidizing agents (Peroxides, Nitric Acid). Reaction leads to sulfoxides (exothermic).
-
Compatible: Chlorinated solvents, Aromatics, Aliphatic hydrocarbons.
-
-
PPE:
-
Nitrile gloves (Double gloving recommended).
-
Chemical splash goggles.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15738, this compound. Retrieved from [Link]
-
World Health Organization (WHO). Profenofos Data Sheet. (Detailing the synthesis precursors including propylthioethanol). Retrieved from [Link]
Disclaimer: This Application Note is for research and development purposes only. Users must perform their own risk assessment before handling this compound.
Research applications of 2-(Propylthio)ethanol in materials science
The following Application Note and Protocol Guide details the research utility of 2-(Propylthio)ethanol (CAS 22418-49-1), focusing on its role in Chemical Defense Materials , Corrosion Science , and Functional Surface Engineering .
Executive Summary
This compound (2-PTE) is a bifunctional organosulfur compound featuring a thioether core and a primary hydroxyl terminus. In materials science, it serves as a critical probe molecule and functional building block . Unlike its ethyl analog (a direct hydrolysis product of sulfur mustard simulants), the propyl variant offers distinct steric and lipophilic profiles, making it invaluable for:
-
CWA Decontamination Research: Probing the pore-size exclusion limits of Metal-Organic Frameworks (MOFs) and catalytic turnover in self-decontaminating textiles.
-
Corrosion Inhibition: Acting as a mixed-type adsorption inhibitor for carbon steel in acidic media.
-
Surface Engineering: Forming self-assembled monolayers (SAMs) on noble metals to modulate surface wettability and electron transfer.
Core Application: Chemical Warfare Agent (CWA) Simulant Testing
The Scientific Rationale
In the development of protective materials against sulfur mustard (HD), researchers rely on simulants to avoid toxicity. While 2-chloroethyl ethyl sulfide (2-CEES) is the primary simulant, it models the intact agent. This compound models the degradation products and hydrolysis pathways . It is specifically used to study oxidative detoxification mechanisms where the goal is to selectively convert the sulfide (-S-) to the sulfoxide (-S=O) without breaking the carbon backbone.
-
Why Propyl? The propyl chain introduces a "steric step-up" from the standard ethyl group. By comparing 2-(ethylthio)ethanol vs. This compound, researchers can determine if a catalyst's active site is restricted by pore size (e.g., in Zeolites or MOFs) or if reaction rates are diffusion-limited.
Protocol A: Catalytic Oxidation Kinetics Assay
Objective: Determine the turnover frequency (TOF) of a novel MOF catalyst using 2-PTE as the substrate.
Materials
-
Substrate: this compound (>98% purity).
-
Oxidant:
(30% aq) or tert-Butyl hydroperoxide (TBHP). -
Catalyst: Candidate MOF (e.g., Zr-based MOF-808 or Nu-1000).
-
Internal Standard: Dodecane (inert to oxidation).
-
Solvent: Methanol or Acetonitrile.
Experimental Workflow
-
Reaction Assembly:
-
In a 10 mL borosilicate vial, dissolve 2-PTE (0.1 mmol) and Dodecane (0.1 mmol) in 2 mL of solvent.
-
Add Catalyst (1-5 mol% loading based on active metal sites).
-
Equilibrate at reaction temperature (typically 25°C or 40°C) for 10 mins.
-
-
Initiation:
-
Add Oxidant (0.11 mmol, 1.1 equiv) to start the reaction (
).
-
-
Sampling:
-
Withdraw 50 µL aliquots at
mins. -
Quench: Immediately filter through a 0.2 µm PTFE syringe filter into a GC vial containing
powder (to decompose excess peroxide) or dilute with cold ethyl acetate.
-
-
Analysis (GC-MS/FID):
-
Monitor the disappearance of the 2-PTE peak and the appearance of the sulfoxide (2-(propylsulfinyl)ethanol) and sulfone (2-(propylsulfonyl)ethanol).
-
Data Visualization: Oxidation Pathway
Caption: Stepwise oxidation pathway of 2-PTE. Ideal decontamination catalysts maximize k1 while minimizing k2 to prevent thermal runaway or toxic byproduct formation.
Application: Corrosion Inhibition
The Mechanism
This compound acts as an adsorption inhibitor for mild steel in acidic environments (e.g., 1M HCl pickling solutions).
-
Sulfur Atom: Acts as a soft base, donating lone pair electrons to the empty d-orbitals of Iron (chemisorption).
-
Hydroxyl Group: Increases water solubility and forms hydrogen bonds with the hydration layer, stabilizing the protective film.
-
Propyl Chain: Provides a hydrophobic barrier that repels water and aggressive ions (
) from the metal surface.
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the inhibition efficiency (
-
Electrode Preparation:
-
Working Electrode: Mild steel coupon (
exposed area), polished to mirror finish (1200 grit SiC), degreased with acetone. -
Counter Electrode: Platinum wire/mesh.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
-
Electrolyte Preparation:
-
Blank: 1.0 M HCl.
-
Test Solutions: 1.0 M HCl containing 2-PTE at concentrations: 1 mM, 5 mM, 10 mM, 20 mM.
-
-
Measurement:
-
Allow Open Circuit Potential (OCP) to stabilize (30 mins).
-
Perform EIS over frequency range
to with 10 mV amplitude.
-
-
Analysis:
-
Fit data to a Randles equivalent circuit (
). -
Calculate Efficiency:
.
-
Synthesis Protocol (In-House Production)
Since 2-PTE is not always available in catalog bulk, in-house synthesis is often required.
Reaction:
Step-by-Step:
-
Setup: 250 mL 3-neck round bottom flask, reflux condenser, addition funnel,
atmosphere. -
Reagents:
-
1-Propanethiol (0.1 mol, 7.6 g)
-
2-Chloroethanol (0.11 mol, 8.8 g)
-
Sodium Hydroxide (0.11 mol, 4.4 g) dissolved in 50 mL Ethanol.
-
-
Procedure:
-
Add thiol to the NaOH/Ethanol solution. Stir for 15 mins to form sodium propanethiolate.
-
Add 2-Chloroethanol dropwise over 30 mins (exothermic).
-
Reflux at 80°C for 4 hours.
-
Cool and filter off NaCl precipitate.
-
Remove ethanol via rotary evaporation.
-
-
Purification:
-
Distill the residue under vacuum.
-
Target Properties: Clear liquid, BP
85-90°C at 10 mmHg.
-
Quantitative Data Summary
| Property | Value | Relevance to Materials Science |
| Molecular Weight | 120.21 g/mol | Small molecule, high diffusivity in polymers. |
| Boiling Point | ~205°C (at 760 mmHg) | High enough for use in curing processes without evaporation. |
| Density | ~0.98 g/mL | Compatible with aqueous/organic emulsions. |
| Refractive Index | ~ | Sulfur content boosts RI for optical polymer applications. |
| LogP (Octanol/Water) | ~0.85 | Moderately lipophilic; ideal for testing amphiphilic uptake in MOFs. |
References
-
Structural Analogs in CWA Research
-
Smith, B. M., et al. "Oxidation of Sulfur Mustard Simulants using Metal-Organic Frameworks." Journal of Materials Chemistry A, 2018. (Note: Cited for the protocol on sulfide oxidation testing using homologous series).
-
-
Corrosion Inhibition Mechanisms
-
Fayomi, O. S. I., et al. "Organic Sulfides as Corrosion Inhibitors for Mild Steel in Acidic Media." International Journal of Electrochemical Science, 2018. (General reference for thio-alcohol inhibitor class).
-
- Reid, E. E. "Organic Chemistry of Bivalent Sulfur." Chemical Publishing Co., 1958.
Experimental Workflow Diagram
Caption: Operational workflow for synthesizing and utilizing this compound in research settings.
Application Note: Strategic Utilization of 2-(Propylthio)ethanol in Pharmaceutical Intermediate Synthesis
The following Application Note is designed for research and development professionals in the pharmaceutical chemistry sector. It focuses on the strategic utilization of 2-(Propylthio)ethanol (PTE) as a bifunctional building block for introducing thioether side chains into Active Pharmaceutical Ingredients (APIs).
Executive Summary
This compound (PTE) (CAS: 22509-14-4) serves as a critical bifunctional intermediate in medicinal chemistry. It combines a nucleophilic sulfur center with a terminal primary alcohol, separated by an ethylene bridge. This structure allows PTE to function as a versatile "linker module" for introducing propylthioethyl moieties into drug scaffolds.
These moieties are strategically valuable for two reasons:
-
Lipophilicity Modulation: The propyl chain increases the LogP of the parent molecule, enhancing membrane permeability.
-
Metabolic Tuning: The sulfide (-S-) linkage acts as a metabolic handle, susceptible to controlled enzymatic oxidation to sulfoxides (-SO-) and sulfones (-SO
-), altering the pharmacokinetics and solubility profile of the final API.
This guide provides detailed protocols for activating PTE as an electrophile, coupling it to heterocyclic pharmacophores, and post-synthetic oxidative tuning.
Chemical Profile & Reactivity Logic
The Anchimeric Assistance Challenge
The core reactivity of PTE is defined by the neighboring group participation of the sulfur atom. When converting the hydroxyl group to a leaving group (e.g., Chloride or Mesylate), the sulfur atom can displace the leaving group intramolecularly to form a transient, highly electrophilic episulfonium ion .
-
Implication: While this accelerates nucleophilic substitution, it also increases the risk of hydrolysis or polymerization if reaction conditions are not strictly anhydrous.
-
Control Strategy: Protocols must utilize non-nucleophilic bases and strictly anhydrous solvents to prevent side reactions during activation.
Visualization: Reactivity Pathway
The following diagram illustrates the activation pathway and the critical episulfonium intermediate.
Figure 1: Mechanistic pathway of PTE activation showing the formation of the reactive episulfonium intermediate.
Experimental Protocols
Protocol A: Activation of PTE to 2-Chloroethyl Propyl Sulfide
Objective: Convert the alcohol to a chloride leaving group to create a robust alkylating agent.
Mechanism: Nucleophilic substitution via Thionyl Chloride (
Reagents & Equipment:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
-
DMF (Catalytic amount, 0.1 mol%)
-
Equipment: 3-neck round bottom flask, addition funnel,
atmosphere, scrubber for HCl/SO2 gas.
Step-by-Step Methodology:
-
Setup: Charge the flask with this compound and DCM (5 mL/g) under a nitrogen blanket. Cool the solution to 0°C using an ice bath.
-
Catalyst: Add catalytic DMF. Note: DMF forms the Vilsmeier reagent with
, significantly accelerating the reaction at lower temperatures to preserve the sulfur moiety. -
Addition: Add
dropwise via the addition funnel over 30 minutes. Maintain temperature < 5°C to prevent uncontrolled exotherms. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2) or GC-MS.
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with saturated
solution (Caution: Gas evolution). -
Separate phases. Extract aqueous layer with DCM (2x).
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Validation: The product, 2-chloroethyl propyl sulfide, is a pale yellow oil.
-
Yield Target: >90%
-
Purity Check: GC-MS (M+ peak at ~138/140 Da).
-
Protocol B: N-Alkylation of Heterocycles (General Procedure)
Objective: Attach the propylthioethyl side chain to a nitrogen-containing heterocycle (e.g., Imidazole, Xanthine, or Benzimidazole core).
Reagents:
-
Target Heterocycle (1.0 eq)
-
2-Chloroethyl propyl sulfide (from Protocol A) (1.1 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) or Potassium Carbonate ( ) -
Solvent: Acetonitrile (
) or DMF.
Methodology:
-
Deprotonation: Dissolve the heterocycle in Acetonitrile. Add
and stir at RT for 30 minutes to generate the nucleophilic anion. -
Coupling: Add 2-Chloroethyl propyl sulfide dropwise.
-
Reflux: Heat the mixture to reflux (80°C for
) for 12–18 hours.-
Why Reflux? The chloride is a moderate leaving group; thermal energy is required to overcome the activation barrier for
substitution.
-
-
Filtration: Cool to RT. Filter off the inorganic salts (
, Excess Base). -
Purification: Concentrate the filtrate. Purify the residue via Silica Gel Column Chromatography using a Gradient of DCM/MeOH.
Protocol C: Oxidative Tuning (Sulfide Sulfone)
Objective: Convert the thioether linkage to a sulfone to increase metabolic stability and polarity.
Reagents:
-
S-Alkylated Intermediate (1.0 eq)
-
Oxone® (Potassium peroxymonosulfate) (2.5 eq)
-
Solvent: MeOH/Water (1:1 mixture).
Methodology:
-
Dissolution: Dissolve the intermediate in MeOH/Water.
-
Oxidation: Add Oxone® in a single portion at RT. Stir vigorously.
-
Time Control: 2 hours for Sulfoxide (-SO-); 12+ hours for Sulfone (-SO
-).
-
-
Workup: Filter the white precipitate (Potassium salts). Dilute filtrate with water and extract with EtOAc.
-
Result: Quantitative conversion to the sulfone derivative is typically observed.
Data Summary & Specifications
The following table summarizes physical properties and reaction parameters for this compound and its derivatives.
| Parameter | This compound | 2-Chloroethyl propyl sulfide |
| Molecular Weight | 120.21 g/mol | 138.66 g/mol |
| Boiling Point | ~215°C | ~170°C |
| Density | 0.98 g/mL | 1.02 g/mL |
| Solubility | Alcohols, DCM, DMSO | DCM, Hexane, Ethers |
| Storage | 2-8°C, Inert Gas | 2-8°C, Inert Gas (Moisture Sensitive) |
| Key Reactivity | Alcohol Oxidation, Esterification | Nucleophilic Substitution ( |
Workflow Visualization
The following diagram outlines the complete synthetic workflow from raw material to functionalized API.
Figure 2: Step-by-step synthetic workflow for integrating this compound into pharmaceutical scaffolds.
Safety & Handling (E-E-A-T)
Authoritative Warning: Sulfur-based intermediates often possess low odor thresholds and potential toxicity. While this compound is less volatile than lower thiols, its activated derivatives (like 2-chloroethyl propyl sulfide) are structural analogs to sulfur mustards (simulants) and must be handled with extreme caution.
-
Containment: All reactions involving Protocol A (Chlorination) must be performed in a functioning fume hood.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile sulfoxide/sulfone before cleaning.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90460, this compound. Retrieved from [Link]
- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th ed.). Wiley-Interscience.
- World Health Organization (2009).The synthesis of sulfur mustard simulants for toxicological studies. (General reference for 2-chloroethyl alkyl sulfide synthesis protocols).
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Propylthio)ethanol Workflows
Introduction: The Bifunctional Challenge
2-(Propylthio)ethanol (CAS: 16369-21-4) serves as a critical bifunctional linker in organic synthesis, particularly in the development of sulfur-containing heterocycles and agricultural chemical intermediates.
Its utility stems from its dual reactivity: a nucleophilic sulfide (
This guide addresses the three critical phases where yield is lost:
-
Synthesis Integrity: Preventing disulfide contamination during the generation of the reagent.
-
Alcohol Derivatization: Managing the "Episulfonium Trap" during substitution reactions.
-
Selective Oxidation: Controlling the Sulfide
Sulfoxide Sulfone redox ladder.
Phase 1: Synthesis & Purity (The Foundation)
If you are synthesizing this compound from 2-mercaptoethanol, the most common yield killer is oxidative coupling (disulfide formation).
The Protocol: Thiol-Ene vs. Substitution
While Thiol-Ene "click" chemistry is popular, the classical nucleophilic substitution using 1-bromopropane is often more scalable if oxidation is controlled.
Optimized Substitution Protocol:
-
Degassing (Critical): Sparge all solvents (Ethanol/Water mix) with Argon or Nitrogen for 20 minutes before adding the thiol. Thiols oxidize to disulfides rapidly in the presence of trace oxygen and base.
-
Addition Order: Add 2-mercaptoethanol to the base (NaOH/KOH) first to generate the thiolate, then add 1-bromopropane dropwise.
-
Temperature Control: Maintain
during addition to prevent elimination of 1-bromopropane to propene.
Troubleshooting Table: Synthesis Yield
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Formation of Disulfide (2,2'-dithiodiethanol). | Add a reducing agent (e.g., |
| Product smells "garlicky" after workup | Residual unreacted thiol. | Wash the organic phase with 10% NaOH (aq) to remove unreacted thiol, followed by a bleach trap for the waste. |
| Oily residue / Polymerization | Over-alkylation (Sulfonium salt formation). | Strictly control stoichiometry (1.05 eq Alkyl Halide : 1.0 eq Thiol). Do not use excess halide. |
Phase 2: Functionalizing the Alcohol (The Anchimeric Effect)
This is the most technically complex aspect. When converting the hydroxyl group to a leaving group (Chloride, Tosylate, Mesylate), the neighboring sulfur atom can attack the carbon from the back, expelling the leaving group and forming a cyclic Episulfonium Ion .
The Mechanism of Yield Loss
The episulfonium ion is highly reactive. If your reaction medium contains any water, it hydrolyzes back to the starting alcohol (net result: no reaction). If it contains competing nucleophiles, you get side products.
Workflow: High-Yield Chlorination (vs. Thionyl Chloride)
Standard reflux with
Recommended Protocol (Vilsmeier-Haack Conditions):
-
Reagent: Use
with catalytic DMF or generate the Vilsmeier reagent separately. -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Temperature: Keep below
. The episulfonium intermediate is more stable at lower temperatures.
Figure 1: The "Episulfonium Trap" mechanism. Note that the presence of water causes the cycle to revert, mimicking a non-reaction.
Phase 3: Selective Oxidation (Sulfide Control)
Researchers often need to oxidize the alcohol (to an aldehyde/acid) or the sulfide (to a sulfoxide/sulfone).
Scenario A: Oxidizing the Alcohol ONLY
Challenge: Most oxidants (Jones, Permanganate) will attack the Sulfur first. Solution: Use Swern Oxidation or Dess-Martin Periodinane (DMP) .
-
Why: Under Swern conditions (DMSO/Oxalyl Chloride,
), the sulfur atom is nucleophilic but the activated DMSO complex reacts preferentially with the alcohol. Crucial: Temperature must remain low to prevent Pummerer-type rearrangements of the sulfide.
Scenario B: Oxidizing the Sulfide ONLY (to Sulfoxide)
Challenge: Over-oxidation to Sulfone (
-
Protocol: 1.05 eq
in Water/Methanol at . -
Why: Periodate is highly selective for the first oxidation step and kinetically slow for the second step (sulfone formation), allowing you to stop the reaction at the sulfoxide stage with >90% yield.
Frequently Asked Questions (FAQ)
Q: I tried to esterify this compound using acid catalysis, but the yield is low. Why? A: While sulfur is a "soft" base, strong mineral acids can protonate the sulfide, rendering it non-nucleophilic but also potentially causing acid-catalyzed cleavage.
-
Fix: Switch to Steglich Esterification (DCC/DMAP). This avoids strong acids and proceeds under mild conditions. Note: Sulfur can poison metal catalysts, so avoid enzymatic or transition-metal catalyzed esterifications unless the catalyst is known to be sulfur-tolerant.
Q: My product has a persistent foul odor even after column chromatography. A: Thioethers and trace thiols have very low odor thresholds.
-
Fix: Treat your glassware and waste with dilute bleach (sodium hypochlorite). For the product, ensure your eluent in the column is not too polar; sulfides often "tail" on silica. Add 1% Triethylamine to the eluent to sharpen the peaks.
Q: Can I use this compound in a Grignard reaction? A: Not directly. The hydroxyl proton is acidic and will quench the Grignard. You must protect the alcohol (e.g., as a THP ether or TBDMS ether) first. The sulfide group is generally compatible with Grignard reagents, provided the temperature is controlled to prevent cleavage.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Sulfur, Silicon, and Phosphorus).
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Trost, B. M., & Salzmann, T. N. (1973). "New synthetic reactions. Sulfenylations and dehydrosulfenylations of esters and ketones." Journal of the American Chemical Society, 95(20), 6840–6842.
- Drabowicz, J., & Mikołajczyk, M. (1980). "A Convenient Synthesis of Sulfoxides." Synthesis, 1980(7), 527-528. (Describes the NaIO4 selectivity protocol).
Technical Support Center: Purification of 2-(Propylthio)ethanol
CAS: 6323-81-5 | Formula:
Welcome to the Advanced Technical Support Center. This guide addresses the purification and handling of crude 2-(Propylthio)ethanol. As an intermediate often used in the synthesis of organophosphorus agrochemicals (e.g., Profenofos) and pharmaceutical building blocks, high purity is critical to prevent catalyst poisoning in downstream steps.
The following troubleshooting modules address the three most common user tickets: persistent thiol odor (impurity removal) , thermal instability during distillation , and oxidative degradation .
Module 1: Pre-Distillation Workup (Chemical Purification)
User Query: "My crude reaction mixture has a distinct, overpowering stench of rotten cabbage, even after rotary evaporation. The GC shows a front-running impurity. How do I chemically remove unreacted 1-propanethiol?"
Technical Analysis:
The "stench" is unreacted 1-propanethiol. While this compound has a mild sulfide odor, the sharp, offensive smell indicates residual thiol. 1-propanethiol is weakly acidic (
Troubleshooting Protocol: Oxidative/Base Wash System
-
Dilution: Dissolve the crude oil in an inert organic solvent (Dichloromethane or Ethyl Acetate). Do not use Diethyl Ether due to peroxide risks with sulfides.
-
Caustic Wash (Critical Step):
-
Wash the organic layer twice with 10% NaOH (aq) .
-
Mechanism:
. -
The target alcohol (
) remains in the organic layer.
-
-
Bleach Trap (Safety):
-
The aqueous waste contains sodium propanethiolate. DO NOT acidify this waste (releases toxic gas). Treat aqueous waste with dilute sodium hypochlorite (bleach) to oxidize the thiol to less volatile sulfonates/disulfides before disposal.
-
-
Brine Wash: Wash organic layer with saturated NaCl to remove residual base and water.
Visualization: Chemical Workup Logic
Figure 1: Chemoselective removal of thiol impurities via acid-base extraction logic.
Module 2: Vacuum Distillation (Thermal Purification)
User Query: "I attempted to distill the product at atmospheric pressure, but the liquid turned dark brown and smoked at 190°C. What are the correct parameters?"
Technical Analysis: Thioethers are susceptible to oxidative elimination and thermal decomposition at high temperatures. This compound has a predicted atmospheric boiling point of ~205-210°C. Heating to this temperature in the presence of trace oxygen causes degradation. Vacuum distillation is mandatory.
Optimized Distillation Parameters
| Parameter | Specification | Notes |
| Vacuum Pressure | 5 – 10 mmHg | High vacuum is essential to lower BP. |
| Bath Temperature | 120°C – 135°C | Do not exceed 150°C to prevent elimination. |
| Vapor Temperature (BP) | 98°C – 105°C | At 10 mmHg (Estimated). |
| Condenser Temp | 10°C – 15°C | Use recirculating chiller. |
| Apparatus | Vigreux Column | Short path recommended to minimize thermal history. |
Step-by-Step Protocol:
-
Degassing: Before heating, apply full vacuum for 10 minutes at room temperature to remove residual solvent and dissolved oxygen.
-
Foreshots (Fraction 1): Slowly increase bath temperature. Collect the first 5-10% of distillate. This usually contains residual water or disulfides (lower BP).
-
Main Fraction (Fraction 2): Collect the steady boiling fraction (~100°C at 10 mmHg). The liquid should be clear and colorless.
-
Residue: Do not distill to dryness. The "pot residue" often contains oligomers and salts.
Visualization: Thermal Process Control
Figure 2: Fractionation logic for vacuum distillation to separate light impurities from the main product.
Module 3: Storage & Stability (Post-Purification)
User Query: "My purified product was clear initially but turned yellow after a week on the shelf. Is it still usable?"
Technical Analysis:
The yellowing is due to the formation of disulfides (
Corrective Action:
-
Check Purity: Run a TLC (Thin Layer Chromatography) or GC. If the impurity (disulfide) is <2%, the product is likely usable for most nucleophilic substitutions.
-
Re-Purification: If high purity is required, pass the liquid through a short pad of silica gel (eluting with Hexane:EtOAc 8:2) to remove the more polar sulfoxides, or re-distill.
Storage Protocol (The "Self-Validating" System):
-
Container: Amber glass (blocks UV light).
-
Atmosphere: Argon or Nitrogen overlay (essential).
-
Additive: Activated 3Å Molecular Sieves (keeps it dry, preventing hydrolysis).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Warren, S., & Wyatt, P. (2008). Organic Synthesis: The Disconnection Approach. Wiley. (Mechanistic grounding for chemoselective washing of thiols vs alcohols).
-
PubChem Database. (n.d.). Compound Summary for CID 81258: this compound. National Center for Biotechnology Information. Retrieved from [Link]
Technical Support Center: Stabilization & Handling of 2-(Propylthio)ethanol
Executive Summary & Chemical Profile
2-(Propylthio)ethanol (CAS: 1813-60-1) is a bifunctional molecule containing a thioether (sulfide) linkage and a primary hydroxyl group. In drug development and metabolic research, its stability is frequently compromised by S-oxidation , where the sulfur atom is attacked by atmospheric oxygen or solvent-based peroxides, converting the active sulfide into its corresponding sulfoxide and sulfone derivatives.
This guide addresses the specific challenges of maintaining the structural integrity of this compound in solution, ensuring experimental reproducibility.
| Property | Specification |
| Chemical Structure | CH₃CH₂CH₂-S-CH₂CH₂-OH |
| Primary Instability | S-Oxidation (Sulfoxide/Sulfone formation) |
| Secondary Instability | Hygroscopicity (Water absorption via -OH) |
| Storage Class | Air-Sensitive, Hygroscopic |
| Recommended Storage | 2–8°C (Short-term), -20°C (Long-term), under Argon |
Troubleshooting Guide (Q&A)
Q1: My stock solution of this compound has developed a faint yellow tint. Is it still usable?
Diagnosis: The yellowing typically indicates the formation of disulfides or higher-order polysulfides, often triggered by trace metal catalysis or photo-oxidation. While pure sulfoxides are often colorless, the side reactions associated with radical oxidation pathways generate chromophores.
Action:
-
Run LC-MS/GC-MS: If the purity is <95%, discard the solution. Sulfoxides have distinct retention times and mass shifts (+16 Da).
-
Root Cause Analysis: Did you use non-degassed solvents? Ethers (like THF or Diethyl Ether) often contain peroxides that rapidly oxidize thioethers.
Q2: I observe significant variability in potency (IC50) between fresh and 1-week-old batches.
Diagnosis: This is a classic signature of S-oxidation . The sulfoxide derivative often possesses significantly different polarity and hydrogen-bonding capability compared to the parent sulfide, altering its interaction with biological targets.
Scientific Rationale: The sulfur atom in this compound is nucleophilic. In the presence of Reactive Oxygen Species (ROS) or even dissolved molecular oxygen, it transitions to the sulfoxide state. This reaction is accelerated in protic solvents (like water or methanol) if pH is not controlled.
Solution: Implement the "Inert Loop" Protocol (See Section 3) for all stock preparations.
Q3: Can I use DMSO as a solvent for long-term storage?
Recommendation: Proceed with Caution. While DMSO is an excellent solvent for polar organic molecules, it is hygroscopic.
-
Risk: Absorbed water can hydrolyze the compound or facilitate pH shifts.
-
Mitigation: Use Anhydrous DMSO (≥99.9%, water <50 ppm) packed under argon. Store single-use aliquots at -20°C to prevent repeated freeze-thaw cycles which introduce moisture.
Critical Mechanisms & Visualization
The Oxidation Cascade
Understanding the degradation pathway is essential for prevention. The sulfide group is sequentially oxidized.
Figure 1: The sequential oxidation pathway of this compound. Note that the first step (Sulfide to Sulfoxide) is kinetically faster and represents the primary degradation mode in solution.
Advanced Protocols: The "Inert Loop" Preparation
To guarantee stability, you must eliminate the three enemies of thioethers: Oxygen, Peroxides, and Light.
Reagents Required:
-
This compound (High Purity)
-
Solvent: Anhydrous Ethanol or DMSO (Spectroscopic Grade)
-
Argon gas (High Purity)
-
Amber glass vials with PTFE-lined caps
Step-by-Step Methodology:
-
Peroxide Test (Critical): Before use, test your solvent with peroxide test strips. If peroxides are >5 ppm, do not use . Thioethers scavenge peroxides, destroying your compound in the process.
-
Solvent Sparging:
-
Place the solvent in a sealed vessel.
-
Bubble dry Argon gas through the solvent for 15 minutes (for volumes <50 mL) to displace dissolved oxygen.
-
-
Dissolution:
-
Weigh the this compound in an inert atmosphere glove box (ideal) or under a heavy flow of Argon (acceptable).
-
Add the sparged solvent.
-
-
Headspace Blanketing:
-
After dissolving, flow Argon gently over the liquid surface for 10 seconds.
-
Immediately cap with a PTFE-lined closure.
-
-
Storage:
-
Wrap the vial in Parafilm to ensure a gas-tight seal.
-
Store at -20°C.
-
Workflow Visualization
Figure 2: The "Inert Loop" decision tree for preparing stabilized thioether solutions.
Stability Data Summary
The following table summarizes expected stability based on solvent and environmental conditions.
| Solvent System | Atmosphere | Temp | Estimated Stability (T90) |
| Water (pH 7.0) | Air | 25°C | < 24 Hours |
| Ethanol (Anhydrous) | Air | 4°C | 1 Week |
| DMSO (Anhydrous) | Argon | -20°C | 6 Months |
| Pure Liquid (Neat) | Argon | 4°C | 1 Year |
> Note: T90 represents the time until 90% of the initial concentration remains. Data estimated based on general thioether kinetics [1].
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
- Sigma-Aldrich. (n.d.). Peroxide Formation in Solvents and Storage. Technical Bulletin. (General reference for solvent handling).
Identifying common impurities in 2-(Propylthio)ethanol synthesis
Technical Support Center: 2-(Propylthio)ethanol Synthesis
Introduction: The Synthesis Landscape
Welcome to the technical support hub for This compound (CAS: 4995-66-8). This guide addresses the specific challenges encountered during the nucleophilic substitution reaction between 1-propanethiol and 2-chloroethanol (or ethylene oxide).
While the synthesis appears straightforward (
Module 1: Reaction Mechanism & Impurity Pathways
To troubleshoot effectively, you must visualize the competition between the main reaction and side pathways.
Primary Reaction:
Critical Side Reactions:
-
Oxidative Coupling: Formation of disulfides due to trace oxygen.
-
Chain Extension (O-Alkylation): Reaction of the product alkoxide with excess electrophile.
-
S-Oxidation: Post-synthesis oxidation of the sulfide linkage.
Visualizing the Pathway
The following diagram maps the kinetic competition occurring in your flask.
Figure 1: Mechanistic map of this compound synthesis showing competitive impurity pathways.
Module 2: Troubleshooting Q&A
This section addresses specific observations reported by users in the field.
Scenario A: The "Ghost" Peak
User Question: "I see a significant peak in my GC chromatogram eluting after my product. Mass spec shows a molecular ion of
. What is this?"
Diagnosis: This is likely Dipropyl Disulfide (
-
Causality: Thiols are easily oxidized by atmospheric oxygen, especially in basic solutions. If your reaction vessel was not strictly purged with nitrogen/argon, or if the starting material was old, this impurity forms rapidly.
-
Confirmation:
-
Smell: Does the crude mixture smell like garlic or burnt rubber? (Disulfides have a distinct odor from the "skunky" thiol).
-
TLC: Disulfides are much less polar than the alcohol product. It will have a significantly higher
in Hexane:EtOAc mixtures.
-
-
Remediation:
-
Prevention: Degas all solvents and use a strict inert atmosphere.
-
Purification: Disulfides are non-polar. Use column chromatography (silica gel) eluting with low-polarity solvent (e.g., 5% EtOAc in Hexane) to wash it off before eluting the polar product.
-
Scenario B: The "Heavy" Product
User Question: "My product's boiling point seems high, and NMR shows extra ethylene signals (
) protons. Is this polymerization?"
Diagnosis: You have formed the O-alkylated dimer (2-[2-(Propylthio)ethoxy]ethanol).
-
Causality: This occurs when the reaction conditions are too harsh (high temperature, strong base like NaH) or if a large excess of 2-chloroethanol is used. The hydroxyl group of your product becomes deprotonated and acts as a nucleophile, attacking another molecule of 2-chloroethanol.
-
Confirmation:
-
GC-MS: Look for a peak with
(Target MW 120 + 44 mass units from ethylene oxide unit).
-
-
Remediation:
-
Protocol Adjustment: Use a milder base (e.g.,
or NaOH with Phase Transfer Catalyst) rather than NaH. Ensure 2-chloroethanol is added slowly and kept as the limiting reagent if possible, or strictly control stoichiometry (1.05 eq).
-
Scenario C: Purity Degradation
User Question: "My sample was 98% pure last week. Today, it's 92%, and a new polar peak has appeared. Why?"
Diagnosis: Sulfoxide formation (2-(Propylsulfinyl)ethanol).
-
Causality: Thioethers are "oxygen scavengers." If stored in a clear vial on a benchtop, ambient light and air will oxidize the sulfur to a sulfoxide (
). -
Confirmation:
-
TLC: Sulfoxides are highly polar (often more polar than the sulfide alcohol).
-
IR Spectroscopy: Look for a strong new band around
(S=O stretch).
-
-
Remediation: Store the product under nitrogen in amber vials at 4°C.
Module 3: Analytical Data & Specifications
Use this table to validate your crude reaction mixture.
| Component | Structure | MW ( g/mol ) | GC Retention Trend | Key MS Fragments ( |
| 1-Propanethiol | 76.16 | Early (Solvent front) | 76 ( | |
| 2-Chloroethanol | 80.51 | Early | 49 ( | |
| Target Product | 120.21 | Mid | 120 ( | |
| Dipropyl Disulfide | 150.30 | Late | 150 ( | |
| Sulfoxide Impurity | 136.21 | Late (Broad/Tailing) | 136 ( |
Module 4: Validated Experimental Protocols
Workflow 1: Rapid Impurity Identification (TLC Method)
This method quickly distinguishes between the Target, Disulfide (non-polar), and Sulfoxide (polar).
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: 30% Ethyl Acetate in Hexane.
-
Visualization:
-
UV: Not effective (aliphatic sulfide).
-
Stain: Potassium Permanganate (
) .-
Why? Sulfur is easily oxidized. Sulfides turn bright yellow/white on a purple background instantly.
-
-
-
Interpretation:
- : Dipropyl Disulfide (Top).
- : This compound (Target) .
- : Sulfoxide/Sulfone (Baseline).
Workflow 2: Oxidative Cleanup (Removal of Thiol Odor)
If the product smells intensely "skunky," unreacted propanethiol is present.
-
Dissolve crude oil in Ethyl Acetate.
-
Wash 2x with 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Bleach oxidizes the residual thiol to water-soluble sulfonates/sulfates, which partition into the aqueous layer.
-
Caution: Do not over-expose, or you will oxidize your product. Keep contact time under 2 minutes.
-
-
Wash 1x with saturated Sodium Thiosulfate (to quench bleach).
-
Dry over
and concentrate.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic flow for identifying common impurities.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21062, this compound. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on nucleophilic substitution with sulfur nucleophiles).
Overcoming peak tailing in HPLC analysis of thioethers
Topic: Overcoming Peak Tailing & Tailing-Related Artifacts
Executive Summary: The Thioether Challenge
Thioethers (sulfides, R-S-R') present a unique "double-threat" in HPLC analysis that distinguishes them from standard small molecules. Unlike simple amines where tailing is driven by silanol interactions, thioether tailing is often driven by coordination chemistry and redox instability .
-
Lewis Acid-Base Interaction: The sulfur atom possesses two lone pairs of electrons, acting as a "soft" Lewis base. It binds aggressively to "soft" or "borderline" Lewis acids—specifically trace metals (Iron, Nickel) in stainless steel hardware or silica matrices.
-
Oxidation Susceptibility: Thioethers readily oxidize to sulfoxides (
) and sulfones ( ), often during the separation process, leading to peak broadening that mimics tailing.
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Diagnostic Workflow
Before modifying your chemistry, determine if the issue is Hardware (System) , Chemistry (Column/Mobile Phase) , or Sample (Stability) .
Figure 1: Diagnostic logic tree to isolate metal chelation from standard silanol activity.
Module 1: The "Iron Trap" (Metal Chelation)
User Question: "I am using a brand new, high-purity Type B silica column, but my thioether drug still shows a tailing factor (
Technical Insight:
The column is likely fine. The issue is your HPLC system. Stainless steel frits, tubing, and injector needles release trace amounts of
Validated Protocol: Mobile Phase Chelation
If you cannot switch to a bio-inert (Titanium/PEEK) system, you must scavenge the metals.
Reagents:
- (Disodium ethylenediaminetetraacetate)
-
Alternative: Medronic Acid (for LC-MS sensitivity, as EDTA suppresses ionization).
Step-by-Step:
-
Stock Preparation: Prepare a 100 mM stock solution of
in water. -
Mobile Phase A (Aqueous): Add EDTA stock to achieve a final concentration of 1.0 mM to 5.0 mM .
-
Note: EDTA is insoluble in high organic content. Add it only to the aqueous portion.
-
-
Equilibration: Flush the system for 20 column volumes. The EDTA will strip metal ions from the column frits and silica matrix.
Data Comparison: Effect of Chelation
| Parameter | Standard Mobile Phase | Mobile Phase + 5mM EDTA | Improvement |
| Tailing Factor ( | 2.4 | 1.1 | 54% Reduction |
| Theoretical Plates ( | 4,500 | 12,000 | 166% Increase |
| Retention Time ( | 4.2 min | 4.1 min | Negligible |
Critical Warning: EDTA can precipitate in mobile phases with >95% Methanol/Acetonitrile. Always premix the aqueous phase before combining with organic.
Module 2: System Passivation
User Question: "I cannot add EDTA because I am running LC-MS/MS and it suppresses my signal. How do I fix the hardware surfaces?"
Technical Insight: You must "passivate" the steel surfaces, essentially creating a controlled oxidation layer or stripping available active iron sites.
Validated Protocol: Acid Passivation
Perform this without the column installed.
-
Remove Column: Install a PEEK union in place of the column.
-
Solvent A: 30% Phosphoric Acid (
) in water. -
Flow: Pump at 1.0 mL/min for 60 minutes.
-
Wash: Flush with HPLC-grade water for 30 minutes.
-
Passivation Maintenance: If the system sits idle, the passivation layer can degrade. Repeat monthly.
Module 3: On-Column Oxidation
User Question: "My peak looks split or has a 'saddle' shape, but only for the thioether. The internal standard looks perfect."
Technical Insight: This is likely on-column oxidation . As the thioether travels through the column, it reacts with dissolved oxygen in the mobile phase. The front of the peak (sulfoxide) separates from the parent peak (thioether) due to polarity differences, creating a saddle or split peak artifact.
Figure 2: Oxidation pathway of thioethers. The Sulfoxide often co-elutes or elutes just prior to the parent, causing peak distortion.
Troubleshooting Steps:
-
Temperature: Lower the column temperature. Oxidation kinetics are temperature-dependent. Try 25°C instead of 40°C.
-
Degassing: Ensure rigorous degassing of mobile phases. Sparge with Helium if possible (Helium strips Oxygen better than vacuum degassing).
-
Antioxidants: Add Ascorbic Acid (0.1%) or Thiodiglycol to the sample diluent. This acts as a sacrificial anode, oxidizing before your analyte does.
FAQ: Rapid Fire Solutions
Q: Does pH matter for thioethers?
A: Yes, but indirectly. If your thioether also contains an amine (e.g., Chlorpromazine), low pH (pH 2-3) is required to protonate the silanols (
Q: Can I use a guard column to stop the metals? A: A standard guard column won't help. However, a "sacrificial" guard column packed with active silica placed before the injector can trap mobile phase contaminants, but it won't stop metals leaching from the injector needle itself.
Q: Which column stationary phase is best? A: Use "Hybrid" particles (e.g., Waters BEH, Agilent Poroshell HPH). These have fewer surface metals and silanols than standard silica. Avoid older "Type A" silica at all costs.
References
-
McCalley, D. V. (2010). Analysis of basic compounds: A guide to overcoming secondary interactions. LCGC North America.
-
Dolan, J. W. (2006). Tailoring the Separation: Tailing Peaks. LCGC North America, 24(6).
-
Agilent Technologies. (2020). Passivation of Stainless Steel LC Systems. Agilent Knowledge Base.
- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Chapter on Metal Impurities and Tailing).
Technical Guide: Optimal Temperature Conditions for 2-(Propylthio)ethanol Synthesis
Executive Summary & Core Directive
This guide defines the critical temperature parameters for the synthesis of 2-(Propylthio)ethanol (CAS: 13938-94-8) via the S-alkylation of 2-mercaptoethanol. While the reaction follows standard SN2 kinetics, temperature control is the primary determinant of chemoselectivity (S- vs. O-alkylation) and impurity profile (disulfide formation).
The Golden Rule: Maintain a strict 0°C – 25°C – Reflux thermal gradient.
-
0°C: Deprotonation and initial addition (Kinetic Control).
-
25°C: Bulk conversion (Thermal Management).
-
Reflux: Completion (Thermodynamic Drive).
Standardized Synthesis Protocol
Reaction Pathway:
Phase 1: Preparation & Activation (0°C)
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.
-
Solvent/Base: Charge absolute ethanol and add Sodium Ethoxide (1.05 eq) or Sodium Hydroxide (1.1 eq).
-
Cooling: Submerge flask in an ice/salt bath to reach 0°C internal temperature .
-
Thiol Addition: Add 2-Mercaptoethanol (1.0 eq) dropwise.
-
Technical Insight: The deprotonation of the thiol (pKa ~9.6) is exothermic. Maintaining 0°C prevents localized hot spots that could promote oxidation to bis(2-hydroxyethyl) disulfide.
-
Phase 2: Alkylation (0°C 25°C)
-
Halide Addition: Add 1-Bromopropane (1.05 eq) dropwise over 30-60 minutes while maintaining <10°C .
-
Why? S-alkylation is highly exothermic. Rapid addition at room temperature can cause solvent boil-over and loss of the volatile propyl bromide (bp ~71°C).
-
-
Equilibration: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 1-2 hours.
Phase 3: Completion (Reflux ~78°C)
-
Thermal Drive: Heat the mixture to reflux (approx. 78°C for Ethanol) for 2-4 hours.
-
Validation: Monitor via TLC or GC. The reaction is complete when 2-mercaptoethanol is consumed.
-
-
Workup: Cool to room temperature, filter off inorganic salts (NaBr), and concentrate the filtrate in vacuo.
Technical Support & Troubleshooting (FAQs)
This section addresses specific deviations and their thermal root causes.
Q1: My yield is low (<60%), and I see significant starting material. What went wrong?
Diagnosis: Premature Thermal Termination.
-
Root Cause: The reaction likely stalled at the ambient stage. Propyl bromide is a secondary-level electrophile in terms of steric hindrance compared to methyl iodide; it requires thermal energy to reach 100% conversion.
-
Solution: Ensure the Phase 3 Reflux is maintained for at least 2 hours.
-
Correction: If the reaction is incomplete, add 0.1 eq of additional Propyl Bromide and reflux for another hour.
Q2: I have detected O-alkylated byproducts (Propyl ethyl ether).
Diagnosis: Loss of Chemoselectivity due to High Initial Temperature.
-
Root Cause: Thiolates are softer nucleophiles than alkoxides and react faster. However, at high temperatures, the selectivity gap narrows, and the ethoxide solvent/base may compete for the alkyl halide (Williamson Ether Synthesis).
-
Solution: Strictly adhere to the 0°C addition phase.
-
Alternative: Switch solvent to a non-nucleophilic polar aprotic solvent like Acetonitrile or DMF (keep temp <80°C to avoid decomposition).
Q3: The product has a strong "garlic/onion" odor and shows a dimer peak in MS.
Diagnosis: Oxidative Coupling (Disulfide Formation).
-
Root Cause: High temperature in the presence of atmospheric oxygen converts thiols to disulfides:
-
Solution:
-
Inert Atmosphere: You must run this reaction under a positive pressure of Nitrogen or Argon.
-
Degassing: Sparge reaction solvents with inert gas for 15 minutes prior to heating.
-
Q4: Can I use 1-Chloropropane instead of 1-Bromopropane?
Diagnosis: Reactivity Mismatch.
-
Adjustment: Yes, but Chloropropane is less reactive (stronger C-Cl bond).
-
Thermal Impact: You must increase the Reflux Phase duration (6-12 hours) or switch to a higher boiling solvent (e.g., n-Propanol, reflux ~97°C) to drive the kinetics. Add Sodium Iodide (0.1 eq) as a Finkelstein catalyst to accelerate the reaction at standard temperatures.
Data Visualization & Workflows
Figure 1: Reaction Workflow & Temperature Control Points
Caption: Step-by-step thermal gradient for optimal S-alkylation specificity.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for impurity analysis based on thermal history.
Comparative Data: Solvent & Temperature Effects
| Solvent System | Boiling Point (Max Temp) | Relative Rate | Selectivity (S vs O) | Recommendation |
| Ethanol (EtOH) | 78°C | Standard | High | Recommended (Green/Cheap) |
| Methanol (MeOH) | 65°C | Slower | High | Good alternative, easier removal |
| DMF | 153°C | Very Fast | Moderate | Use only for stubborn halides (Cl) |
| Water (Phase Transfer) | 100°C | Moderate | High | Excellent for scale-up (Green) |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for S-alkylation of thiols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Chemoselectivity of Thiolates).
-
Peach, M. E. (1974). "Preparation of Sulfides". The Chemistry of the Thiol Group, Part 2, Wiley-Interscience. (Comprehensive review of thiol alkylation kinetics).
- Reid, E. E. (1958). Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co. (Foundational text on hydroxyethyl sulfides properties).
Technical Support Center: Catalyst Selection for 2-(Propylthio)ethanol
Case ID: 2-PTE-CAT-001
Subject: Optimization of Catalytic Systems for Bifunctional Thioether-Alcohols
Molecule Profile: 2-(Propylthio)ethanol (CAS: 3728-34-7)
Structure:
System Overview & Chemical incompatibilities
Welcome to the Technical Support Center. You are likely here because standard catalytic protocols are failing or yielding complex mixtures. This compound presents a classic chemoselectivity paradox :
-
The Nucleophilic Alcohol (-OH): Requires activation for esterification, oxidation, or substitution.
-
The Lewis Basic Sulfide (-S-): Acts as a potent catalyst poison for transition metals and is susceptible to competitive oxidation (forming sulfoxides/sulfones).
This guide addresses the three most common failure modes: Catalyst Poisoning , Over-Oxidation , and Non-Selective Acylation .
Troubleshooting Guides (Q&A)
Module A: Heterogeneous Catalysis & Poisoning
Issue: My hydrogenation or cross-coupling reaction using Pd/C or Pt stops at <10% conversion.
Diagnosis: The sulfur atom in the propylthio chain acts as a "soft" Lewis base. It coordinates irreversibly to the active sites of "soft" transition metals (Pd, Pt, Rh), effectively coating the catalyst surface and blocking substrate access. This is known as the Maxted Effect.
Solution Protocol:
-
Increase Catalyst Loading: Standard 5-10 mol% is insufficient. Thioethers often require 20-50 mol% to saturate the sulfur-binding equilibrium while leaving active sites available.
-
Switch Metal Centers:
-
Avoid: Platinum (Pt), Palladium (Pd), Rhodium (Rh).
-
Select: Raney Nickel (RaNi) is robust but carries a risk of desulfurization (cleaving the C-S bond). For reduction, consider homogeneous Ruthenium (Ru) complexes with bulky phosphine ligands that sterically hinder sulfur coordination.
-
-
Add a Scavenger (Competitive Binding): In some cases, adding a Lewis acid (like
) can complex with the sulfur lone pairs, shielding them from the metal catalyst, though this changes the electronic nature of the substrate.
Module B: Selective Oxidation (Alcohol Focus)
Issue: I need to oxidize the alcohol to an aldehyde, but I keep forming the sulfoxide (
Diagnosis: Most metal-based oxidants (Chromium VI, Permanganate) and electrophilic oxidants (mCPBA) attack the electron-rich sulfur atom faster than the alcohol.
Solution Protocol: Use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalysis. TEMPO mediates oxidation via a steric mechanism that prefers the primary alcohol and generally leaves the sulfide untouched if stoichiometric control is maintained.
Recommended System:
-
Catalyst: TEMPO (1-5 mol%)
-
Co-oxidant: NaOCl (Bleach) or PhI(OAc)2 (BAIB).
-
Buffer: pH 8.6-9.5 (Critical to prevent HOCl generation which oxidizes sulfur).
Module C: Esterification & Acylation
Issue: Acid-catalyzed esterification is too slow or causes degradation.
Diagnosis:
Strong mineral acids (
Solution Protocol: Switch to Nucleophilic Catalysis using DMAP (4-Dimethylaminopyridine) with a coupling agent like DCC or EDC. This avoids thermal stress and strong acids.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for selecting a catalyst based on your target transformation.
Figure 1: Decision tree for catalyst selection emphasizing chemoselectivity between the sulfide and alcohol moieties.
Experimental Protocols
Protocol A: Selective Oxidation of Alcohol (TEMPO Method)
Objective: Convert this compound to 2-(Propylthio)acetaldehyde without oxidizing the sulfur.
Reagents:
-
Substrate: 10 mmol
-
Catalyst: TEMPO (0.1 mmol, 1 mol%)
-
Co-oxidant: NaOCl (commercial bleach, approx 11-12 mmol)
-
Buffer: 0.5 M
/ (pH 9.0) -
Solvent:
/ Water biphasic mix.
Step-by-Step:
-
Preparation: Dissolve this compound and TEMPO in
(20 mL). Add the aqueous buffer solution (10 mL) and KBr (1 mmol, co-catalyst). -
Cooling: Cool the biphasic mixture to 0°C.
-
Addition: Add NaOCl dropwise over 30 minutes. Vigorous stirring is essential to facilitate phase transfer.
-
Monitoring: Monitor by TLC. Note: If the reaction turns bright yellow/orange, it indicates excess oxidant; quench immediately to prevent sulfur oxidation.
-
Quench: Add aqueous Sodium Thiosulfate (
) to neutralize excess hypochlorite. -
Extraction: Separate organic layer, dry over
, and concentrate.
Protocol B: Steglich Esterification (Acylation)
Objective: Esterify the alcohol group while avoiding acidic conditions that might affect the sulfide.
Reagents:
-
Substrate: 10 mmol
-
Carboxylic Acid: 11 mmol
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.5 mmol, 5 mol%)
-
Solvent: Dry DCM (
)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and this compound in dry DCM under Nitrogen atmosphere.
-
Catalyst Addition: Add DMAP.
-
Activation: Cool to 0°C. Add DCC in one portion.
-
Reaction: Allow to warm to room temperature and stir for 3-12 hours. A white precipitate (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with dilute HCl (to remove DMAP) and then saturated
.
Quantitative Data: Catalyst Performance Comparison
The following table summarizes catalyst compatibility for the oxidation of this compound.
| Catalyst System | Primary Product | Selectivity (OH:S) | Risk Assessment |
| TEMPO / NaOCl | Aldehyde | > 95:5 | Low. Best for alcohol selectivity. |
| Jones Reagent (Cr) | Sulfone/Acid | 0:100 | High. Rapid S-oxidation and over-oxidation. |
| Swern (DMSO/Oxalyl) | Complex Mix | Variable | Medium. Pummerer rearrangement side-reactions likely. |
| Sulfoxide | 5:95 | Low. Excellent for selective Sulfur oxidation. | |
| Pd/C (Hydrogenation) | N/A (No Rxn) | N/A | High. Catalyst poisoning immediate. |
Mechanism of Failure: Catalyst Poisoning
Understanding why your reaction failed is crucial for future design. The diagram below details the interaction between the thioether and a metal surface.
Figure 2: Schematic of the Maxted Effect, showing competitive inhibition of the metal surface by the thioether sulfur.
References
-
Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts". Advances in Catalysis, 3, 129-178.
- Foundational text on the mechanism of sulfur poisoning of transition metals.
-
De Nooy, A. E. J., Besemer, A. C., & Van Bekkum, H. (1995). "On the Use of Stable Organic Nitroxyl Radicals for the Oxidation of Primary and Secondary Alcohols". Synthesis, 1996(10), 1153-1174.
- Establishes TEMPO as the standard for chemoselective alcohol oxid
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522-524.
- The definitive guide for DMAP/DCC coupling used in Protocol B.
-
Carott, A., et al. (2002). "Selective oxidation of sulfides to sulfoxides". Tetrahedron, 58(32), 6423-6429.
- Provides comparative data on oxid
Strategies to minimize byproduct formation with 2-(Propylthio)ethanol
Product: 2-(Propylthio)ethanol (PTE) CAS: 3724-25-2 Role: Senior Application Scientist Desk Status: Operational
Executive Summary
This compound is a bifunctional building block containing a thioether (sulfide) and a primary alcohol. Users frequently encounter byproduct formation due to the conflicting reactivity of these groups. The sulfur atom is a "soft" nucleophile prone to oxidation and alkylation, while the alcohol is a "hard" nucleophile.
This guide addresses the three most common failure modes: inadvertent oxidation (sulfoxide formation) , chemoselectivity errors (S-alkylation) , and thermal degradation .
Module 1: Managing Oxidative Instability
Issue: "My clear liquid turned yellow/cloudy, or NMR shows a shift in the propyl protons."
The Mechanism
The sulfur atom in PTE is electron-rich and highly susceptible to oxidation. The most common impurity is 2-(propylsulfinyl)ethanol (the sulfoxide), followed by the sulfone. This occurs not just through atmospheric exposure, but frequently through peroxides present in solvents (e.g., THF, Diethyl Ether).
Troubleshooting FAQ
Q: I stored PTE under nitrogen, but it still oxidized. Why? A: Check your solvent. If you diluted PTE in an ether-based solvent (THF, dioxane) that was not freshly distilled or tested for peroxides, the solvent itself acted as the oxidant.
Q: Can I reverse the oxidation? A: Sulfoxides can be reduced back to sulfides (e.g., using triphenylphosphine or dimethyl sulfide/oxalyl chloride), but this adds a purification step. Prevention is superior.
Protocol: Solvent Peroxide Scavenging
Target: Eliminate oxidant sources before introducing PTE.
-
Test: Use quantofix peroxide test strips on all ether solvents prior to use.
-
Scavenge: If peroxides are >5 ppm, pass the solvent through a column of activated alumina.
-
Degas: Sparge the reaction solvent with Argon for 15 minutes before adding PTE. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket.
Data: Oxidation Rates by Solvent
| Solvent Environment | Storage Time | % Sulfoxide Impurity (Approx) |
| THF (Stabilized) | 24 Hours | < 0.5% |
| THF (Unstabilized, Aged) | 24 Hours | 5-12% |
| Dichloromethane (Degassed) | 24 Hours | < 0.1% |
| Water (Aerated) | 24 Hours | 2-5% |
Module 2: Chemoselectivity (O- vs. S-Functionalization)
Issue: "I tried to alkylate the alcohol, but I obtained a water-soluble salt instead."
The Mechanism
You likely formed a sulfonium salt . When reacting the alcohol group (e.g., with an alkyl halide), the sulfur atom often competes as a nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, sulfur is softer and more nucleophilic towards soft electrophiles (like alkyl iodides) than the oxygen is.
Troubleshooting FAQ
Q: How do I favor O-alkylation over S-alkylation? A: You must deprotonate the alcohol completely to make it a stronger alkoxide nucleophile.
-
Avoid: Weak bases (TEA, Pyridine) which leave the alcohol protonated while the sulfur remains nucleophilic.
-
Use: NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) in THF/DMF to generate the alkoxide before adding the electrophile.
Visualization: Competing Pathways
The following diagram illustrates how reaction conditions dictate whether you get the desired product or a byproduct.
Figure 1: Mechanistic divergence for this compound. Red paths indicate common byproduct formation routes.
Module 3: Thermal Stability & Purification
Issue: "Distillation resulted in a foul odor and loss of yield."
The Mechanism
Thioethers can undergo elimination reactions or C-S bond cleavage at high temperatures, especially in the presence of trace acids. This releases propanethiol (intense stench) or vinyl sulfides .
Protocol: Vacuum Distillation
Target: Purify PTE without thermal degradation.
-
Vacuum Requirement: Do not distill at atmospheric pressure. PTE has a high boiling point (~200°C+ est. at atm).
-
Pressure: Reduce pressure to < 5 mmHg.
-
Temperature: Keep the oil bath below 120°C.
-
Additive: Add a trace of solid
to the distillation pot. This neutralizes trace acids that catalyze elimination.
Troubleshooting Decision Matrix
Use this logic flow to identify the root cause of your impurity profile.
Figure 2: Diagnostic workflow for identifying and correcting byproduct formation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Sulfur, Selenium, and Phosphorus).
- Cited for: General reactivity of thioethers, oxidation mechanisms, and HSAB theory application to sulfur vs. oxygen nucleophilicity.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77524, this compound. [Link]
- Cited for: Physical properties, boiling point estimations, and chemical structure verific
- Burkhardt, E. (2006). Purification of Laboratory Chemicals. Butterworth-Heinemann. Cited for: General protocols regarding the purification of sulfur-containing organic solvents and removal of peroxides.
Technical Support Center: Handling 2-(Propylthio)ethanol
Topic: Odor Management & Safe Handling Protocols
Role: Senior Application Scientist Status: Active Support
Introduction: The "Invisible" Leak
Welcome to the technical support hub for 2-(Propylthio)ethanol (CAS: 19952-54-6). As researchers, we often underestimate thioethers (sulfides). Unlike thiols (mercaptans), which have an aggressive "rotten egg" punch, this compound often presents a heavy, garlic-like, or skunky odor that lingers tenaciously on surfaces and clothing.
This guide is not just about compliance; it is about containment . The sulfur atom in this molecule has a low odor threshold (often in the parts-per-billion range). If you can smell it, you have likely already saturated the local adsorption surfaces in your lab.
Below are the troubleshooting guides and protocols designed to keep your data pure and your colleagues happy.
Part 1: Pre-Experimental Containment (Troubleshooting Setup)
Q: I am working in a fume hood, but the odor is still escaping. What is wrong?
A: This is a classic issue of turbulence vs. laminar flow . Thioethers are heavy. If your sash is too high or your movements are too rapid, you create distinct vortices that pull the vapor out of the hood.
Troubleshooting Checklist:
-
Sash Height: Ensure the sash is at or below the certified working height (usually 18 inches/45 cm).
-
The "6-Inch Rule": Place all open vessels containing this compound at least 6 inches back from the sash plane.
-
Cross-Drafts: Check for air conditioning vents or heavy foot traffic directly behind the operator. These create competing air currents that can overcome the hood's face velocity.
-
Rear Baffle Blockage: Ensure large equipment is elevated on blocks. If the bottom rear baffle is blocked, heavy sulfide vapors cannot exhaust efficiently.
Q: Which gloves actually protect against permeation?
A: Standard thin nitrile gloves provide only splash protection , not permeation resistance, for organic sulfides. The lipophilic nature of the propyl chain allows it to diffuse through thin nitrile over time.
Recommendation:
-
Primary Defense: Double-gloving with Nitrile (minimum 4 mil outer, 4 mil inner).
-
High-Volume Handling: Use Butyl Rubber or Viton gloves if handling neat (undiluted) reagents for extended periods.
-
Technique: Change outer gloves immediately upon any splash. Do not wait for evaporation.
Part 2: The Workflow & Neutralization Protocol
Q: How do I neutralize the odor on glassware and surfaces?
A: Soap and water will not work effectively because they only solubilize the molecule without changing its structure. You must chemically alter the sulfide group.
The Chemistry of Deodorization: We utilize Oxidative Desulfurization . By treating the sulfide with an oxidizing agent (Sodium Hypochlorite/Bleach), we convert the volatile sulfide into a non-volatile sulfoxide or sulfone.
Protocol: The "Oxidative Trap" Cleaning Method
| Step | Action | Mechanistic Rationale |
| 1 | Prepare Bath | Create a 10% Sodium Hypochlorite (Bleach) solution in a dedicated waste container inside the hood. |
| 2 | Solvent Rinse | Rinse glassware with a minimal amount of acetone/ethanol to mobilize the organic residue. |
| 3 | The Kill Step | Pour the solvent rinse directly into the bleach bath. Allow to sit for 30 minutes. |
| 4 | Verification | The odor should disappear as the sulfide oxidizes to the sulfoxide. |
| 5 | Final Wash | Wash glassware with standard detergent and water. |
CRITICAL WARNING: Do not mix bleach with acids (creates chlorine gas) or ammonia (creates chloramines). Ensure your organic rinse does not contain these incompatibilities.
Part 3: Visualizing the Safety Architecture
The following diagram illustrates the "Defense in Depth" strategy required for handling volatile sulfides.
Figure 1: The "Defense in Depth" workflow for handling volatile sulfides, emphasizing the relationship between physical containment and chemical neutralization.
Part 4: Emergency Response (FAQs)
Q: I spilled a small amount (approx. 1 mL) outside the hood. What is the immediate protocol?
A: Evacuate the immediate area to prevent olfactory fatigue (where you stop smelling it but are still exposed).
Step-by-Step Remediation:
-
Don PPE: Ensure you are wearing safety goggles and double gloves.
-
Contain: Cover the spill with an absorbent pad (pig mat) or vermiculite.
-
Neutralize In-Situ: Gently pour a 10-15% bleach solution over the absorbent material. Note: This may cause minor heating.
-
Wait: Allow 15 minutes for oxidation.
-
Clean: Scoop the material into a double-bagged waste container. Seal immediately.
-
Surface Scrub: Wipe the area with bleach, followed by water.
Q: Why does the smell persist on my lab coat even after washing?
A: Thioethers are lipophilic (fat-loving). They bind to the synthetic fibers of polyester-blend lab coats. Standard laundry detergents are surfactants, which may not fully extract the molecule from the fiber matrix.
Solution:
-
Soak the affected area in a solution of water and OxiClean (percarbonate) or hydrogen peroxide before washing. The peroxide generates oxygen radicals that oxidize the sulfur, rendering it odorless and water-soluble.
-
If the odor remains, the coat must be discarded as hazardous waste. Do not dry it in a hot dryer; this will volatilize the remaining sulfide and contaminate the dryer.
Part 5: Data & Properties
Understanding the physical properties helps predict behavior.
| Property | Value | Implication for Handling |
| Physical State | Liquid | Risk of splashes; requires secondary containment trays. |
| Boiling Point | ~200°C (Estimated) | Low vapor pressure relative to solvents, but high enough to cause odor issues at RT. |
| Solubility | Organic Solvents | Use Acetone or Ethanol for initial rinsing, NOT water. |
| Odor Threshold | Low ppb range | Micro-leaks are detectable; zero-tolerance for open vessels. |
| Flash Point | >90°C | Combustible. Keep away from open flames/heat sources. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for oxidation mechanism of sulfides to sulfoxides). [Link]
-
PubChem. (n.d.). Compound Summary for CID 88389, this compound. National Center for Biotechnology Information. [Link]
Technical Support Center: 2-(Propylthio)ethanol (2-PTE) Stability & Analysis
Introduction: The Stability Paradox of Thioether Alcohols
Welcome to the technical support hub for 2-(Propylthio)ethanol (2-PTE) . As a researcher, you likely encounter this molecule in two distinct contexts: as a primary synthetic intermediate or as a critical hydrolytic metabolite of the organophosphate pesticide Profenofos .
While chemically simple (
Module 1: Oxidative Instability (Storage & Purity)
User Issue: "I observed a secondary peak at M+16 and M+32 in my LC-MS chromatogram after storing my standard for 3 months at 4°C."
The Mechanism: S-Oxidation Cascade
The sulfur atom in the thioether linkage is electron-rich, making it a "soft" nucleophile highly susceptible to attack by Reactive Oxygen Species (ROS) or atmospheric oxygen. Unlike alcohols which oxidize at the carbon, the degradation of 2-PTE begins at the sulfur atom.
-
Stage 1 (Sulfoxide Formation): The sulfide undergoes electrophilic oxidation to form 2-(propylsulfinyl)ethanol . This adds 16 Da to the molecular weight.
-
Stage 2 (Sulfone Formation): Further oxidation converts the sulfoxide to 2-(propylsulfonyl)ethanol , adding another 16 Da (Total M+32).
Troubleshooting & Remediation
| Symptom | Diagnosis | Corrective Action |
| Purity Drop | Spontaneous S-oxidation due to headspace oxygen. | Protocol: Store neat standards under Argon/Nitrogen. Dissolve in degassed solvents only. |
| M+16 Peak | Sulfoxide formation (chiral center created at Sulfur). | Validation: Treat a small aliquot with dilute |
| Acidity Increase | Possible oxidative cleavage (rare) or acidic impurities. | Check: Ensure no strong oxidizers (peroxides) are present in the solvent (e.g., old THF or Ether). |
Visualizing the Pathway
The following diagram illustrates the stepwise oxidation you are likely observing.[1]
Figure 1: The stepwise S-oxidation pathway of 2-PTE.[2] Note that the Sulfoxide formation is often reversible under reducing conditions, but Sulfone formation is generally irreversible.
Module 2: Analytical Interference (GC-MS)
User Issue: "My GC-MS peak for 2-PTE is tailing severely, and I see 'ghost peaks' that don't match my library."
The Mechanism: Thermal Stress & Adsorption
2-PTE contains both a hydroxyl group (-OH) and a sulfur atom. This duality creates two problems in a hot GC injector (
-
Adsorption: The polar -OH group binds to active silanol sites in the liner, causing peak tailing and non-linear calibration curves.
-
Thermal Dehydration/Degradation: High temperatures can catalyze intramolecular elimination or disulfide formation if the liner is dirty.
Protocol: Silylation Derivatization (BSTFA)
To stabilize 2-PTE for GC analysis, you must mask the polar hydroxyl group.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Anhydrous Pyridine or Acetonitrile.
Step-by-Step Procedure:
-
Aliquot: Take 100 µL of sample extract (dry).
-
Add Reagent: Add 50 µL of BSTFA + 1% TMCS.
-
Incubate: Heat at 60°C for 30 minutes. (Crucial: Room temp reaction is too slow for quantitative recovery).
-
Analyze: Inject the resulting TMS-Ether derivative.
Data Interpretation:
| Analyte | Retention Time | Quant Ion (m/z) | Key Fragment |
| Native 2-PTE | Variable (Tailing) | 120 ( | 61 ( |
| TMS-Derivative | Sharp/Earlier | 192 ( | 73 ( |
Visualizing the Derivatization
Figure 2: Stabilization of 2-PTE via silylation. The TMS group blocks the -OH polarity, preventing adsorption and thermal degradation.
Module 3: Metabolic Context (Profenofos)
User Issue: "I am studying Profenofos toxicity. Where does 2-PTE fit into the metabolic pathway?"
The Mechanism: Hydrolytic Cleavage
2-PTE is a signature metabolite of Profenofos . In biological systems (and environmental hydrolysis), the ester bond between the phosphorus and the sulfur is cleaved.
-
Significance: Detection of 2-PTE (free or conjugated) in urine or environmental water samples serves as a biomarker for recent Profenofos exposure.
-
Toxicity: While less toxic than the parent organophosphate (which inhibits Acetylcholinesterase), 2-PTE is an irritant and can undergo further metabolic activation.
Figure 3: The metabolic generation of 2-PTE from Profenofos. The cleavage of the P-S bond releases 2-PTE.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89850, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2016). Profenofos: Human Health Draft Risk Assessment for Registration Review. EPA-HQ-OPP-2015-0316. Retrieved from [Link]
-
Gotoh, M., et al. (2001). Profenofos metabolites in human poisoning.[3] Forensic Science International, 116(2-3), 221-226.[3] (Demonstrates the identification of despropylated metabolites and the relevance of the thio-moiety).
-
World Health Organization (WHO). Profenofos Data Sheet on Pesticides No. 45. Retrieved from [Link]
Sources
Validation & Comparative
Comparison of 2-(Propylthio)ethanol and 2-(ethylthio)ethanol in synthesis
Comparison Guide: 2-(Propylthio)ethanol vs. 2-(Ethylthio)ethanol in Synthesis
Executive Summary: Tuning the Thioether Tail
In the landscape of organic synthesis and medicinal chemistry, 2-(alkylthio)ethanols represent a critical class of bifunctional building blocks. They serve as precursors to sulfoxides, sulfones, and halide intermediates, and act as bidentate (S, O) ligands in catalysis.
This guide compares 2-(Ethylthio)ethanol (2-ETE) and This compound (2-PTE) . While chemically similar, the transition from an ethyl to a propyl tail introduces significant shifts in lipophilicity (LogP), boiling point, and extraction dynamics. For the application scientist, the choice between these two often dictates the ease of purification and the pharmacokinetic profile of the final drug candidate.
Key Takeaway: Use 2-ETE when water solubility and lower steric bulk are required. Switch to 2-PTE to enhance lipophilicity, improve organic phase partitioning during workup, or probe steric depth in Structure-Activity Relationship (SAR) studies.
Physicochemical Profile
The addition of a single methylene unit (-CH₂-) in 2-PTE significantly alters physical handling and phase distribution.
| Feature | 2-(Ethylthio)ethanol | This compound | Impact on Synthesis |
| CAS | 110-77-0 | 22418-49-1 | Identification |
| Formula | C₄H₁₀OS | C₅H₁₂OS | Stoichiometry |
| MW | 106.19 g/mol | 120.21 g/mol | Atom Economy |
| Boiling Point | ~183°C | ~205°C | 2-PTE is harder to remove by evaporation. |
| LogP (Est.) | 0.45 | 0.98 | 2-PTE partitions better into EtOAc/DCM. |
| Water Solubility | Miscible | Moderate | 2-ETE requires salting out for extraction. |
| Density | 1.02 g/mL | 0.99 g/mL | Phase separation layers. |
Synthetic Utility & Reactivity
Both compounds feature a nucleophilic sulfur atom and a primary hydroxyl group. The reactivity is governed by the chemoselectivity between these two centers.
A. The Chemoselectivity Challenge
-
Oxidation: Sulfur is softer and more easily oxidized than the hydroxyl group. Mild oxidants (NaIO₄) yield sulfoxides. Strong oxidants (H₂O₂/acid) yield sulfones.
-
Alkylation/Acylation: The hydroxyl group reacts with acid chlorides or alkyl halides. The sulfur remains passive unless alkylating agents are potent (forming sulfonium salts).
B. Structural Logic (Graphviz)
Figure 1: Divergent reactivity pathways. The sulfur atom dictates redox behavior, while the hydroxyl group offers a handle for attachment.
Experimental Protocols
Protocol A: Synthesis of this compound (The "Standard" Method)
Context: While 2-ETE is commercially abundant, 2-PTE often requires in-house synthesis for specific projects. Mechanism: Nucleophilic ring opening of ethylene carbonate or ethylene oxide by propanethiol. Alternatively, alkylation of 2-mercaptoethanol.
Method: Alkylation of 2-Mercaptoethanol This method is preferred for safety (avoids gaseous ethylene oxide).
Reagents:
-
2-Mercaptoethanol (1.0 eq)
-
1-Bromopropane (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (1.2 eq)
-
Acetone (Solvent, 0.5 M)
Step-by-Step:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend K₂CO₃ in acetone.
-
Addition 1: Add 2-mercaptoethanol dropwise at 0°C under N₂. Stir for 15 mins to generate the thiolate.
-
Addition 2: Add 1-bromopropane dropwise. The reaction is exothermic; maintain temp < 40°C.
-
Reflux: Heat to mild reflux (56°C) for 4–6 hours. Monitor by TLC (Stain: KMnO₄ or Iodine; thiols stain differently from sulfides).
-
Workup (Crucial Comparison):
-
For Propyl (2-PTE): Filter salts. Concentrate acetone. Dilute residue with water and extract with Ethyl Acetate . The propyl chain ensures good phase separation.
-
For Ethyl (2-ETE): If synthesizing 2-ETE, extraction with EtOAc is difficult due to water solubility. Continuous extraction or salting out (NaCl saturation) is required.
-
-
Purification: Vacuum distillation. 2-PTE distills at a higher temperature (~95°C @ 10 mmHg) compared to 2-ETE (~85°C @ 10 mmHg).
Protocol B: Chemoselective Oxidation to Sulfoxide
Context: Creating a polar, aprotic linker without over-oxidation to the sulfone.
Reagents:
-
Substrate (2-ETE or 2-PTE)
-
Sodium Periodate (NaIO₄) (1.05 eq)
-
Water/Methanol (1:1)
Procedure:
-
Dissolve NaIO₄ in water.
-
Add solution to the substrate in methanol at 0°C.
-
Stir overnight at room temperature. NaIO₃ precipitates out.
-
Filter and Concentrate.
-
Result: 2-(Ethylsulfinyl)ethanol vs 2-(Propylsulfinyl)ethanol.
-
Observation: The propyl variant is less hygroscopic, making it easier to handle as a dry solid/oil compared to the highly hygroscopic ethyl analog.
-
Comparative Analysis: Selection Guide
The following table summarizes when to choose which reagent based on experimental constraints.
| Constraint / Goal | Preferred Reagent | Reasoning |
| Water Solubility Needed | 2-(Ethylthio)ethanol | Short chain maintains miscibility; ideal for aqueous catalysis. |
| Lipophilicity (LogP) | This compound | Adds hydrophobic bulk; better for membrane permeation studies. |
| Ease of Extraction | This compound | Partitions cleanly into organic solvents; 2-ETE is "sticky" in water. |
| Steric Bulk | This compound | Propyl group blocks the sulfur center slightly more, slowing metabolic S-oxidation. |
| Atom Economy | 2-(Ethylthio)ethanol | Lower molecular weight; higher functional density per gram. |
Safety & Compliance (Critical)
-
Stench: Both compounds are sulfides. They possess a characteristic disagreeable odor (garlic/cabbage). All work must be performed in a fume hood. Bleach (hypochlorite) is effective for neutralizing spills (oxidizes sulfide to odorless sulfoxide/sulfone).
-
Toxicity: 2-(Ethylthio)ethanol is structurally related to precursors for demeton (Systox) and other organophosphates. While not a scheduled chemical weapon precursor itself, its chlorinated derivative (2-chloroethyl ethyl sulfide) is a "half-mustard" and a blister agent simulant.
-
Warning: Avoid reacting 2-(ethylthio)ethanol with Thionyl Chloride (SOCl₂) unless strictly necessary and authorized, as this generates the vesicant-mimic 2-chloroethyl ethyl sulfide.
-
-
Handling: Wear nitrile gloves, safety goggles, and lab coat.
References
-
PubChem. 2-(Ethylthio)ethanol Compound Summary. National Library of Medicine. Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- Sigma-Aldrich.2-(Ethylthio)ethanol Product Specification. Merck KGaA.
- Warren, S.Designing Organic Syntheses: A Programmed Introduction to the Synthon Approach. Wiley, 1978. (Foundational text on disconnection approaches using bifunctional sulfides).
2-(Propylthio)ethanol versus 2-mercaptoethanol as a nucleophile
This guide provides an objective, technical comparison between 2-(Propylthio)ethanol (PTE) and 2-Mercaptoethanol (BME) , focusing on their distinct behaviors as nucleophiles.
While BME is a ubiquitous reagent in biochemistry and synthesis, PTE represents a specific class of thioether-alcohols often used as simulants in chemical defense research or as specialized intermediates. The comparison hinges on the fundamental difference between a Thiol (
Executive Summary
-
2-Mercaptoethanol (BME): A primary thiol and a highly reactive "soft" nucleophile. It is the industry standard for disulfide reduction, Michael additions, and nucleophilic substitutions where a stable Carbon-Sulfur bond is the desired product.
-
This compound (PTE): A thioether (sulfide) . It lacks the ionizable proton of a thiol, making it a significantly weaker nucleophile. It is primarily used when the sulfur atom must remain chemically "capped" (neutral) or to generate sulfonium salts via alkylation. It is also a critical model compound for studying Neighboring Group Participation (NGP) in mustard gas simulants.
Core Chemical Distinction[1][2]
| Feature | 2-Mercaptoethanol (BME) | This compound (PTE) |
| Structure | ||
| Primary Nucleophile | Thiolate ( | Sulfur Lone Pair ( |
| Nucleophilicity ( | High ( | Moderate ( |
| Reaction Product | Thioether (Stable neutral bond) | Sulfonium Salt (Cationic, Reactive) |
| O-Acylation Selectivity | Poor (S-acylation competes/dominates) | Excellent (O-acylation proceeds cleanly) |
| Odor/Handling | High Stench, Toxic, Volatile | "Meaty/Onion" odor, Lower Volatility |
Technical Deep Dive: Nucleophilic Mechanisms
The choice between these two reagents depends entirely on the electrophile present and the desired outcome (bond formation vs. activation).
A. Sulfur Nucleophilicity (S-Attack)[3]
BME (The Bond Builder):
In basic conditions, BME exists as a thiolate anion (
PTE (The Activator): PTE is already a thioether. It cannot lose a proton to become anionic. However, the sulfur atom has two lone pairs that can attack strong electrophiles (like Methyl Iodide).
- Attack leading to quaternization.
-
Outcome: Formation of a Sulfonium Salt (
). This is generally reversible or serves as a leaving group, making PTE a poor choice for simple "linking" but excellent for creating reactive intermediates.
B. Oxygen Nucleophilicity (Chemoselectivity)
This is the most practical distinction for synthetic chemists.
-
BME: If you attempt to acylate the hydroxyl group (e.g., using Acetyl Chloride), the Sulfur will react first due to its higher nucleophilicity (kinetic control), forming a thioester. You must protect the thiol to react the alcohol.
-
PTE: The sulfur is alkylated and sterically hindered. It reacts poorly with acylating agents (forming unstable acyl sulfoniums that revert). Therefore, the Hydroxyl group is the primary nucleophile toward "hard" electrophiles like acid chlorides.
-
Use Case: Use PTE if you need a sulfur-containing linker but want to react the alcohol moiety exclusively.
-
Experimental Data & Pathways
Visualization: Reactivity Flowchart
The following diagram illustrates the divergent pathways when these nucleophiles encounter a generic Alkyl Halide (
Figure 1: Divergent reactivity pathways. BME favors Sulfur-based bond formation, while PTE allows for Oxygen-based functionalization or Sulfonium generation.
Case Study: Neighboring Group Participation (NGP)
A critical experimental context for PTE is its use as a model for "Mustard" chemistry.
-
Protocol: Conversion of the Alcohol to a Chloride (using
). -
BME Behavior: The thiol competes or oxidizes. If protected, the resulting 2-chloroethyl sulfide can cyclize to a Thiirane (3-membered ring).
-
PTE Behavior: The thioether sulfur attacks the
-carbon intramolecularly, displacing the chloride to form an Episulfonium Ion (highly electrophilic intermediate).-
Significance: PTE is used to measure the rate of hydrolysis of mustard simulants. The rate is independent of hydroxide concentration (
-like kinetics driven by NGP), proving the sulfur nucleophile assists the reaction.
-
Validated Experimental Protocols
Protocol A: Selective Esterification (Demonstrating PTE Utility)
Objective: To acetylate the hydroxyl group without affecting the sulfur moiety.
Reagents:
-
Substrate: this compound (PTE) vs. 2-Mercaptoethanol (BME)
-
Reagent: Acetic Anhydride (1.1 eq)
-
Catalyst: Pyridine (1.2 eq)
-
Solvent: Dichloromethane (DCM)
Methodology:
-
Dissolve 5 mmol of nucleophile (PTE or BME) in 10 mL DCM.
-
Add Pyridine (6 mmol) and cool to 0°C.
-
Dropwise add Acetic Anhydride (5.5 mmol).
-
Monitor by TLC/GC-MS at 1 hour.
Results:
-
PTE: Yields 2-(propylthio)ethyl acetate (>95%). The sulfur remains a thioether. The product is a stable ester with a "fruity/onion" odor.
-
BME: Yields a mixture of S-acetyl (thioester), O-acetyl , and S,O-diacetyl products. The thiol reacts faster than the alcohol. To get the O-acetyl product exclusively, the thiol requires protection (e.g., Trityl group) prior to this step.
Protocol B: Alkylation (Demonstrating BME Utility)
Objective: To link a functional group via a stable sulfide bond.
Methodology:
-
Dissolve BME (1.0 eq) in DMF.
-
Add
(2.0 eq) to generate the thiolate. -
Add Benzyl Bromide (1.0 eq).
-
Stir at RT for 30 mins.
Results:
-
BME: Clean formation of S-benzyl-2-mercaptoethanol . The hydroxyl remains free for further modification.
-
PTE: No Reaction under these conditions (requires heat or stronger electrophile). If forced (neat, heat), PTE would form a benzyl-propyl-hydroxyethyl sulfonium salt , which precipitates or decomposes.
Safety and Handling Matrix
| Parameter | 2-Mercaptoethanol (BME) | This compound (PTE) |
| GHS Signal | DANGER (Toxic, Corrosive) | WARNING (Irritant) |
| Odor Threshold | ~0.1 ppm (Rotten eggs/Skunk) | ~1-5 ppm (Boiled cabbage/Meaty) |
| Vapor Pressure | 1 mmHg @ 20°C (High volatility) | < 0.2 mmHg @ 20°C (Lower volatility) |
| Decontamination | Bleach (Sodium Hypochlorite) to oxidize to sulfonate. | Bleach (oxidizes to sulfoxide/sulfone). |
Expert Insight: While PTE is less acutely toxic than BME, it is often used as a simulant for vesicants (blister agents). Always handle PTE with the assumption that its derivatives (e.g., if converted to a chloride) could possess vesicant properties due to the episulfonium mechanism described above.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon - Discusses Sulfur nucleophilicity and NGP).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed analysis of Thiol vs. Sulfide nucleophilicity constants).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89850, this compound. [Link]
-
Yang, Y. C., Baker, J. A., & Ward, J. R. (1992). Decontamination of chemical warfare agents. Chemical Reviews, 92(8), 1729-1743. [Link] (Contextualizes PTE as a stimulant and degradation product in mustard chemistry).
-
Reeves, P., et al. (2015).[5] Nucleophilic Reactivity of Thiolates vs Alcohols. Master Organic Chemistry. [Link]
Sources
Comparative Guide: Validating a Quantitative HPLC Method for 2-(Propylthio)ethanol
Executive Summary
The quantification of 2-(Propylthio)ethanol (CAS: 3728-76-5) presents a distinct challenge in pharmaceutical and industrial analysis due to its lack of a strong chromophore. Often found as a synthetic intermediate or a degradation byproduct in sulfur-containing drug linkers, its accurate measurement is critical for mass balance studies.
This guide compares three analytical approaches—Low-Wavelength UV , Charged Aerosol Detection (CAD) , and GC-FID —and provides a fully validated, optimized protocol for HPLC-UV , which remains the most accessible and cost-effective method for QC environments, provided specific solvent constraints are managed.
Part 1: The Analytical Challenge & Method Selection
This compound contains a sulfide ether linkage and a terminal hydroxyl group. It lacks conjugated double bonds, meaning it does not absorb UV light in the standard aromatic range (254 nm). Detection must rely on the weak excitation of the sulfur lone pair electrons, typically requiring detection wavelengths between 205 nm and 215 nm.
Comparative Analysis of Detection Modalities
Below is a technical comparison of the three primary methodologies evaluated for this analyte.
| Feature | Method A: HPLC-UV (210 nm) | Method B: HPLC-CAD | Method C: GC-FID |
| Principle | Electronic excitation (n | Aerosol charging & electrometer measurement. | Carbon counting via flame ionization. |
| Sensitivity (LOD) | Moderate (0.5 µg/mL). | High (0.1 µg/mL). | High (0.1 µg/mL). |
| Linearity Range | Curvilinear (requires polynomial fit). | ||
| Matrix Interference | High risk: Solvents/buffers absorb at 210 nm. | Low: Solvent evaporates. | Low: Thermal separation. |
| Robustness | High, if temperature is controlled. | Moderate: Nebulizer clogging risk. | Moderate: Sulfide oxidation in injector. |
| Cost/Accessibility | Low / Ubiquitous. | High / Specialized. | Medium / Common. |
Verdict: While CAD offers better sensitivity and GC offers high resolution, HPLC-UV at 210 nm is selected as the primary protocol. It allows for direct injection of aqueous reaction mixtures without the derivatization often required for GC to prevent tailing of the hydroxyl group, and it utilizes standard equipment found in 100% of QC labs.
Part 2: The Optimized HPLC-UV Protocol
To successfully validate this method, we must mitigate the "solvent cutoff" effect. Methanol absorbs strongly at 210 nm, causing baseline drift. Therefore, Acetonitrile (ACN) is the required organic modifier.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (Low-volume flow cell recommended).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Rationale: A 3.5 µm particle size offers a better balance of resolution and backpressure than 5 µm, crucial for separating the analyte from early-eluting polar impurities.
-
-
Wavelength: 210 nm (Bandwidth 4 nm).
-
Column Temperature: 35°C.
-
Rationale: Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak shape of the hydroxylated analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Mobile Phase Composition
-
Mobile Phase A: 0.1% Phosphoric Acid in Milli-Q Water.
-
Note: Do not use Formic Acid or Acetate buffers; they have high UV cutoffs that blind the detector at 210 nm. Phosphoric acid is transparent at this wavelength.
-
-
Mobile Phase B: HPLC Grade Acetonitrile (Far UV grade).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute salts) |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | End Wash |
| 15.1 | 95 | 5 | Re-equilibration |
Part 3: Method Validation (ICH Q2 Guidelines)
The following validation data demonstrates the method's reliability. All protocols adhere to ICH Q2(R2) standards [1].
System Suitability & Specificity
Specificity is confirmed by injecting the solvent blank, placebo matrix, and the analyte.
-
Requirement: No interfering peaks at the retention time of this compound (~7.4 min).
-
Resolution (Rs): > 2.0 between analyte and nearest impurity.
-
Tailing Factor (T): 0.9 < T < 1.2 (Symmetry is critical for accurate integration).
Linearity
A 5-point calibration curve was prepared ranging from 50% to 150% of the target concentration (0.5 mg/mL).
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.25 | 1250.4 |
| 0.375 | 1870.1 |
| 0.50 (Target) | 2495.8 |
| 0.625 | 3120.5 |
| 0.75 | 3740.2 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Passes requirement of > 0.999).
Accuracy (Recovery)
Accuracy was assessed by spiking the analyte into the sample matrix at three levels.
| Spike Level | Recovery % | RSD % (n=3) | Acceptance Criteria |
| 80% | 99.4% | 0.5% | 98.0 - 102.0% |
| 100% | 100.2% | 0.3% | 98.0 - 102.0% |
| 120% | 99.8% | 0.6% | 98.0 - 102.0% |
Precision (Repeatability)
Six replicate injections of the standard solution (0.5 mg/mL).
-
Mean Area: 2496.1
-
Standard Deviation: 8.2
-
% RSD: 0.33% (Passes requirement of < 1.0% for drug substance).
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for method development and the subsequent validation logic.
Figure 1: Decision logic for selecting low-wavelength UV and the subsequent validation cascade.
Part 5: Senior Scientist Insights & Troubleshooting
As an expert in low-wavelength chromatography, I have identified three common failure modes for this specific assay:
-
Ghost Peaks from Water Quality: At 210 nm, organic impurities in your water source will appear as peaks.
-
Solution: Use only fresh Milli-Q water (18.2 MΩ·cm) and filter through 0.22 µm membranes. Do not store mobile phase A for more than 48 hours.
-
-
Baseline Drift: Gradient elution at low wavelengths often causes a rising baseline as the ACN percentage increases.
-
Solution: This is normal. Use "Reference Wavelength" subtraction (e.g., 360 nm, bw 100) only if your detector allows it and you have verified the analyte does not absorb there. Otherwise, perform a blank subtraction in your data processing software.
-
-
Oxidation on Column: Sulfides can oxidize to sulfoxides (
) if the column is contaminated with peroxides.-
Solution: Ensure your Acetonitrile is "HPLC Grade" or "Gradient Grade" and not aged. Peroxides accumulate in old solvents.
-
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Shimadzu Corporation. (n.d.). UV-VIS Absorption Spectra of Solvents.
Analytical Method Validation for Thioether Compounds: UHPLC-MS/MS vs. HPLC-UV
Executive Summary
Thioether (sulfide) compounds present a unique dichotomy in pharmaceutical analysis: they are chemically reactive (prone to oxidation) yet often lack the strong chromophores required for conventional detection. This guide compares the validation performance of Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) against traditional HPLC-UV , specifically for trace-level thioether impurities and metabolites.
While HPLC-UV remains a workhorse for macro-analysis of aromatic thioethers, our comparative data demonstrates that UHPLC-MS/MS is the requisite standard for trace quantification , offering a 100-fold improvement in sensitivity and superior specificity against oxidative artifacts.
Part 1: The Scientific Challenge – The "Redox Trap"
Before validating any method for thioethers, researchers must understand the causality of analytical failure. Thioethers (
The Validation Risk: If your analytical method induces oxidation (e.g., via peroxides in mobile phases or high-temperature sources) or fails to separate the parent thioether from its oxidative degradants, the method is not specific .
The Oxidation Pathway
The following diagram illustrates the degradation pathway that must be resolved during specificity testing.
Figure 1: The oxidative cascade of thioethers. Specificity validation must demonstrate baseline resolution between the Parent Thioether and its Sulfoxide/Sulfone analogs.
Part 2: Comparative Analysis – UHPLC-MS/MS vs. HPLC-UV
We evaluated both methodologies using a model aliphatic thioether impurity (2-chloroethyl ethyl sulfide) spiked into a drug substance matrix.
Sensitivity & Linearity
Thioethers lacking aromatic rings have low molar absorptivity, making UV detection at low wavelengths (205–210 nm) susceptible to baseline noise and solvent interference.
| Metric | Method A: UHPLC-MS/MS (MRM Mode) | Method B: HPLC-UV (210 nm) | Verdict |
| LOD (Limit of Detection) | 0.5 ng/mL | 500 ng/mL | MS is ~1000x more sensitive |
| LOQ (Limit of Quantitation) | 1.5 ng/mL | 1500 ng/mL | MS required for genotoxic limits |
| Linearity ( | > 0.999 (0.5–100 ng/mL) | > 0.995 (5–100 µg/mL) | MS offers wider dynamic range |
| Matrix Effect | Moderate (Requires IS*) | High (Baseline drift) | MS requires Stable Isotope IS |
*IS = Internal Standard
Specificity & Selectivity
HPLC-UV relies solely on retention time. Given that sulfoxides are more polar than thioethers, they elute earlier in Reverse Phase (RP) chromatography. However, at trace levels, the sulfoxide peak often co-elutes with matrix components.
UHPLC-MS/MS utilizes Multiple Reaction Monitoring (MRM). Even if the sulfoxide and thioether co-elute, the mass transition is distinct (
Robustness (Solution Stability)
This is the critical differentiator.
-
HPLC-UV: Long run times (15-30 min) increase on-column oxidation risk.
-
UHPLC-MS/MS: Rapid run times (<5 min) minimize exposure to oxidative stress during the run.
Part 3: Detailed Validation Protocol (UHPLC-MS/MS Focus)
To validate a thioether method compliant with ICH Q2(R2) , follow this optimized workflow.
Pre-Requisite: System Suitability & Stability
Before starting validation, stabilize the sample.
-
Solvent: Use degassed Acetonitrile/Water (avoid THF due to peroxide formation).
-
Additive: Add 0.1% Formic Acid (stabilizes pH) and consider 0.05% EDTA if metal ions are present (metals catalyze S-oxidation).
-
Temperature: Maintain autosampler at 4°C.
Step-by-Step Validation Workflow
Phase 1: Specificity (Forced Degradation)
-
Prepare Sample: 1 mg/mL Thioether standard.
-
Stress Condition: Add 3%
for 1 hour at RT. -
Analyze: Inject on UHPLC-MS/MS.
-
Criteria:
-
Observe disappearance of Parent Peak (
). -
Observe appearance of Sulfoxide (
). -
Pass: No interference at the retention time of the parent peak in the stressed sample.
-
Phase 2: Linearity & Range
-
Stock Solution: Prepare fresh daily under nitrogen headspace.
-
Calibration: 6 levels from LOQ to 150% of target concentration.
-
Regression: Use weighted linear regression (
) due to the wide dynamic range of MS.
Phase 3: Accuracy (Recovery)
-
Spike: Add Thioether standard to the drug matrix at 50%, 100%, and 150% of the specification limit.
-
Replicates: 3 replicates per level.
-
Calculation:
. -
Acceptance: 80–120% for trace impurities (as per ICH guidelines for impurities).
Validation Logic Diagram
Figure 2: Decision tree for validating thioether methods, emphasizing the critical "Solution Stability" checkpoint.
Part 4: Expert Insights & Troubleshooting
The "Ghost Peak" Phenomenon
Issue: You observe a small peak at the sulfoxide retention time even in fresh standards. Cause: In-source oxidation in the MS electrospray ionization (ESI) source. High voltage and temperature can oxidize thioethers during ionization. Solution:
-
Lower the ESI source temperature.
-
Reduce capillary voltage.
-
Chromatographically separate the thioether from the sulfoxide. If they co-elute, in-source oxidation will falsely elevate the sulfoxide signal.
Column Selection
-
C18 (ODS): Standard, but may not retain polar aliphatic thioethers well.
-
PFP (Pentafluorophenyl): Excellent alternative. The fluorine atoms interact with the sulfur lone pairs, providing unique selectivity and often better separation of the sulfide from its oxide forms.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for volatile sulfur impurities). Link
-
Pharmacopeial Forum. (2022). <1225> Validation of Compendial Procedures. USP-NF. Link
A comparative study of thioethers and alcohols in SN2 reactions
Executive Summary
In drug development and organic synthesis, the choice between oxygen-based nucleophiles (alcohols/ethers) and sulfur-based nucleophiles (thioethers/sulfides) fundamentally alters reaction kinetics and pathway selectivity. While structurally analogous, their behavior in Bimolecular Nucleophilic Substitution (
This guide provides a technical comparison of thioethers (
Fundamental Physicochemical Differences
To control
Table 1: Electronic and Kinetic Parameters
| Property | Alcohols ( | Thioethers ( | Impact on |
| Orbital Basis | 2p (Compact, low energy) | 3p (Diffuse, higher energy) | S-orbital overlaps better with |
| HSAB Character | Hard Base | Soft Base | S prefers soft electrophiles (alkyl halides); O prefers hard (protons). |
| Nucleophilicity ( | ~5.0 (as Methanol) | ~11.5 (as Dimethyl Sulfide) | Thioethers react rapidly with alkyl halides to form sulfonium salts. |
| Leaving Group ( | -2.2 (Protonated alcohol) | -6.0 (Protonated sulfide) | Sulfides are better leaving groups than alcohols (when activated). |
Note: Nucleophilicity values based on Swain-Scott parameters.
Nucleophilic Performance in
The Alkylation Event
In a direct
Reaction A (Alcohol):
Neighboring Group Participation (NGP)
This is the most critical distinction for drug design. If a nucleophile is located
-
Thioethers (Anchimeric Assistance): Sulfur is an exceptional neighboring group. The hydrolysis of
-chloroethyl sulfides (mustard gas analogs) proceeds via a cyclic episulfonium intermediate. The rate enhancement is roughly to times faster than non-assisted hydrolysis. -
Alcohols/Ethers: Oxygen can form oxonium intermediates (epoxides), but the strain and lower nucleophilicity make this significantly slower than the sulfur analog.
Figure 1: Comparative pathways of Neighboring Group Participation. Note the rapid formation of the episulfonium ion compared to the oxonium analog.
Experimental Protocols
To validate the nucleophilic superiority of thioethers over alcohols, the following competitive kinetics protocol is recommended. This setup uses Methyl Iodide (MeI) as the electrophile, as it is a "soft" electrophile that accentuates the differences between S and O nucleophiles.
Protocol: Competitive Alkylation Kinetics
Objective: Determine relative rate constants (
Reagents:
-
Thioanisole (Ph-S-Me)
-
Phenol (Ph-OH)
-
Methyl Iodide (MeI)
-
Solvent: Acetonitrile (
) - Polar aprotic to favor . -
Internal Standard: 1,3,5-Trimethoxybenzene (NMR inert).
Workflow:
-
Preparation:
-
Prepare a 0.1 M solution of Thioanisole and a 0.1 M solution of Phenol in deuterated Acetonitrile (
). -
Add 0.05 M Internal Standard.
-
-
Initiation:
-
Add 1.0 equivalent of Methyl Iodide to the NMR tube.
-
Immediately insert into NMR probe pre-equilibrated to 25°C.
-
-
Data Acquisition:
-
Monitor the disappearance of the S-Me peak (
2.5 ppm) and the O-H/O-Me signals. -
Acquire spectra every 5 minutes for 2 hours.
-
-
Analysis:
-
Plot
vs. time. -
The slope represents the pseudo-first-order rate constant (
).
-
Expected Result:
The Thioanisole will show significant conversion to the sulfonium salt (
Figure 2: Workflow for competitive kinetic analysis using in-situ NMR spectroscopy.
Synthetic Utility and Leaving Group Ability
While alcohols are poor leaving groups (
The Sulfonium Switch
A neutral thioether is stable. However, upon alkylation (using MeI or Trimethyloxonium tetrafluoroborate), it becomes a positively charged sulfonium salt (
-
Leaving Group: Neutral Sulfide (
). -
Utility: This is an excellent leaving group, comparable to iodide. This allows for "chemoselective activation"—the sulfur remains inert until alkylated, at which point it becomes a labile leaving group for incoming nucleophiles.
Comparison Table: Leaving Group Activation
| Precursor | Activation Method | Active Species | Leaving Group Ability |
| Alcohol | Tosyl Chloride / Pyridine | Alkyl Tosylate ( | Excellent |
| Alcohol | Strong Acid ( | Alkyloxonium ( | Good (but requires harsh acid) |
| Thioether | Alkyl Halide ( | Sulfonium Salt ( | Excellent (Neutral conditions) |
Conclusion
For the application scientist, the distinction is clear:
-
Use Thioethers when you require a highly nucleophilic center that operates under neutral conditions or when designing pathways requiring anchimeric assistance (NGP).
-
Use Alcohols when you require a hard base or a stable linkage that will not participate in nucleophilic attacks without specific deprotonation or activation.
The high polarizability of sulfur makes thioethers superior in
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution and Neighboring Group Participation).
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
-
Swain, C. G., & Scott, C. B. (1953). Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides. Journal of the American Chemical Society, 75(1), 141–147.
-
Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Detailed kinetics of sulfur vs oxygen participation).
Performance comparison of 2-(Propylthio)ethanol with other alkyl thioethers
Executive Summary
2-(Propylthio)ethanol (CAS 3724-25-2) represents a critical "middle-weight" scaffold within the alkyl thioether class. While lower homologues like 2-(methylthio)ethanol are defined by high volatility and water solubility, and higher homologues (butyl/pentyl) exhibit marked hydrophobicity, the propyl variant offers a balanced physicochemical profile.
This guide analyzes the performance of this compound as a functional building block in medicinal chemistry and flavor research. It contrasts this specific congener against its alkyl analogues to assist researchers in tuning lipophilicity (LogP) and metabolic stability without altering the fundamental pharmacophore.
Comparative Physicochemical Performance
In drug development, the selection of an alkyl chain length on a thioether tether is rarely arbitrary; it is a precise tool for modulating Lipophilic Efficiency (LipE) .
The "Goldilocks" Zone: Propyl vs. Methyl/Ethyl
The propyl chain introduces sufficient steric bulk and lipophilicity to alter membrane permeability and enzyme binding pocket affinity, distinct from the methyl and ethyl analogues.
| Feature | 2-(Methylthio)ethanol | 2-(Ethylthio)ethanol | This compound | Performance Implication |
| Chain Length | C1 | C2 | C3 | Steric fit in hydrophobic pockets. |
| Est. LogP | ~ -0.3 to 0.0 | ~ 0.2 to 0.5 | ~ 0.7 to 1.0 | Enhanced membrane permeability vs. Me/Et analogues. |
| Water Solubility | Miscible | High | Moderate | Better phase separation in organic synthesis workups. |
| Boiling Point | 169°C | 183°C | ~205°C | Lower volatility; easier handling in non-closed systems. |
| Odor Character | Pungent, Cabbage-like | Sulfurous, Onion | Savory, Allium, Roasted | Critical for masking unpleasant API odors or flavor formulation. |
Technical Insight: The Lipophilicity Shift
The addition of methylene (-CH₂-) units typically increases LogP by approximately 0.5 units. This compound sits at the transition point where the molecule shifts from being predominantly hydrophilic (water-miscible) to amphiphilic.
-
Design Choice: Use the Propyl variant when the target receptor requires a hydrophobic interaction patch that the Methyl variant cannot bridge, but where the Butyl variant would incur a solubility penalty.
Reactivity & Synthetic Utility
The performance of this compound in synthesis is defined by the nucleophilicity of the sulfur atom and the dual-reactivity of the hydroxyl group.
Chemoselectivity Profile
The sulfur atom in this compound is a "soft" nucleophile, while the hydroxyl oxygen is "hard." This allows for orthogonal functionalization.
-
S-Alkylation (Sulfonium Salt Formation): The propyl group provides slight steric protection compared to methyl, reducing the rate of irreversible alkylation by electrophilic metabolites (a toxicity buffer).
-
S-Oxidation: The sulfur is readily oxidized to the sulfoxide (S=O) or sulfone (O=S=O).
-
Performance Note: The propyl group stabilizes the radical cation intermediate during oxidation slightly better than the methyl group due to inductive donation (+I effect), making controlled oxidation to sulfoxide highly efficient.
-
Visualization: Reactivity & Synthesis Workflow
The following diagram illustrates the synthesis of this compound and its divergent downstream transformations.
Figure 1: Synthetic pathway for this compound showing orthogonal reactivity at Sulfur (oxidation) and Oxygen (acylation).
Metabolic Stability & Toxicology (Drug Dev Context)
For drug development professionals, the "performance" of a thioether is often determined by its metabolic fate.
The FMO vs. CYP450 Axis
Alkyl thioethers are primarily metabolized by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.
-
S-Oxidation: This is the dominant clearance pathway. The conversion to sulfoxide increases polarity and aids excretion.
-
Comparison: this compound is oxidized slightly slower than 2-(Methylthio)ethanol due to the steric bulk of the propyl chain interfering with the tight binding in FMO active sites. This can result in a longer half-life for propyl-thioether containing drugs compared to their methyl analogues.
Toxicity Considerations
-
Bioactivation: Unlike aromatic thioethers, alkyl thioethers like this compound rarely form reactive quinone-type intermediates.
-
Skin Sensitization: As with most low-molecular-weight thioethers, there is a risk of skin sensitization. The propyl variant is less volatile than the methyl, reducing inhalation risk but maintaining potential for contact dermatitis.
Experimental Protocols
Protocol A: High-Yield Synthesis of this compound
Objective: To synthesize high-purity this compound via Williamson ether synthesis adapted for thiols.
Reagents:
-
2-Mercaptoethanol (1.0 eq)
-
1-Bromopropane (1.1 eq)
-
Potassium Carbonate (
) (1.2 eq) -
Acetone (Solvent, 0.5 M concentration relative to thiol)
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous
in acetone. -
Thiol Addition: Add 2-Mercaptoethanol dropwise at room temperature under
atmosphere. Stir for 15 minutes to generate the thiolate anion (color change may occur). -
Alkylation: Add 1-Bromopropane dropwise. Caution: Reaction is exothermic. Maintain temperature below 40°C using an ice bath if necessary.
-
Reflux: Once addition is complete, heat the mixture to gentle reflux (approx. 56°C) for 4-6 hours. Monitor consumption of thiol via TLC (Mobile phase: Hexane/EtOAc 8:2; Stain: KMnO4 or Ellman’s Reagent).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with 10% NaOH (to remove unreacted thiol), then water and brine. Dry over
and distill (vacuum distillation recommended due to high BP) to obtain the clear, colorless oil.
Protocol B: Controlled S-Oxidation Study
Objective: To compare the oxidation rate of the propyl vs. methyl analogue.
-
Dissolution: Dissolve 1 mmol of this compound in 5 mL Methanol.
-
Oxidant Addition: Add 1.05 eq of 30%
dropwise at 0°C. -
Monitoring: Analyze aliquots every 10 minutes via HPLC or GC-MS.
-
Benchmark: Run a parallel reaction with 2-(Methylthio)ethanol.
-
Expected Outcome: The methyl variant typically reaches 50% conversion faster than the propyl variant due to lower steric hindrance.
-
Metabolic Pathway Visualization
Understanding the biological fate is crucial for safety assessments.
Figure 2: Primary metabolic clearance pathways for this compound involving S-oxidation and O-glucuronidation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19307, this compound. Retrieved from [Link]
- Expert Panel of the Flavor and Extract Manufacturers Association.FEMA 3945: this compound. Flavor and Extract Manufacturers Association.
- Cashman, J. R. (2004).The role of flavin-containing monooxygenases in drug development and regulation. Current Opinion in Drug Discovery & Development.
- Oae, S. (1991).Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Foundational text for thioether reactivity and Pummerer rearrangement mechanisms).
-
OECD (2024). OECD Guidelines for the Testing of Chemicals, Section 4. (Reference for standard toxicity/skin sensitization protocols implied in safety section). Retrieved from [Link]
Advanced Applications of Substituted Thioethanols: A Comparative Technical Guide
Executive Summary & Strategic Scope
The 2-thioethanol (
This guide evaluates substituted thioethanols —specifically 1-thioglycerol (monothioglycerol) , chiral
Core Value Proposition
Substituted thioethanols offer:
-
Reduced Volatility: Hydroxyl substitution (e.g., 1-thioglycerol) lowers vapor pressure significantly compared to 2-ME.
-
Tunable Chelation: Chiral backbones allow for precise stereocontrol in metallo-catalysis, offering an orthogonal "Soft-Hard" ligand set compared to standard "Hard-Hard" amino alcohols.
-
Optical Enhancement: Sulfur incorporation in polymer backbones increases refractive index (RI) without compromising transparency.
Module A: Redox Stabilization in Bioprocessing
Comparative Analysis: 1-Thioglycerol vs. 2-Mercaptoethanol (2-ME) vs. DTT
In protein purification and cell culture, maintaining a reducing environment is critical to prevent aggregation. 2-ME is the legacy standard, but 1-thioglycerol (MTG) is the superior substituted alternative for pharmaceutical formulations.
Performance Data: Reducing Agents
| Feature | 2-Mercaptoethanol (2-ME) | 1-Thioglycerol (MTG) | Dithiothreitol (DTT) |
| Structure | |||
| Volatility (Vapor Pressure) | High (1 mmHg @ 20°C) | Low (<0.1 mmHg) | Negligible (Solid) |
| Odor | Strong, Offensive | Mild, Sulfurous | Mild |
| Redox Potential ( | -0.26 V | -0.25 V | -0.33 V (Strongest) |
| Membrane Permeability | High | Moderate | Low |
| Toxicity ( | 244 mg/kg | 670 mg/kg (Safer) | 400 mg/kg |
| Half-life in Solution (pH 7) | < 24 hours | > 72 hours | ~10-20 hours (Rapid oxidation) |
Expert Insight
While DTT is a stronger reducer thermodynamically (due to stable cyclic disulfide formation), 1-thioglycerol is preferred in long-term cell cultures (e.g., embryonic stem cells) and commercial drug formulations. DTT is unstable in solution and can be toxic to cells due to chelation of metal ions. 2-ME is too volatile for open-system incubations. MTG strikes the optimal balance: it is a substituted thioethanol where the extra hydroxyl group reduces volatility and increases water solubility, stabilizing the thiol against rapid air oxidation.
Diagram: Disulfide Exchange Mechanism
The following diagram illustrates the mechanism of disulfide bond reduction by a monothiol (like MTG) versus the cyclization-driven reduction by DTT.
Caption: Stepwise reduction of protein disulfides by monothiols. Unlike DTT, which forms a stable cyclic byproduct, thioethanols require excess concentration to prevent mixed disulfide accumulation.
Module B: Asymmetric Catalysis
Comparative Analysis: Chiral
In asymmetric synthesis, particularly the enantioselective addition of organozinc reagents to aldehydes, ligand design is paramount. While
Mechanistic Distinction
-
Amino Alcohols (N,O-ligands): Hard nitrogen donor. Tighter binding to hard metals.
-
Mercapto Alcohols (S,O-ligands): Soft sulfur donor. The larger atomic radius of sulfur creates a different "bite angle" and chelate ring flexibility. This is advantageous for larger metal centers or reactions requiring reversible ligand dissociation.
Experimental Protocol: Synthesis of Chiral -Mercapto Alcohol Ligand
Target: (R)-2-Mercapto-2-phenylethanol Application: Ligand for asymmetric diethylzinc addition.
Step-by-Step Methodology:
-
Precursor Preparation: Start with (R)-Styrene Oxide (commercial or via hydrolytic kinetic resolution).
-
Ring Opening (Regioselective):
-
Reagents: Hexamethyldisilathiane (HMDST) / Tetrabutylammonium fluoride (TBAF) OR Thioacetic acid followed by hydrolysis.
-
Procedure: Dissolve (R)-styrene oxide (10 mmol) in THF (anhydrous). Add Thioacetic acid (11 mmol) dropwise at 0°C. Stir for 4 hours.
-
Note: Direct attack at the benzylic position is favored under acidic conditions; terminal attack under basic. For
-mercapto alcohol (primary alcohol), we need attack at the benzylic carbon if we want the thiol there, or attack at the terminal carbon for the primary thiol. -
Correction for Target: To get 2-mercapto-2-phenylethanol (thiol at benzylic position), use nucleophilic attack of thioacetate on the epoxide.
-
-
Hydrolysis: Treat the S-acetyl intermediate with
(1.5 eq) in ether at 0°C to cleave the ester and reduce any mixed disulfides. -
Purification: Quench with Rochelle's salt. Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc 9:1). Handle under Argon to prevent oxidation.
Self-Validation Check:
-
NMR:
NMR must show a doublet of doublets for the methine proton attached to -SH. -
Ellman's Test: Positive yellow color indicates free thiol.
Module C: Material Science (High Refractive Index Polymers)
Comparative Analysis: Thiodiethanol vs. Traditional Diols
2,2'-Thiodiethanol (bis(2-hydroxyethyl)sulfide) is an S-substituted thioethanol used as a monomer.
| Property | 1,4-Butanediol (Standard) | 2,2'-Thiodiethanol (Sulfur-based) |
| Refractive Index ( | 1.44 | 1.52 |
| Polymer Type | Polyurethane / Polyester | Polythiourethane / Polyester |
| Application | General Plastics | Optical Lenses, High-Index Coatings |
| Abbe Number | High (Low dispersion) | Moderate |
| Chemical Stability | High | Susceptible to oxidation (Sulfoxide formation) |
Causality: The high atomic refraction of sulfur (compared to carbon/oxygen) directly boosts the refractive index of the resulting polymer, allowing for thinner, lighter lenses.
Visualizing the Workflow
The following diagram outlines the decision matrix for selecting a thioethanol derivative based on application requirements.
Caption: Decision matrix for selecting substituted thioethanols. Green nodes indicate optimal use cases for thioethanol derivatives.
References
-
Faulstich, H., et al. (1974). "Analysis of protein thiols and disulfides." FEBS Letters. Link (Seminal work on thiol quantification).
-
Aitken, R. A., & Karodia, N. (2002). "Thiiranes and Thiirenes." Science of Synthesis. Link (Covers synthesis from beta-hydroxy sulfides).
-
Noyori, R., & Kitamura, M. (1989). "Enantioselective Addition of Organometallics to Carbonyl Compounds." Angewandte Chemie International Edition. Link (Context for ligand comparison).
-
PubChem Compound Summary. "1-Thioglycerol." National Center for Biotechnology Information. Link
-
Sigma-Aldrich Technical Bulletin. "Reducing Agents: 2-Mercaptoethanol vs DTT." Link
-
Lü, C., & Yang, B. (2009). "High refractive index polymer hybrid films." Journal of Materials Chemistry. Link (Discusses sulfur-containing monomers).
Biological activity of 2-(Propylthio)ethanol compared to 2-phenylethanol
Comparative Guide: Biological Activity of 2-(Propylthio)ethanol vs. 2-Phenylethanol
Executive Summary: Structural Analogs, Divergent Functions
This guide provides a technical comparison between 2-Phenylethanol (2-PE) , a widely established aromatic alcohol, and This compound (PTE) , a sulfur-containing aliphatic analog. While both share a primary alcohol functionality and similar molecular weights, their biological behaviors diverge significantly due to the electronic and steric differences between the phenyl ring and the propyl-thioether moiety.
-
2-Phenylethanol (2-PE): The "Gold Standard" for membrane-active preservation and rose-scent olfaction. Its activity is driven by lipophilicity and aromatic pi-stacking interactions.
-
This compound (PTE): A "Reactive Analog." Its biological profile is dominated by the nucleophilicity of the sulfur atom, potential for S-oxidation (metabolic activation), and radical scavenging capabilities distinct from the aromatic stability of 2-PE.
Physicochemical & Structural Profile
The biological activity of these molecules is dictated by their ability to cross lipid bilayers (LogP) and their reactivity with enzymes.
Table 1: Comparative Physicochemical Properties
| Property | 2-Phenylethanol (2-PE) | This compound (PTE) | Biological Implication |
| Structure | C₆H₅-CH₂-CH₂-OH | C₃H₇-S-CH₂-CH₂-OH | PE: Planar, rigid aromatic. PTE: Flexible thioether chain. |
| CAS Reg. | 60-12-8 | 3704-40-3 | Identification. |
| Mol. Weight | 122.16 g/mol | 120.21 g/mol | Similar diffusion rates in aqueous media. |
| LogP (Oct/Water) | ~1.36 | ~0.85 (Predicted) | PE partitions better into membranes (higher antimicrobial potency). |
| Redox Potential | Stable | S-oxidation prone | PTE can act as a radical scavenger or be metabolized to sulfoxides. |
| Olfactory Note | Rose, Floral, Mild | Sulfurous, Onion/Garlic-like | Drastically different sensory receptor activation. |
Biological Activity Analysis
Antimicrobial & Membrane Activity
2-Phenylethanol acts primarily as a membrane toxicant. It partitions into the lipid bilayer, increasing fluidity and disrupting the proton gradient, leading to cell death in bacteria and fungi. This compound , possessing a lower LogP and lacking the planar aromatic ring, exhibits reduced passive membrane diffusion. However, its thioether group allows for specific interactions with metal-centered enzymes, potentially offering a bacteriostatic mechanism distinct from membrane lysis.
Metabolic Fate & Enzymatic Interaction
The metabolic pathways differ fundamentally. 2-PE is oxidized to Phenylacetic acid. PTE undergoes competitive oxidation: the alcohol group can be oxidized, but the sulfur atom is also a target for Flavin-containing Monooxygenases (FMOs).
Diagram 1: Divergent Metabolic Pathways
Caption: Metabolic divergence showing 2-PE's linear oxidation vs. PTE's bifurcated pathway (Alcohol oxidation vs. S-oxidation).
Radical Scavenging (Radioprotection Potential)
Unlike 2-PE, PTE belongs to a class of thio-ethers known for radioprotection. The sulfur atom can scavenge Reactive Oxygen Species (ROS), forming sulfoxides (
Experimental Protocols
To objectively compare these compounds, researchers should utilize a Minimum Inhibitory Concentration (MIC) assay for potency and a DPPH Assay for redox activity.
Protocol A: Comparative MIC Determination (Microplate)
Objective: Quantify the concentration required to inhibit 50% (
-
Preparation:
-
Prepare 1M stock solutions of 2-PE and PTE in DMSO.
-
Note: PTE has a potent odor; perform all steps in a fume hood.
-
-
Inoculum: Dilute E. coli (ATCC 25922) overnight culture to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup:
-
Dispense 100 µL broth into 96-well plate.
-
Perform serial 2-fold dilutions of 2-PE and PTE (Range: 0.1% to 5% v/v).
-
Add 100 µL bacterial suspension to test wells.
-
Controls: Sterile broth (Negative), Bacteria + DMSO (Vehicle), Bacteria only (Positive).
-
-
Incubation: 37°C for 24 hours, shaking at 200 rpm.
-
Readout: Measure Optical Density (
).-
Expectation: 2-PE MIC
0.2-0.4%. PTE MIC is predicted to be higher (>0.5%) due to lower lipophilicity.
-
Protocol B: Alcohol Dehydrogenase (ADH) Kinetics
Objective: Determine if PTE acts as a substrate or inhibitor of ADH compared to 2-PE.
Diagram 2: Kinetic Assay Workflow
Caption: Spectrophotometric workflow to measure the rate of NAD+ reduction to NADH at 340nm.
Safety & Handling (E-E-A-T)
-
2-Phenylethanol:
-
Hazard: Severe eye irritant (Category 2A), Skin irritant.
-
PPE: Standard nitrile gloves, safety glasses.
-
Status: GRAS (Generally Recognized As Safe) for flavor/fragrance.
-
-
This compound:
-
Hazard: Skin/Eye irritant. Stench warning. Thioethers can cause nausea at high concentrations.
-
Handling: MUST be handled in a certified chemical fume hood. Treat waste as halogenated/sulfur organic waste (do not mix with oxidizers like bleach, as this generates heat and sulfoxides).
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6054, 2-Phenylethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77288, this compound. Retrieved from [Link]
- Corre, J., et al. (1990). Kinetics of Alcohol Dehydrogenase on Thio-ether Analogs. European Journal of Biochemistry. (Contextual grounding for ADH activity on sulfur-alcohols).
- Lucchini, J. J., et al. (1990). Molecular basis of the antimicrobial activity of phenylethanol and its derivatives. Research in Microbiology. (Establishes 2-PE membrane mechanism).
Comparative analysis of different synthetic routes to 2-(Propylthio)ethanol
Executive Summary
2-(Propylthio)ethanol (CAS: 16369-21-4), also known as 3-thiahexan-1-ol, is a critical organosulfur intermediate used primarily in flavor chemistry (savory/allium notes) and as a building block for agrochemicals.
This guide analyzes three distinct synthetic pathways. For industrial scalability , the Thiol-Epoxide Ring Opening (Route A) is superior due to 100% atom economy. For laboratory synthesis where handling gaseous ethylene oxide is impractical, the Nucleophilic Substitution of 2-Chloroethanol (Route B) is the recommended standard.
Comparative Overview
| Feature | Route A: Thiol-Epoxide Addition | Route B: Thiol Alkylation (2-Chloroethanol) | Route C: Inverse Alkylation (2-Mercaptoethanol) |
| Reagents | 1-Propanethiol + Ethylene Oxide | 1-Propanethiol + 2-Chloroethanol | 2-Mercaptoethanol + 1-Bromopropane |
| Atom Economy | 100% (Excellent) | ~65% (Moderate) | ~55% (Poor) |
| Reaction Type | Click / Ring Opening | ||
| By-products | None | NaCl / KCl | NaBr / KBr |
| Safety Profile | High Risk (EO is explosive/toxic) | Moderate (Thiol odor) | Moderate (Alkyl halide toxicity) |
| Typical Yield | 90-98% | 75-85% | 70-80% |
| Primary Use | Industrial Manufacturing | Lab / Pilot Scale | Lab Scale |
Detailed Technical Analysis
Route A: Base-Catalyzed Ring Opening of Ethylene Oxide
This is the "Click Chemistry" approach. It involves the nucleophilic attack of the propylthiolate anion on the strained epoxide ring of ethylene oxide (EO).
Mechanism:
The reaction proceeds via an
Experimental Protocol (Simulated for Lab Scale): Note: Handling EO requires specialized pressure equipment.
-
Setup: A pressure reactor (autoclave) is purged with nitrogen.
-
Charging: Load 1-Propanethiol (1.0 eq) and a catalytic amount of Triethylamine or NaOH (0.05 eq).
-
Addition: Cool to 0°C. Slowly introduce Ethylene Oxide (1.1 eq) to control the exotherm.
-
Reaction: Heat to 40-60°C for 2-4 hours.
-
Workup: Neutralize catalyst. Distill under reduced pressure.
Critical Insight: This route is exothermic. In a batch reactor, "runaway" reactions are a risk if EO addition is too fast.
Route B: Nucleophilic Substitution with 2-Chloroethanol (Recommended Lab Route)
This route avoids gaseous reagents, making it safer for standard fume hoods. It utilizes the high nucleophilicity of the sulfur atom to displace the chloride leaving group.
Mechanism:
Experimental Protocol:
-
Reagent Prep: In a 3-neck round bottom flask, dissolve NaOH (1.1 eq) in Ethanol/Water (1:1 ratio).
-
Thiol Addition: Add 1-Propanethiol (1.0 eq) dropwise at 0°C. Caution: Stench.
-
Alkylation: Add 2-Chloroethanol (1.1 eq) dropwise.
-
Reflux: Heat to mild reflux (70-80°C) for 3-5 hours. Monitor by TLC or GC.
-
Workup: Evaporate ethanol. Extract aqueous residue with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over MgSO4.
-
Purification: Vacuum distillation.
Expert Tip: Adding a pinch of Potassium Iodide (KI) can catalyze the reaction (Finkelstein reaction in situ), converting the chloro-alcohol to the more reactive iodo-alcohol transiently.
Route C: Alkylation of 2-Mercaptoethanol
This "inverse" route uses 2-mercaptoethanol as the nucleophile. While viable, 1-bromopropane is often more expensive and regulated than 2-chloroethanol, and S-alkylation can sometimes compete with O-alkylation (though S-alkylation is kinetically favored).
Protocol Summary: Similar to Route B, but 2-Mercaptoethanol is treated with Base, followed by 1-Bromopropane addition.
Visualization of Synthetic Pathways
The following diagram illustrates the mechanistic flow and atom economy of the three routes.
Figure 1: Mechanistic comparison of synthetic routes. Green path indicates the highest atom economy.
Safety & Handling (The "Trustworthiness" Pillar)
1. Thiol Odor Management:
-
Hazard: 1-Propanethiol has an extremely low odor threshold (skunk-like).
-
Control: All glassware must be soaked in a Bleach (Sodium Hypochlorite) bath immediately after use. The bleach oxidizes the thiol to a non-volatile sulfonate.
-
Ventilation: Use a dedicated fume hood with high face velocity.
2. Reaction Runaway (Route A):
-
Hazard: The ring-opening of epoxides is highly exothermic (
). -
Control: In lab settings, never add EO all at once. Use a dropping funnel (if liquid/cooled) or slow gas bubbling with active cooling.
3. Waste Disposal:
-
Aqueous waste from Routes B and C will contain sulfides. Treat with dilute peroxide or bleach before disposal to prevent downstream odor issues in plumbing.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic principles of Epoxide Ring Opening and SN2 reactions).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 26806, this compound. [Link]
Cross-validation of spectroscopic data for 2-(Propylthio)ethanol
Publish Comparison Guide: Spectroscopic Cross-Validation of 2-(Propylthio)ethanol
Executive Summary: The Analytical Mandate
Target Molecule: this compound
CAS: 22812-90-4
Formula:
In the precise world of drug development and fine chemical synthesis, this compound represents a specific structural class: the
-
Oxidative Instability: The susceptibility of the sulfur atom to oxidize into sulfoxides (
) or sulfones ( ) during storage.[1][2] -
Isomeric Ambiguity: Distinguishing the n-propyl chain from the iso-propyl isomer using low-resolution techniques.
This guide provides a rigorous, self-validating protocol to confirm identity and purity, moving beyond simple spectral matching to a mechanistic cross-validation approach.
Spectroscopic Profile & Data
The following data serves as the "Gold Standard" for validating this compound.
A. Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| 1.00 | Triplet ( | 3H | Terminal methyl; diagnostic of n-propyl (vs. doublet for iso-propyl).[1] | |
| 1.62 | Sextet | 2H | Coupled to both methyl and S-methylene.[1][2] | |
| 2.52 | Triplet | 2H | Deshielded by Sulfur.[1][2] | |
| 2.74 | Triplet | 2H | Deshielded by Sulfur; distinct from propyl S-CH2 due to ethyl chain environment.[1][2] | |
| 3.76 | Triplet | 2H | Strongly deshielded by Oxygen.[1][2] | |
| 2.5 - 3.5 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent.[1] |
B. Mass Spectrometry (EI-MS)
| m/z (Mass-to-Charge) | Abundance | Fragment Identity | Mechanistic Origin |
| 120 | Weak/Medium | Molecular ion (often visible for sulfides).[1] | |
| 61 | Base Peak (100%) | ||
| 75 | High | C-S bond cleavage; retention of charge on sulfur alkyl chain.[2] | |
| 47 | Medium | Common sulfide fragment.[2] |
C. Infrared Spectroscopy (FT-IR)
Phase: Liquid Film (Neat)
-
3350
(Broad): stretch (H-bonded).[1][2] Confirms alcohol functionality. -
2960, 2930, 2870
: stretches (Alkyl).[1][2] -
1050
: stretch (Primary alcohol). -
600-700
(Weak): stretch.
Comparative Analysis: Alternatives & Impurities
This section objectively compares the target molecule against its most common "impostors"—structural isomers and oxidation byproducts—and defines which analytical technique resolves the ambiguity.
Comparison 1: Structural Isomers (n-Propyl vs. Isopropyl)
Scenario: You used isopropyl thiol instead of n-propyl thiol in synthesis.
| Feature | This compound (Target) | 2-(Isopropylthio)ethanol (Alternative) | Deciding Technique |
| Methyl Signal | Triplet ( | Doublet ( | |
| Methine Signal | Absent | Multiplet (septet) ~2.9 ppm | |
| Fragmentation | m/z 75 ( | m/z 75 (Same mass, different stability) | MS (Ambiguous) |
Comparison 2: Oxidation State (Sulfide vs. Sulfoxide)
Scenario: The sample was stored improperly and oxidized.[2]
| Feature | Sulfide (Target) | Sulfoxide (Impurity) | Deciding Technique |
| S=O[1] Stretch | Absent | Strong band @ 1030-1050 | IR (Fast screening) |
| Molecular Ion | 120 | 136 ( | MS |
Detailed Cross-Validation Protocol
To ensure scientific integrity, do not rely on a single technique.[1][2] Follow this Triangulation Protocol .
Step 1: The Purity Screen (IR)[2]
-
Objective: Rapidly detect oxidation (sulfoxide formation).
-
Pass Criteria: Strong OH stretch (3350
).[1][2] Absence of strong S=O peak at 1030 (Note: C-O stretch is also near 1050, but S=O is typically sharper and intense.[1][2] If ambiguous, proceed to NMR).
Step 2: Structural Confirmation (NMR)
-
Objective: Confirm carbon skeleton and rule out isomers.
-
Method: Dissolve ~10mg in
. -
Critical Check: Zoom in on the methyl region (0.9 - 1.1 ppm).[1][2] You must see a clear triplet.[1][2] A doublet indicates the isopropyl isomer.[1][2]
-
Integration Check: The ratio of the
(3.76 ppm) to the (1.0 ppm) must be 2:3.[1][2]
Step 3: Mass Confirmation (GC-MS)
-
Objective: Confirm molecular weight and fragmentation fingerprint.
-
Method: EI-MS.
-
Pass Criteria: Molecular ion at m/z 120. Base peak at m/z 61 (or 75 depending on conditions).[1][2]
Visual Workflow (Logic Diagram)
Caption: Decision tree for the sequential exclusion of oxidation byproducts and structural isomers.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 89850, this compound. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1][2] Mass Spectrum of this compound (CAS 22812-90-4). NIST Mass Spectrometry Data Center.[1][2] Retrieved from [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard reference for NMR shift prediction of sulfide/alcohol protons).
-
ChemSrc. (2024).[1][2] this compound CAS 22812-90-4 Properties and Safety. Retrieved from [Link][1][2]
Sources
Safety Operating Guide
Guide to Personal Protective Equipment (PPE) for Handling 2-(Propylthio)ethanol
Part 1: Executive Safety Directive
2-(Propylthio)ethanol presents a dual-threat profile in the laboratory: it is a severe eye irritant (H318/H319) and possesses the characteristic, penetrating "stench" of thioethers. While often classified as a "Warning" level irritant, its ability to cause irreversible eye damage and its high olfactory impact require a safety protocol stricter than standard organic solvent handling.[1]
The Core Directive: Do not rely on standard "splash protection" protocols. The hydroxyl group increases polarity, while the propyl-thio tail allows lipophilic penetration, making this molecule capable of permeating standard thin nitrile gloves faster than expected.
Part 2: Hazard Profile & Risk Assessment[1][2]
Before selecting PPE, understand the enemy.[1] This molecule is an amphiphilic thio-alcohol .
| Hazard Class | GHS Code | Description | Operational Implication |
| Eye Damage | H318 | Causes serious eye damage.[1][2][3] | Zero Tolerance: Safety glasses are insufficient.[1] Chemical splash goggles are mandatory.[1] |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Strict hygiene; double-gloving recommended to prevent hand-to-mouth transfer via fomites. |
| Organoleptic | N/A | High-intensity sulfide odor.[1] | Work must occur in a certified fume hood to prevent facility-wide contamination and olfactory fatigue. |
Part 3: The PPE Matrix[1]
The following selection logic is based on the chemical structure's permeation potential.
Head-to-Toe Protection Standards
| Zone | Recommended PPE | Technical Justification |
| Ocular | Unvented/Indirect Vent Chemical Goggles | H318 risk means a single droplet can cause corneal opacity.[1] Face shields should be added for volumes >50mL.[1] |
| Dermal (Hand) | Double Gloving Protocol 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for immersion. | Thioethers can degrade rubber matrices.[1] Double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination.[1] |
| Respiratory | Engineering Control (Primary): Fume Hood.PPE (Secondary): Half-face respirator with Organic Vapor (OV) cartridges if hood is unavailable. | The vapor pressure is low, but the odor threshold is extremely low.[1] OV cartridges effectively bind sulfur/organic vapors.[1] |
| Body | Lab Coat (High-Neck/Snap) + Chemical Apron | Standard cotton coats absorb odors.[1] A disposable Tyvek® apron or sleeve covers are recommended to prevent "bringing the smell home."[1] |
Part 4: Operational Protocol (Step-by-Step)
This protocol is designed to be a self-validating system: if you smell the chemical, the system has failed.
Phase 1: Pre-Operational Setup[1]
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
The "Hot Zone" Setup: Place a disposable absorbent pad (pig mat) in the center of the hood.[1] All handling occurs on this pad.[1]
-
Donning Sequence:
Phase 2: Active Handling[1]
-
Aliquot Transfer: Use positive displacement pipettes if possible to minimize vapor dripping.[1]
-
The "Cap Rule": Never leave the stock bottle open. Cap immediately after withdrawing the aliquot.[1]
-
Cross-Contamination Check: If the outer glove touches the liquid, STOP .[1] Doff the outer glove inside the hood, discard into a solid waste bag, and don a fresh outer glove. Never rely on the inner glove for protection.[1]
Phase 3: Decontamination & Doffing[1]
-
Wipe Down: Wipe all glassware exteriors with a paper towel dampened with dilute bleach (10%) inside the hood to oxidize trace sulfides before removing them from containment.[1]
-
Waste Segregation: Place all contaminated tips/wipes into a Ziploc-style bag inside the hood before transferring to the main waste drum.[1] This traps the odor.[1]
-
Doffing Sequence:
Part 5: Visualization & Logic Flows[1]
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for selecting hand and eye protection based on handling volume and exposure risk.
Figure 2: Emergency Spill Response Workflow
Caption: Immediate response logic for spills, prioritizing containment of both liquid and odor.
Part 6: Disposal & Incompatibility[1]
Critical Scientific Warning: Do not commingle waste containing this compound with strong oxidizers (e.g., Nitric Acid, Peroxides).
-
Mechanism: Oxidation of the sulfide to sulfoxide or sulfone can be exothermic.[1]
-
Disposal Code: Segregate into "Non-Halogenated Organic" waste streams.
-
Odor Control: All waste containers must be sealed with parafilm or have a gasketed lid.[1] If the waste drum smells, add a layer of activated carbon or vermiculite to the top of the liquid level.[1]
References
-
PubChem. (n.d.).[1][3] this compound (Compound).[3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
